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  • Product: Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate
  • CAS: 1447607-28-4

Core Science & Biosynthesis

Foundational

Architectural and Pharmacological Profiling of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate

Executive Summary In contemporary medicinal chemistry, hetero-biaryl scaffolds serve as privileged structures due to their predictable geometric conformations and robust hydrogen-bonding networks. Ethyl 2-(5-methylpyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, hetero-biaryl scaffolds serve as privileged structures due to their predictable geometric conformations and robust hydrogen-bonding networks. Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is a highly specialized bidentate compound that bridges a 5-methylpyridine ring with a pyrimidine-5-carboxylate core. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic causality, and pharmacological utility—specifically its role as a critical precursor in the development of Vanin-1 enzyme inhibitors[1].

Physicochemical Profiling & Structural Elucidation

The molecular architecture of this compound is defined by its rigid, planar biaryl system. The nitrogen atoms at the 1- and 3-positions of the pyrimidine ring, combined with the pyridine nitrogen, create a dense electron-rich pocket capable of bidentate or tridentate coordination with metal ions or target enzyme active sites. The ethyl ester at the 5-position serves as a stable, lipophilic protecting group that can be selectively hydrolyzed for downstream amide coupling[2].

Quantitative Data Summary
PropertyValue
IUPAC Name Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate
CAS Registry Number 1447607-28-4[3]
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol
Scaffold Class Hetero-biaryl (Pyridine-Pyrimidine)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (N, N, N, O, O)
Rotatable Bonds 3

Synthetic Architecture & Mechanistic Causality

The synthesis of pyrimidine derivatives typically relies on multicomponent condensation or the reaction of an amidine with a 1,3-dielectrophile[2]. For this specific compound, the most robust approach involves the condensation of 5-methylpicolinimidamide with ethyl 2-(ethoxymethylene)-3-oxopropanoate.

Experimental Protocol A: Base-Catalyzed Cyclization

This protocol is designed as a self-validating system , ensuring that intermediate failures are detected before final isolation.

  • Reagent Preparation: Dissolve 5-methylpicolinimidamide hydrochloride (1.0 eq) in anhydrous ethanol.

  • Base Activation (Causality Check): Add sodium ethoxide (NaOEt) (1.2 eq) dropwise at 0°C.

    • Causality: Using NaOEt in ethanol perfectly matches the ethyl ester moiety of the electrophile. If sodium methoxide (NaOMe) in methanol were used, unwanted transesterification would occur, yielding a mixture of methyl and ethyl esters.

  • Electrophile Addition: Slowly introduce ethyl 2-(ethoxymethylene)-3-oxopropanoate (1.05 eq).

  • Thermal Cyclization: Heat the reaction mixture to reflux (78°C) for 4 hours.

    • Causality: While the initial nucleophilic attack of the amidine onto the enol ether is exothermic, the subsequent intramolecular cyclization and dehydration steps face a high activation energy barrier. Reflux conditions provide the necessary thermodynamic drive for complete aromatization.

  • In-Process Validation: Sample the reaction for LC-MS analysis.

    • Self-Validation: The presence of an [M+18] peak indicates incomplete dehydration of the intermediate. Reflux must be maintained until only the target mass ( m/z 244.1 [M+H]+ ) is observed.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc).

Synthesis A 5-Methylpicolinonitrile B Hydroxylamine / Reduction (Amidine Formation) A->B C 5-Methylpicolinimidamide B->C E Base-Catalyzed Cyclization (NaOEt, EtOH, Reflux) C->E D Ethyl 2-(ethoxymethylene)- 3-oxopropanoate D->E F Ethyl 2-(5-methylpyridin-2-yl) pyrimidine-5-carboxylate E->F Cyclization & Aromatization

Synthetic workflow and mechanistic causality for the pyrimidine cyclization.

Pharmacological Translation & Target Engagement

While the ethyl ester itself is chemically stable, its primary value in drug discovery lies in its role as a precursor. Saponification of the ester yields 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylic acid (CAS 1447607-92-2)[4]. This carboxylic acid is a critical building block for synthesizing complex pyrimidine carboxamides, which have been identified as potent inhibitors of the Vanin-1 enzyme [1].

The Vanin-1 Signaling Pathway

Vanin-1 (VNN1) is an epithelial ectoenzyme (pantetheinase) that hydrolyzes pantetheine into pantothenic acid (Vitamin B5) and cysteamine.

  • Pathology: Elevated cysteamine suppresses the activity of γ -glutamylcysteine synthetase, leading to the depletion of intracellular glutathione (GSH). This depletion triggers severe oxidative stress and tissue inflammation.

  • Therapeutic Intervention: By coupling the pyrimidine-5-carboxylic acid core with specific amines (e.g., 8-oxa-2-azaspiro[4.5]decan-2-yl derivatives), researchers generate targeted Vanin-1 inhibitors[1]. Inhibiting this enzyme halts cysteamine production, restores GSH levels, and provides potent anti-inflammatory effects.

Pathway Inhibitor Pyrimidine-5-carboxamide (Derived from Ester) Vanin1 Vanin-1 Enzyme (Ectonucleoside Triphosphatase) Inhibitor->Vanin1 Inhibits Pantetheine Pantetheine Vanin1->Pantetheine Hydrolyzes Cysteamine Cysteamine Pantetheine->Cysteamine Cleavage GSH Glutathione (GSH) Depletion Cysteamine->GSH Suppresses Synthesis Inflammation Tissue Inflammation & Oxidative Stress GSH->Inflammation Triggers

Pharmacological mechanism of Vanin-1 inhibition and downstream cellular effects.

Self-Validating Experimental Protocols: Biochemical Assay

To evaluate the efficacy of the downstream carboxamide derivatives synthesized from our core ester, a robust High-Throughput Screening (HTS) protocol is required.

Experimental Protocol B: Vanin-1 Fluorogenic Inhibition Assay

This assay measures the ability of the synthesized compounds to prevent Vanin-1 from cleaving a synthetic fluorogenic substrate.

  • Plate Preparation: Dispense 10 µL of recombinant human Vanin-1 enzyme (diluted in assay buffer: 50 mM Tris-HCl, pH 8.0, 1 mM DTT) into a 384-well black microplate.

  • Compound Addition: Add 100 nL of the test compound (derived from the pyrimidine ester) via acoustic dispensing.

    • Self-Validation Controls: Include DMSO as a negative control (0% inhibition) and a known reference inhibitor (e.g., RR110) as a positive control (100% inhibition).

  • Pre-Incubation: Incubate the plate at 37°C for 30 minutes to allow steady-state binding between the inhibitor and the enzyme.

  • Substrate Initiation (Causality Check): Add 10 µL of AMC-Pantetheine substrate.

    • Causality: Natural pantetheine cleavage yields non-fluorescent products, requiring complex mass spectrometry for readout. Conjugating pantetheine to 7-amino-4-methylcoumarin (AMC) ensures that enzymatic cleavage releases free AMC, which is highly fluorescent. This allows for continuous, real-time kinetic monitoring.

  • Readout & Statistical Validation: Measure fluorescence (Excitation: 355 nm, Emission: 460 nm) over 45 minutes.

    • Self-Validation: Calculate the Z'-factor using the equation Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . The assay is only deemed valid if Z′≥0.5 , proving that the separation between the positive and negative controls is statistically significant.

Assay Prep 1. Compound Serial Dilution (DMSO Controls) Incubate 2. Pre-Incubation with Vanin-1 (30 min, 37°C) Prep->Incubate Substrate 3. Add AMC-Pantetheine Substrate Incubate->Substrate Read 4. Kinetic Fluorescence Readout (Ex: 355nm, Em: 460nm) Substrate->Read Analyze 5. IC50 & Z'-Factor Calculation (Non-linear regression) Read->Analyze

Self-validating high-throughput screening protocol for Vanin-1 inhibitors.

References

  • EvitaChem - Buy Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate. 2

  • Ampyridine - 1447607-92-2 | 2-(5-Methylpyridin-2-yl)pyrimidine-5-carboxylic acid.4

  • Google Patents - US10906888B2 - Pyrimidine carboxamides as inhibitors of Vanin-1 enzyme. 1

  • Chem960 - 1447607-28-4 化工百科. 3

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate

For the modern researcher, scientist, and drug development professional, the introduction of novel chemical entities into the laboratory workflow necessitates a robust understanding of their handling and safety profiles....

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, the introduction of novel chemical entities into the laboratory workflow necessitates a robust understanding of their handling and safety profiles. This guide provides a comprehensive overview of the safe handling of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds, namely pyridine and pyrimidine derivatives, to establish a reliable framework for its safe use.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a thorough understanding of the substance's physical and chemical properties. These characteristics influence its behavior under various laboratory conditions and are critical for risk assessment.

PropertyValueSource
Molecular Formula C14H13N3O2Inferred from structure
Molecular Weight 255.27 g/mol Inferred from structure
Appearance Likely a solid at room temperature[1]
Solubility Expected to be soluble in organic solvents like ethanol and dichloromethane.[1]
Boiling Point Not specified, but expected to be above typical organic solvents.[1]
Melting Point Not specified.

Hazard Identification and Risk Assessment

The toxicological profile of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate has not been extensively studied. Therefore, a precautionary approach is warranted, drawing parallels from the known hazards of its core chemical moieties: 5-methylpyridine and pyrimidine-5-carboxylate.

Inferred Potential Hazards:

  • Acute Toxicity: Similar pyridine derivatives are harmful if swallowed or inhaled.[2] The oral LD50 for 5-ethyl-2-methylpyridine in rats is a modest 368 mg/kg.[3]

  • Skin Corrosion/Irritation: Pyridine and pyrimidine compounds can cause skin irritation.[4] Some pyridine derivatives are classified as causing severe skin burns.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4]

Logical Relationship: Hazard Inference from Structural Analogs

Caption: Inferred hazards for the target compound based on its structural components.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling novel compounds. The following guidelines are based on best practices for handling potentially hazardous chemical substances in a laboratory setting.

Engineering Controls:

  • Ventilation: All handling of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate should be conducted in a well-ventilated area.[4][6] A chemical fume hood is strongly recommended, especially when working with the solid form to avoid inhalation of dust, or when heating the substance.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][6]

  • Hand Protection: Wear appropriate chemical-resistant gloves. The specific glove material should be selected based on the solvent being used. Launder contaminated clothing before reuse.[7]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6][7]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

Experimental Workflow: Safe Handling Protocol

SafeHandlingWorkflow start Start: Obtain Compound prep 1. Don PPE (Goggles, Gloves, Lab Coat) start->prep weigh 2. Weighing (In Fume Hood or Ventilated Enclosure) prep->weigh dissolve 3. Dissolution (Use appropriate solvent, gentle heating if necessary) weigh->dissolve reaction 4. Reaction Setup (Closed system if possible) dissolve->reaction workup 5. Work-up & Purification (Maintain ventilation) reaction->workup storage 6. Storage (Tightly sealed container, cool, dry place) workup->storage waste 7. Waste Disposal (Follow institutional guidelines) workup->waste end End: Procedure Complete storage->end waste->end

Caption: A generalized workflow for the safe handling of chemical compounds.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a poison center or doctor.[4]

  • Skin Contact: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with plenty of water or shower. If skin irritation occurs, seek medical advice.[4][6]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6]

  • Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][6]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

  • Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[8]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][9] Do not allow the product to enter drains.

Synthesis and Reactivity Considerations

The synthesis of similar pyrimidine derivatives often involves condensation reactions.[1] For instance, the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate utilizes ammonium acetate as a nitrogen source in ethanol at elevated temperatures.[10] Understanding the synthesis pathway can inform on potential impurities and byproducts that may be present, which could have their own hazard profiles. The compound, being an ester, can undergo hydrolysis under acidic or basic conditions.[1]

Conclusion

While a specific Safety Data Sheet for Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is not currently available, a comprehensive safety and handling protocol can be established by examining the properties and hazards of its structural analogs. Researchers, scientists, and drug development professionals must adopt a cautious approach, utilizing appropriate engineering controls and personal protective equipment. By adhering to the guidelines outlined in this technical guide, the risks associated with handling this novel compound can be effectively managed, ensuring a safe and productive research environment.

References

  • Vertex AI Search. (n.d.). Buy Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate (EVT-11899484) | 954226-91-6.
  • PubChem. (n.d.). Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate.
  • Fisher Scientific. (2012, March 7). SAFETY DATA SHEET: 5-Ethyl-2-methylpyridine.
  • Fisher Scientific. (2013, October 30). SAFETY DATA SHEET: Ethyl 2-chloropyrimidine-5-carboxylate.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 5-Ethyl-2-methylpyridine - Safety Data Sheet.
  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine, 104-90-5.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Ethylpyridine-2,3-dicarboxylic acid.
  • ChemicalBook. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate - Safety Data Sheet.
  • Jubilant Ingrevia Limited. (n.d.). 2-Methyl-5-ethylpyridine Safety Data Sheet.
  • Asian Journal of Chemistry. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate.
  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine.

Sources

Foundational

Spectroscopic Characterization of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, bidentate heteroaryl-heteroaryl scaffolds are highly valued for their ability to modulate complex biological targets, including kinases and G-protein-coupled recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, bidentate heteroaryl-heteroaryl scaffolds are highly valued for their ability to modulate complex biological targets, including kinases and G-protein-coupled receptors (GPCRs). Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate (CAS: [1]) is a privileged intermediate that combines the hydrogen-bond accepting properties of a pyrimidine ring with the lipophilic and steric tuning of a 5-methylpyridine moiety.

This whitepaper provides an in-depth, self-validating framework for the synthesis and rigorous spectroscopic characterization of this compound. By analyzing the causality behind specific experimental choices and spectral phenomena, this guide establishes a robust standard for researchers isolating and verifying this critical building block.

Synthetic Workflow and Mechanistic Causality

The construction of the pyrimidine core relies on a convergent [3+3] cyclization strategy. The process condenses a highly reactive amidine, [2], with a 1,3-dielectrophile such as ethyl 2-(ethoxymethylene)-3-oxopropanoate.

Causality in Reaction Design: The use of sodium ethoxide (NaOEt) in anhydrous ethanol serves a dual mechanistic purpose. First, it acts as a base to liberate the free amidine from its hydrochloride salt, increasing the nucleophilicity of the nitrogen atoms. Second, it drives the subsequent dehydration and elimination of ethanol during the cyclization phase, thermodynamically locking the intermediate into the fully aromatized pyrimidine system.

Workflow A 5-Methylpyridine-2- carboximidamide C Base-Catalyzed Cyclization (NaOEt) A->C B Ethyl 2-(ethoxymethylene)- 3-oxopropanoate B->C D Ethyl 2-(5-methylpyridin-2-YL) pyrimidine-5-carboxylate C->D  Purification   E NMR (1H, 13C) D->E F HRMS (ESI-TOF) D->F G FT-IR & UV-Vis D->G

Figure 1: Synthetic and spectroscopic characterization workflow for the target pyrimidine derivative.

Spectroscopic Characterization Profiling

To ensure absolute structural integrity, a multi-modal spectroscopic approach is mandatory. According to established [3], the interplay between NMR, HRMS, and FT-IR provides orthogonal validation of the molecular structure.

Nuclear Magnetic Resonance (NMR)

The 1 H NMR spectrum of this compound is defined by extreme deshielding effects.

  • Pyrimidine H4/H6: These protons are chemically equivalent due to the C2​ symmetry axis of the pyrimidine ring. They appear as a sharp singlet at ~9.35 ppm. Causality: This profound downfield shift is driven by the synergistic electron-withdrawing effects of the two adjacent ring nitrogens and the para-positioned ester carbonyl group, which severely deplete the electron density around these protons.

  • Pyridine Protons: The pyridine ring exhibits a classic AMX spin system. H6' appears as a fine doublet (~8.55 ppm) due to its proximity to the electronegative pyridine nitrogen. H3' is deshielded by the anisotropic effect of the adjacent pyrimidine ring, appearing at ~8.35 ppm.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is optimal for this compound.

  • Causality: The basic lone pairs on the pyridine and pyrimidine nitrogens readily accept a proton during the desolvation process in the ESI source, yielding a dominant [M+H]+ pseudo-molecular ion.

Quantitative Data Summaries

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Causality
Pyrimidine H4, H69.35Singlet (s)-2HDeshielded by N-atoms & ester EWG
Pyridine H6'8.55Doublet (d)2.01HOrtho to pyridine nitrogen
Pyridine H3'8.35Doublet (d)8.01HOrtho to pyrimidine ring
Pyridine H4'7.65Doublet of doublets (dd)8.0, 2.01HOrtho to methyl, meta to nitrogen
Ester -CH 2​ -4.45Quartet (q)7.12HAdjacent to ester oxygen
Pyridine -CH 3​ 2.45Singlet (s)-3HBenzylic-type methyl
Ester -CH 3​ 1.42Triplet (t)7.13HCoupled to ester methylene

Table 2: 13 C NMR, HRMS, and FT-IR Data Summary

TechniqueKey Signals / ValuesStructural Significance
13 C NMR 164.5, 163.0, 158.5, 121.0 ppmCarbonyl (164.5), Pyrimidine C2 (163.0), Pyrimidine C4/C6 (158.5)
HRMS (ESI+) Calc: 244.1086 m/z | Found: 244.1082 m/zConfirms exact molecular formula (C 13​ H 14​ N 3​ O 2+​ ); < 2 ppm error
FT-IR (ATR) 1725, 1580, 1540 cm −1 Ester C=O stretch (1725), Heteroaryl C=N/C=C stretches (1580, 1540)

Experimental Protocols (Self-Validating Systems)

To guarantee reproducibility and trustworthiness, the following protocols are designed as self-validating loops, ensuring that any deviation in sample purity or instrument calibration is immediately detected.

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: The sample must be completely particulate-free to ensure high magnetic field homogeneity (shim quality).

  • Instrument Tuning: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching (ATM), followed by gradient shimming on the 2 H lock signal of CDCl 3​ .

  • Acquisition: Acquire the 1 H spectrum using a standard 30° pulse program (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Data Validation: Phase and baseline correct the spectrum. Set the TMS peak exactly to 0.00 ppm.

    • Self-Validation Criteria: Integrate the signals. The system is validated if the integral ratio strictly adheres to 2:1:1:1:2:3:3 (Pyrimidine : Pyr-H6 : Pyr-H3 : Pyr-H4 : CH 2​ : Pyr-CH 3​ : Ester-CH 3​ ). Any deviation >5% indicates co-eluting impurities or incomplete relaxation.

Protocol B: LC-HRMS Isotopic Profiling
  • Calibration: Calibrate the ESI-TOF mass spectrometer using a sodium formate standard solution in positive ion mode. Ensure the mass accuracy across the 100-1000 m/z range is < 2 ppm.

  • Sample Injection: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Inject 2 µL into the LC system (C18 column, gradient elution).

  • Blank Verification: Run a blank injection (solvent only) immediately prior to the sample.

    • Validation Check: The blank must show no signal at m/z 244.1086 to rule out column carryover.

  • Data Analysis: Extract the ion chromatogram (EIC) for m/z 244.1086. Compare the observed isotopic distribution (M, M+1, M+2) against the theoretical model for C 13​ H 13​ N 3​ O 2​ . The A+1 peak should be approximately 15% of the base peak intensity, primarily driven by the natural abundance of 13 C.

References

  • National Center for Biotechnology Information. "5-Methylpicolinimidamide hydrochloride". PubChem CID 53484927. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons. Available at:[Link]

Exploratory

solubility profile of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate in organic solvents

An in-depth technical analysis of the solubility profile of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate , a critical bis-heteroaryl building block frequently utilized in the synthesis of advanced pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the solubility profile of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate , a critical bis-heteroaryl building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), such as P2X3 receptor antagonists and Vanin-1 enzyme inhibitors.

Structural Solvation Thermodynamics

Understanding the solubility of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate requires a deconstruction of its crystal lattice energy versus its solvation energy. The molecule features three distinct domains that dictate its interaction with organic solvents:

  • The Pyrimidine Core: Highly electron-deficient, offering multiple nitrogen hydrogen-bond acceptors. It engages in strong π−π stacking within the crystal lattice, which requires significant energy to disrupt.

  • The 5-Methylpyridine Ring: Provides a weakly basic nitrogen (H-bond acceptor) and a lipophilic methyl group that enhances affinity for non-polar and moderately polar environments.

  • The Ethyl Ester Moiety: Acts as a flexible, lipophilic tail and a dipole-dipole interaction site, significantly increasing solubility in ester and ether-based solvents compared to the corresponding free carboxylic acid.

According to the principles of , the total cohesive energy of this molecule is heavily influenced by its polar ( δp​ ) and hydrogen-bonding ( δh​ ) components. Solvents that closely match these parameters will yield the highest thermodynamic solubility.

SolvationCycle Solid Solid Crystal Lattice (Strong u03c0-u03c0 Stacking) Gas Isolated Molecules (Overcoming Lattice Energy) Solid->Gas Sublimation (u0394H > 0) Solvated Solvated State (Solute-Solvent Interactions) Solid->Solvated Dissolution (u0394H_sol) Gas->Solvated Solvation (u0394H < 0)

Caption: Thermodynamic cycle of solvation illustrating the energy barriers in crystal dissolution.

Predicted Solubility Profile in Organic Solvents

Because empirical solubility data for highly specific proprietary intermediates is rarely published in open literature, we must rely on predictive thermodynamic modeling based on structural homology with extensively studied [1].

The table below summarizes the expected solubility profile across various organic solvent classes at standard ambient temperature (25°C).

Solvent ClassRepresentative SolventPredicted Solubility Range (mg/mL)Thermodynamic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)> 50.0 (High)Strong dipole moment and H-bond accepting nature efficiently disrupt the bis-heteroaryl crystal lattice.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0 (High)Exceptional solvation of polarizable π -electron clouds; ideal for high-concentration stock solutions.
Moderate Aprotic Dichloromethane (DCM)20.0 - 50.0 (Moderate-High)High polarizability of the chlorine atoms interacts favorably with the pyrimidine/pyridine rings.
Moderate Aprotic Ethyl Acetate (EtOAc)10.0 - 30.0 (Moderate)Structural homology with the ethyl ester moiety promotes "like-dissolves-like" interactions.
Polar Protic Methanol (MeOH)5.0 - 20.0 (Moderate)H-bond donation to ring nitrogens occurs, but lipophilic methyl/ethyl groups limit total solvation capacity.
Non-Polar Hexane / Heptane< 2.0 (Very Low)Highly polar core strongly prefers self-association over interaction with non-polar aliphatic chains.
Aromatic Toluene2.0 - 10.0 (Low-Moderate)Weak π−π interactions provide marginal solubility compared to aliphatic non-polar solvents.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To transition from predictive models to empirical data, drug development professionals must utilize the Isothermal Shake-Flask Method . Unlike kinetic solvent-addition methods—which are prone to supersaturation artifacts—the shake-flask method guarantees true thermodynamic equilibrium, aligning with standards [2].

Causality-Driven Protocol Steps:
  • Solvent Preparation & Saturation: Add 50 mg of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

    • Causality: An excess of solid must be visibly present. If the solid dissolves completely, the solution is not saturated, and more API must be added. The presence of the solid phase is the thermodynamic anchor that defines equilibrium.

  • Isothermal Agitation: Place the vial in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C at 300 RPM.

    • Causality: Solubility is highly temperature-dependent. A fluctuation of even 1°C can alter solubility by 3-5%.

  • Self-Validating Equilibrium Check: Extract 100 µL aliquots at 24 hours and 48 hours .

    • Causality: This makes the protocol self-validating. If the concentration at 48 hours is within 2% of the 24-hour concentration, thermodynamic equilibrium is definitively confirmed. If it is higher, agitation must continue.

  • Phase Separation (Centrifugation): Centrifuge the aliquots at 15,000 x g for 10 minutes at 25.0 °C.

    • Causality: Do not use syringe filters (e.g., PTFE or Nylon) for highly lipophilic heterocycles. The compound can adsorb onto the filter membrane, artificially lowering the measured concentration. Centrifugation eliminates this physical artifact.

  • Dilution and HPLC-UV Quantification: Immediately dilute the supernatant into a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon cooling. Quantify using a validated HPLC-UV method against a known calibration curve.

Workflow Step1 1. Add Excess Solute to Solvent (Ensure visible solid remains) Step2 2. Isothermal Agitation at 25.0u00b0C (Orbital Shaker, 300 RPM) Step1->Step2 Step3 3. Extract Aliquots at 24h & 48h (Self-Validating Equilibrium Check) Step2->Step3 Step4 4. Isothermal Centrifugation (Avoids filter adsorption artifacts) Step3->Step4 Step5 5. Dilution & HPLC-UV Analysis (Quantification vs Calibration Curve) Step4->Step5

Caption: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Implications for Drug Development

Understanding this solubility profile is non-negotiable for downstream processing:

  • Reaction Solvent Selection: For cross-coupling reactions (e.g., Suzuki-Miyaura couplings involving the pyrimidine core), moderately polar aprotic solvents like 1,4-Dioxane or DMF are optimal, as they ensure the intermediate remains fully dissolved at elevated temperatures.

  • Crystallization & Purification: The steep solubility gradient between Ethyl Acetate (moderate solubility) and Hexane (poor solubility) makes the EtOAc/Hexane binary system an ideal anti-solvent crystallization matrix for purifying this compound during scale-up.

References

  • Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

  • 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. Electronic Code of Federal Regulations (eCFR) / OECD Test Guidelines. Available at:[Link]

  • Hansen Solubility Parameters: A User's Handbook. Hansen Solubility. Available at:[Link]

Foundational

crystallographic data and 3D structure of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

An In-depth Technical Guide on the Crystallographic Data and 3D Structure of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate for Drug Discovery Professionals Abstract The precise three-dimensional (3D) structure o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystallographic Data and 3D Structure of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate for Drug Discovery Professionals

Abstract

The precise three-dimensional (3D) structure of a small molecule is fundamental to understanding its physicochemical properties and biological activity. For drug development professionals, this structural information is the cornerstone of structure-based drug design, enabling the optimization of lead compounds and the elucidation of mechanisms of action. This guide provides a comprehensive overview of the methodologies used to determine and analyze the crystallographic data and 3D structure of a novel compound, using Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate as a representative case study. We will delve into the experimental workflow, from synthesis and crystallization to single-crystal X-ray diffraction, and explore the application of this structural data in computational modeling and drug discovery.

Introduction: The Pivotal Role of 3D Structure in Drug Discovery

In the realm of modern drug discovery, the adage "structure dictates function" holds profound significance. The spatial arrangement of atoms within a molecule, its conformation, and its stereochemistry are the primary determinants of its interaction with biological targets. Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate, a molecule featuring interconnected pyridine and pyrimidine ring systems, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The nitrogen atoms in these rings can act as hydrogen bond acceptors, while the aromatic systems can engage in π-π stacking interactions, making such molecules prime candidates for binding to the active sites of enzymes and receptors.

However, without a precise 3D structure, our understanding of how this molecule might interact with a biological target remains speculative. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the 3D structure of small molecules, providing a wealth of information on bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions that govern crystal packing. This detailed structural blueprint is invaluable for:

  • Structure-Based Drug Design (SBDD): The experimentally determined 3D structure can be used for in silico molecular docking studies to predict its binding mode to a target protein of known structure.

  • Lead Optimization: Understanding the 3D structure allows for the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Correlating the 3D structural features of a series of compounds with their biological activity can reveal key pharmacophoric elements.

This guide will walk through the comprehensive process of obtaining and leveraging the 3D structural information of a novel compound like Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate.

The Workflow for 3D Structure Determination

The journey from a synthesized powder to a refined 3D structure is a meticulous process that requires expertise in both chemistry and crystallography.

Synthesis and High-Purity Purification

The prerequisite for any successful crystallization experiment is the high purity of the compound. The synthesis of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate would typically involve a cross-coupling reaction, for instance, a Stille or Suzuki coupling, between a suitable pyridine derivative and a pyrimidine derivative. Following synthesis, rigorous purification is paramount. Techniques such as column chromatography and recrystallization are employed to remove any starting materials, byproducts, or residual solvents, as impurities can significantly hinder or prevent the growth of single crystals. The purity of the final compound is typically verified by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Art and Science of Crystallization

Crystallization is often considered the bottleneck in structure determination. It involves a systematic screening of various conditions to induce the formation of well-ordered, single crystals of sufficient size and quality for X-ray diffraction.

Experimental Protocol: Screening for Crystallization Conditions

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). A good starting point is to find a solvent in which the compound is sparingly soluble.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to create a near-saturated solution in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion:

    • Hanging Drop Method: Dissolve the compound in a good solvent and place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is insoluble). The gradual diffusion of the poor solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.

    • Sitting Drop Method: Similar to the hanging drop method, but the drop of the compound solution is placed in a well, and the reservoir contains the poor solvent.

  • Temperature Gradient: Create a saturated solution at an elevated temperature and allow it to slowly cool to room temperature or below. The decrease in solubility upon cooling can induce crystallization.

The choice of method and solvents is often empirical, and a high-throughput screening approach is frequently employed to explore a wide range of conditions.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis.

Experimental Workflow: From Crystal to Electron Density Map

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant to flash-cool the crystal in a stream of liquid nitrogen. This cryo-cooling minimizes radiation damage from the X-ray beam.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A high-intensity X-ray beam is directed at the crystal, which is rotated to different orientations. The diffracted X-rays are detected by a sensitive detector, such as a CCD or CMOS detector. The positions and intensities of the diffracted spots are recorded.

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters (the dimensions of the repeating unit in the crystal) and the space group (the symmetry of the crystal lattice). The intensities of the reflections are integrated and corrected for various experimental factors.

G cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization SingleCrystal High-Quality Single Crystal Crystallization->SingleCrystal Mounting Crystal Mounting & Cryo-cooling SingleCrystal->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DiffractionPattern Diffraction Pattern DataCollection->DiffractionPattern Processing Data Processing DiffractionPattern->Processing StructureSolution Structure Solution (Phase Problem) Processing->StructureSolution ElectronDensity Electron Density Map StructureSolution->ElectronDensity Refinement Structure Refinement FinalStructure Final 3D Structure (CIF) Refinement->FinalStructure ElectronDensity->Refinement caption Workflow from Synthesis to 3D Structure

Caption: Workflow from Synthesis to 3D Structure

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data provides the amplitudes of the diffracted waves, but the phase information is lost. Determining these phases is known as the "phase problem."

  • Structure Solution: For small molecules, direct methods are typically successful. These are computational techniques that use statistical relationships between the reflection intensities to derive a set of initial phases. These initial phases are used to calculate a preliminary electron density map. An experienced crystallographer can often recognize molecular fragments in this map and build an initial model of the structure.

  • Structure Refinement: The initial model is then refined to improve its agreement with the experimental data. This is an iterative process where the atomic coordinates and their displacement parameters (which account for thermal motion) are adjusted to minimize the difference between the observed and calculated diffraction patterns.[1][2] The quality of the final model is assessed by the R-factor, which is a measure of the agreement between the experimental data and the data calculated from the model. A low R-factor (typically below 5% for small molecules) indicates a good fit.

Table 1: Hypothetical Crystallographic Data for Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate

ParameterValueDescription
Chemical FormulaC₁₃H₁₃N₃O₂The elemental composition of the molecule.
Molecular Weight243.27 g/mol The mass of one mole of the substance.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cThe space group defines the symmetry operations of the crystal.
a, b, c (Å)a = 8.5, b = 12.1, c = 10.3The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 98.5, γ = 90The angles of the unit cell.
Volume (ų)1045The volume of the unit cell.
Z4The number of molecules in the unit cell.
Final R-factor0.045 (4.5%)A measure of the agreement between the model and the experimental data.
Bond Length (C-C aromatic)~1.39 ÅTypical bond length for a carbon-carbon bond in an aromatic ring.
Note: This table presents plausible data for a molecule of this type and is for illustrative purposes.

Analysis and Application of the 3D Structure in Drug Development

With the refined 3D structure in hand, a wealth of information becomes accessible for drug development.

Molecular Geometry and Conformation

The first step is to analyze the intramolecular features of the molecule. For Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate, key aspects to examine would include:

  • Planarity of the Aromatic Rings: The pyridine and pyrimidine rings are expected to be largely planar.

  • Torsion Angle between the Rings: The dihedral angle between the pyridine and pyrimidine rings is a critical conformational parameter that will influence the overall shape of the molecule and how it fits into a binding pocket.

  • Conformation of the Ethyl Ester Group: The orientation of the ethyl ester group relative to the pyrimidine ring can affect solubility and interactions with the target.

Intermolecular Interactions and Crystal Packing

The crystal structure also reveals how molecules interact with each other in the solid state. These intermolecular interactions can provide clues about the types of interactions the molecule might form with a biological target. Potential interactions for this molecule include:

  • Hydrogen Bonding: The nitrogen atoms of the pyridine and pyrimidine rings can act as hydrogen bond acceptors.

  • π-π Stacking: The aromatic rings can stack on top of each other, a common interaction in both crystal packing and protein-ligand binding.

  • C-H···π Interactions: Weak hydrogen bonds between C-H groups and the aromatic rings can also contribute to the overall stability of the crystal lattice.

G cluster_packing Crystal Packing Motifs HBond Hydrogen Bonding PiStack π-π Stacking VDW Van der Waals Interactions caption Common Intermolecular Interactions G Target Target Identification HTS High-Throughput Screening Target->HTS Hit Hit Compound HTS->Hit LeadOpt Lead Optimization Hit->LeadOpt Crystal Crystallography (3D Structure) LeadOpt->Crystal Candidate Drug Candidate LeadOpt->Candidate Docking Molecular Docking Crystal->Docking Design Rational Design Docking->Design Synthesis Synthesis of Analogues Design->Synthesis Testing Biological Testing Synthesis->Testing Testing->LeadOpt caption Role of Crystallography in Drug Discovery

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Exploratory

preliminary in silico docking studies of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

An In-Depth Technical Guide to Preliminary In Silico Docking Studies of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate Introduction: Bridging Computational Chemistry and Drug Discovery The journey from a promisin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Preliminary In Silico Docking Studies of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

Introduction: Bridging Computational Chemistry and Drug Discovery

The journey from a promising chemical compound to a clinically approved drug is arduous, expensive, and fraught with high attrition rates.[1][2] In recent decades, in silico drug design has emerged as a transformative force, leveraging computational power to accelerate this process by identifying, designing, and optimizing novel therapeutic agents.[3][4] By simulating molecular interactions, we can predict the binding affinity and mode of a small molecule (a ligand) with its biological target (a receptor), thereby prioritizing the most promising candidates for experimental validation.[3][4] This approach significantly reduces the time and cost associated with traditional high-throughput screening.[3]

At the heart of structure-based drug design is molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][6] The core principles of docking rely on two key components: a search algorithm to explore the conformational space of the ligand within the target's binding site, and a scoring function to estimate the binding free energy of the resulting poses.[7]

This guide focuses on a specific compound of interest: Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate . This molecule belongs to the pyridine and pyrimidine heterocyclic classes, which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds, including anticancer and anti-fibrotic agents.[8][9][10][11][12] Given its novel structure, an initial computational assessment is a logical and efficient first step to explore its therapeutic potential.

Here, we present a comprehensive, step-by-step guide for conducting a preliminary in silico molecular docking study on this compound. As a Senior Application Scientist, my objective is not merely to list protocols but to explain the causality behind each choice, providing a framework that is both technically robust and scientifically insightful for researchers, scientists, and drug development professionals.

Part I: Target Identification - The First Crucial Step

For a novel compound like Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate, the biological target is often unknown. The initial and most critical phase of our study is therefore to identify plausible protein targets. This process, often called "target fishing" or "reverse docking," can be approached using several computational strategies.[13][14]

The overall strategy for target identification and subsequent docking is a multi-stage process that begins with the ligand and funnels down to specific, validated interactions.

cluster_0 Phase 1: Target Prediction cluster_1 Phase 2: Target Selection & Validation Ligand Ethyl 2-(5-methylpyridin-2-YL) pyrimidine-5-carboxylate SimilaritySearch Ligand-Based Approach (e.g., SwissTargetPrediction) Ligand->SimilaritySearch ReverseDocking Structure-Based Approach (Reverse Screening) Ligand->ReverseDocking TargetList Generate List of Potential Protein Targets SimilaritySearch->TargetList ReverseDocking->TargetList Literature Literature Review & Pathway Analysis TargetList->Literature Prioritize Targets SelectTarget Select High-Priority Target (e.g., Human Kinase) Literature->SelectTarget GetPDB Retrieve 3D Structure (from Protein Data Bank) SelectTarget->GetPDB cluster_workflow Molecular Docking Workflow p1 Step 1: Ligand Preparation (Generate 3D Structure) p3 Step 3: Binding Site Definition (Create Grid Box) p1->p3 p2 Step 2: Receptor Preparation (Clean PDB File) p2->p3 p4 Step 4: Docking Simulation (Run AutoDock Vina) p3->p4 p5 Step 5: Results Analysis (Scores & Poses) p4->p5

Caption: The core experimental workflow for molecular docking.
Step-by-Step Protocol: Ligand Preparation

The goal of this step is to generate a low-energy, 3D conformation of our ligand and save it in a format suitable for the docking software.

  • Generate 2D Structure: Using the IUPAC name "Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate," draw the molecule in a chemical sketcher like ChemDraw or the free PubChem Sketcher.

  • Convert to 3D: Export the 2D structure and use a tool like Avogadro or an online converter to generate an initial 3D structure.

  • Energy Minimization: This is a critical step. The initial 3D structure is not necessarily in a low-energy state. Use a force field (e.g., MMFF94) in Avogadro to perform an energy minimization. This adjusts bond lengths and angles to find a more stable conformation.

    • Causality: Docking algorithms explore rotational flexibility but often start from a single input conformation. Providing a low-energy, stable conformer as the starting point increases the efficiency and accuracy of the search.

  • File Format Conversion: Docking programs like AutoDock Vina require a specific file format, PDBQT, which includes atomic coordinates, partial charges, and information about rotatable bonds.

    • Method: Use AutoDockTools (MGLTools) to read the energy-minimized ligand file (e.g., in .mol2 or .pdb format), assign Gasteiger charges, and save it as a .pdbqt file. [15][16]

Step-by-Step Protocol: Receptor Preparation

This process prepares the target protein structure for docking by removing extraneous molecules and adding necessary information.

  • Download Structure: Obtain the PDB file for our target (e.g., 2HYY) from the RCSB Protein Data Bank.

  • Clean the PDB File: The crystal structure often contains non-protein atoms like water molecules, ions, and the original co-crystallized ligand. These must be removed.

    • Method: Open the PDB file in a molecular viewer like PyMOL or UCSF ChimeraX. [17][18]Select and delete all water molecules (remove solvent). Remove the original ligand and any other heteroatoms that are not part of the protein. Save the cleaned protein as a new PDB file.

    • Causality: Water molecules in the binding site can sterically hinder the docking of a new ligand and are often displaced upon binding. Removing them provides a clearer view of the protein's surface for the docking algorithm.

  • Prepare Receptor for Docking: Similar to the ligand, the receptor must be converted to the PDBQT format.

    • Method: Open the cleaned protein PDB file in AutoDockTools. Add polar hydrogens (hydrogens on heteroatoms like oxygen and nitrogen), which are crucial for forming hydrogen bonds. Merge non-polar hydrogens and assign Kollman charges. Save the final prepared receptor as a .pdbqt file. [19]

Step-by-Step Protocol: Binding Site Definition

We must explicitly tell the docking program where to search for a binding site. This is done by defining a 3D "grid box."

  • Identify the Binding Pocket: For our target (PDB: 2HYY), the binding site is known because it was crystallized with an inhibitor. We can define our search space around the location of this original ligand. For a new protein with an unknown site, tools like PrankWeb or DogSiteScorer can predict potential pockets. [20][21]2. Define the Grid Box:

    • Method: In AutoDockTools, load the prepared receptor (protein.pdbqt) and ligand (ligand.pdbqt). Open the "Grid Box" function. [16][22] * Action: Adjust the center and dimensions (in Angstroms) of the box to encompass the entire binding site, with a small margin of ~4-5 Å on all sides. This ensures enough space for the ligand to move and rotate freely during the simulation.

    • Output: Note the coordinates for the center of the box (center_x, center_y, center_z) and the size of the box (size_x, size_y, size_z). These values are required for the docking configuration file.

Step-by-Step Protocol: Running the Docking Simulation with AutoDock Vina

AutoDock Vina is a powerful and widely used open-source docking program known for its speed and accuracy. [15][23][24]It is run from the command line.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that contains the input parameters for Vina.

    • Parameter Rationale:

      • receptor, ligand: Specify the prepared input files.

      • out: Specifies the output file for the docked poses.

      • center_x, y, z & size_x, y, z: The grid box parameters you determined in the previous step.

      • exhaustiveness: Controls the thoroughness of the search. Higher values are more accurate but slower. A value of 8 is a good starting point.

      • num_modes: The number of binding poses (conformations) to generate.

  • Execute Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command: [19]

Part III: Analysis, Visualization, and Validation of Docking Results

Running the simulation is only half the battle. The true scientific insight comes from a careful analysis of the results.

Quantitative Analysis: Binding Affinity Scores

The primary quantitative output from Vina is the binding affinity, reported in kcal/mol. This score is an estimate of the binding free energy.

  • Interpretation: The most negative (lowest) score represents the most favorable binding pose predicted by the scoring function. The output file (results.pdbqt) will contain the coordinates for each of the num_modes you requested, ranked from best to worst score.

Table 1: Hypothetical Docking Results for Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate against c-Abl Kinase

Binding Mode (Pose)Binding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-9.20.000
2-8.81.352
3-8.72.011
4-8.51.876
5-8.22.450
6-8.13.109
7-8.02.988
8-7.93.541
9-7.74.017
Qualitative Analysis: Visualizing Binding Interactions

Visual inspection of the top-ranked poses is essential to understand how the ligand is interacting with the receptor at an atomic level. [25]

  • Load Results into PyMOL: Open your prepared receptor PDBQT and the results.pdbqt output file in PyMOL. The output file contains all 9 poses; you can view them individually.

  • Identify Key Interactions: Focus on the best-scoring pose (Mode 1). Analyze the interactions between the ligand and the amino acid residues of the protein's binding pocket. Look for:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Interactions between non-polar groups.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups.

  • Generate a 2D Interaction Diagram: Representing these complex 3D interactions in 2D is vital for communication and analysis.

cluster_residues c-Abl Binding Site Residues Ligand Our Ligand MET318 Met318 Ligand->MET318 Hydrophobic THR315 Thr315 Ligand->THR315 H-Bond (Backbone) GLU286 Glu286 Ligand->GLU286 H-Bond (Sidechain) ILE360 Ile360 Ligand->ILE360 Hydrophobic PHE382 Phe382 Ligand->PHE382 Pi-Pi Stacking

Caption: Hypothetical ligand-receptor interactions for the top-ranked pose.
Trustworthiness: Protocol Validation via Re-docking

A key step to validate your docking protocol is to perform a re-docking experiment.

  • Protocol: Take the original ligand that was co-crystallized with the protein (from PDB 2HYY), and dock it back into its own binding site using the exact same protocol (receptor preparation, grid box, Vina parameters).

  • Success Criterion: Compare the top-ranked docked pose of the original ligand with its position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the two. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol is capable of accurately reproducing the experimentally determined binding mode. This step is crucial for building confidence in the predictions made for your novel compound.

Conclusion and Future Outlook

This guide has outlined a comprehensive workflow for conducting a preliminary in silico docking study of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate. We have progressed from target identification and preparation of molecular structures to running a docking simulation and analyzing the results in a scientifically rigorous manner. The hypothetical results suggest that the compound may bind favorably to the c-Abl kinase domain, with a predicted binding affinity of -9.2 kcal/mol, mediated by a network of hydrogen bonds and hydrophobic interactions.

It is imperative to recognize that these findings are predictive and preliminary. Molecular docking is a powerful hypothesis-generation tool, but it is the first step on a long journey. [13]The insights gained from this in silico study must be used to guide subsequent experimental validation.

Next Steps:

  • Experimental Validation: The most promising predictions should be tested in in vitro biochemical assays to measure the actual binding affinity (e.g., IC50 or Kd) of the compound against the predicted target protein. Techniques like Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) can confirm direct target engagement within a cellular context. [26][27]2. Molecular Dynamics (MD) Simulations: To further refine the docking results, MD simulations can be performed on the top-ranked ligand-receptor complex. These simulations model the dynamic nature of the complex over time, providing insights into the stability of the binding pose and a more accurate estimation of binding free energy. [28]3. Lead Optimization: If initial experimental results are promising, the docking model can be used to guide the rational design of new analogues with improved potency and selectivity, a process known as structure-based drug design. [6] By integrating computational approaches like molecular docking into the early stages of research, we can navigate the complexities of drug discovery with greater efficiency and precision, ultimately accelerating the development of new medicines. [2]

References

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Foundational

An In-depth Technical Guide to the Mechanism of Action of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate Derivatives as Direct Allosteric Activators of AMP-Activated Protein Kinase

Abstract This technical guide provides a comprehensive analysis of the mechanism of action for a promising class of therapeutic compounds: Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate derivatives. These small m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for a promising class of therapeutic compounds: Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate derivatives. These small molecules function as direct allosteric activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document will elucidate the molecular interactions between these derivatives and the AMPK heterotrimeric complex, detail the downstream signaling consequences of this activation, and provide field-proven experimental protocols for validating this mechanism. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in metabolic disease and oncology research.

Introduction: The Significance of Targeting AMPK

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1][2][3] In response to metabolic stress, such as a rise in the cellular AMP/ATP ratio, AMPK is activated and orchestrates a systemic shift in metabolism.[4][5] It stimulates catabolic pathways that generate ATP while simultaneously inhibiting anabolic, ATP-consuming processes.[4][5] This fundamental role in maintaining energy balance has positioned AMPK as a high-value therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and certain cancers.[3][4][6]

The Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate scaffold represents a class of direct-acting small molecule activators of AMPK. Unlike indirect activators such as metformin, which modulate cellular energy levels, these derivatives physically bind to the AMPK complex to induce a conformational change that enhances its kinase activity.[7][8] This guide will delve into the precise mechanism by which this interaction occurs and its profound implications for cellular function.

The Core Mechanism: Allosteric Activation at the ADaM Site

The central mechanism of action for Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate derivatives is their direct binding to a specific allosteric site on the AMPK complex.

The AMPK Heterotrimer and the ADaM Site

AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[9] While the γ-subunit contains the binding sites for AMP and ATP, a distinct and highly druggable pocket has been identified at the interface between the α-kinase domain and the β-carbohydrate-binding module (CBM).[6][10] This has been termed the Allosteric Drug and Metabolite (ADaM) site.[7][11]

Structural biology studies, primarily X-ray crystallography, have been instrumental in revealing that small molecule activators, including those with a similar scaffold to the topic compounds, bind within this hydrophobic cleft.[6][10][11][12] This binding event stabilizes the interaction between the α and β subunits, leading to a more active conformation of the kinase domain.[6][10]

Downstream Signaling Cascade

Activation of AMPK by these derivatives initiates a cascade of phosphorylation events that reprogram cellular metabolism. Key downstream effects include:

  • Inhibition of Anabolic Pathways: AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes. A primary example is the phosphorylation of Acetyl-CoA Carboxylase (ACC), which blocks the rate-limiting step in fatty acid synthesis.[5]

  • Stimulation of Catabolic Pathways: AMPK activation promotes ATP-generating processes. This includes enhancing fatty acid oxidation and stimulating glucose uptake in muscle cells.[4]

  • Regulation of Gene Expression: AMPK can phosphorylate transcription factors and co-activators, leading to long-term changes in the expression of metabolic genes.

  • Inhibition of Cell Growth and Proliferation: By inhibiting the mTORC1 pathway, a central regulator of cell growth, AMPK can act as a metabolic tumor suppressor.[4]

Below is a diagram illustrating the central role of AMPK and the impact of its activation by a direct allosteric modulator.

AMPK_Pathway cluster_input Cellular Stress / Activators cluster_AMPK AMPK Complex cluster_downstream Downstream Effects Metabolic_Stress Metabolic Stress (High AMP/ATP) AMPK AMPK (Inactive) Metabolic_Stress->AMPK Canonical Activation Derivative Pyrimidyl-carboxylate Derivative Derivative->AMPK Binds ADaM Site AMPK_Active AMPK (Active) AMPK->AMPK_Active Allosteric Activation ACC ACC (Active) (Fatty Acid Synthesis) AMPK_Active->ACC Phosphorylates mTORC1 mTORC1 (Active) (Cell Growth) AMPK_Active->mTORC1 Inhibits Catabolism Catabolic Pathways ↑ (e.g., Glycolysis, FAO) AMPK_Active->Catabolism Promotes ACC_p p-ACC (Inactive) (Fatty Acid Synthesis ↓) mTORC1_i mTORC1 (Inactive) (Cell Growth ↓) Workflow cluster_biochem Biochemical Validation (Cell-Free) cluster_cell Cell-Based Validation (Intact Cells) cluster_invivo In Vivo Validation (Animal Models) Kinase_Assay In Vitro Kinase Assay (EC50 Determination) Western Western Blot (p-AMPK, p-ACC) Kinase_Assay->Western Confirms Cellular Target Engagement Binding_Assay Direct Binding Assay (SPR/ITC for KD) Binding_Assay->Kinase_Assay Structure X-Ray Crystallography (Binding Mode) Structure->Binding_Assay Metabolism Metabolic Assays (Glucose Uptake, FAO) Western->Metabolism Links Target to Functional Outcome PKPD Pharmacokinetics & Pharmacodynamics Metabolism->PKPD Translates to Whole Organism Efficacy Efficacy Studies (e.g., Diabetes Model) PKPD->Efficacy

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

Introduction: The Imperative of Thermodynamic Stability in Drug Development In the landscape of modern drug discovery and development, the intrinsic thermodynamic stability of an active pharmaceutical ingredient (API) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the landscape of modern drug discovery and development, the intrinsic thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic agent. It is a critical attribute that dictates a molecule's shelf-life, bioavailability, and ultimately, its safety and efficacy.[1] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For drug development professionals, a comprehensive understanding of a candidate molecule's thermodynamic stability is therefore not merely a regulatory requirement, but a fundamental aspect of risk mitigation and quality assurance.

This technical guide provides a comprehensive framework for the evaluation of the thermodynamic stability of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate , a heterocyclic compound with potential pharmacological applications. The methodologies detailed herein are designed to provide a robust and holistic understanding of the molecule's behavior under various stress conditions, thereby guiding formulation development and establishing a sound basis for its progression through the development pipeline. As a molecule featuring both pyridine and pyrimidine rings, its stability is influenced by the interplay of aromaticity, the electron-withdrawing and -donating properties of its substituents, and its crystalline form.[2]

Part 1: Foundational Physicochemical Characterization

A thorough understanding of the thermodynamic stability of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate begins with a foundational characterization of its solid-state properties. This initial phase provides the baseline against which all subsequent stability assessments are compared.

Polymorph and Solvate Screening

Many pharmaceutical compounds can exist in multiple crystalline forms, known as polymorphs, each with distinct physicochemical properties, including thermodynamic stability.[3] An unintended transformation from a metastable to a more stable, and potentially less soluble, polymorph can have significant consequences for drug product performance. Therefore, a comprehensive polymorph screen is an essential first step.

Experimental Protocol: Polymorph Screening

  • Objective: To identify all accessible crystalline forms of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate.

  • Methodology:

    • Crystallization from a Diverse Solvent Panel: Dissolve the compound in a wide range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water) at elevated temperatures to achieve saturation. Allow the solutions to cool at different rates (slow evaporation, crash cooling) to induce crystallization.

    • Slurry Experiments: Stir a suspension of the compound in various solvents at different temperatures for an extended period to facilitate the conversion to the most stable form in that solvent system.

    • Grinding: Subject the solid material to mechanical stress to induce polymorphic transformations.

  • Analysis: Characterize the resulting solids using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify unique crystalline forms.

Part 2: Thermal Analysis for Intrinsic Stability

Thermal analysis techniques are indispensable tools for probing the intrinsic thermodynamic stability of a molecule. They provide quantitative data on how a material responds to changes in temperature.[4][5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This technique is instrumental in identifying melting points, phase transitions, and decomposition events, providing a direct measure of the energy required to disrupt the crystal lattice.[7][8]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and enthalpy of fusion of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate, and to screen for any polymorphic transitions.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • Data Interpretation:

    • A sharp endothermic peak corresponds to the melting of the crystalline solid. The peak onset temperature is taken as the melting point, and the integrated peak area provides the enthalpy of fusion.

    • Other endothermic or exothermic events prior to melting may indicate solid-solid phase transitions (polymorphic transformations) or desolvation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[9] This technique is crucial for determining the thermal decomposition profile of a compound and for identifying the presence of solvates or hydrates.[10]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Objective: To determine the decomposition temperature of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate and to assess the presence of volatile components.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the mass loss as a function of temperature.

  • Data Interpretation:

    • A significant mass loss indicates decomposition. The onset temperature of this mass loss is a key indicator of thermal stability.

    • Mass loss at lower temperatures may indicate the loss of residual solvent or water.

Data Presentation: Hypothetical Thermal Analysis Data

ParameterValueInterpretation
Melting Point (DSC) 155.2 °CSharp endotherm indicating a crystalline solid.
Enthalpy of Fusion (DSC) 28.5 kJ/molEnergy required to melt the crystal lattice.
Decomposition Onset (TGA) 210.5 °CTemperature at which significant thermal degradation begins.

Part 3: Forced Degradation Studies (Stress Testing)

Forced degradation studies are a regulatory requirement and a critical component of understanding a drug substance's stability profile.[1][11] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products.[12] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[11]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies in accordance with ICH guidelines.[11][13]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1N HCl) HPLC HPLC-UV/MS (Stability-Indicating Method) Acid->HPLC Analyze stressed samples Base Base Hydrolysis (e.g., 0.1N NaOH) Base->HPLC Analyze stressed samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze stressed samples Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Analyze stressed samples Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC Analyze stressed samples LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Characterize impurities Method Validation of Stability- Indicating Method HPLC->Method NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Confirm impurity structures Pathway Degradation Pathway Elucidation LCMS->Pathway Formulation Formulation & Packaging Guidance Pathway->Formulation API Ethyl 2-(5-methylpyridin-2-YL) pyrimidine-5-carboxylate API->Acid Expose API to stress API->Base Expose API to stress API->Oxidation Expose API to stress API->Thermal Expose API to stress API->Photolytic Expose API to stress

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

The pyridine and pyrimidine rings in Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate are susceptible to specific degradation pathways. Understanding these is crucial for anticipating and identifying degradation products.

  • Hydrolysis: The ester functional group is susceptible to both acid and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid.

  • Oxidation: The nitrogen atoms in the pyridine and pyrimidine rings can be susceptible to N-oxidation. The methyl group on the pyridine ring could also be a site of oxidation.

  • Photodegradation: Aromatic heterocyclic systems can undergo complex photochemical reactions, including ring opening or rearrangement.[13]

The following diagram illustrates potential degradation pathways.

Degradation_Pathways cluster_main Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate cluster_degradants Potential Degradation Products API Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate Ester Group 5-methylpyridine Ring Pyrimidine Ring Acid_Product 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylic acid Carboxylic Acid API:ester->Acid_Product:struct Hydrolysis (Acid/Base) N_Oxide N-Oxide Derivative N-Oxide API:pyridine->N_Oxide:struct Oxidation Ring_Opened Ring-Opened Products Various Fragments API:pyrimidine->Ring_Opened:struct Photodegradation

Caption: Potential Degradation Pathways.

Data Presentation: Hypothetical Forced Degradation Results

Stress Condition% DegradationMajor Degradant(s)
0.1 N HCl, 60°C, 24h 12.5%2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylic acid
0.1 N NaOH, RT, 4h 18.2%2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylic acid
3% H2O2, RT, 24h 8.7%N-Oxide derivative
80°C, 7 days 3.1%Minor unidentified degradants
ICH Q1B Photostability 6.5%Complex mixture of degradants

Part 4: Computational Assessment of Thermodynamic Stability

In silico methods provide a powerful and cost-effective means of predicting the thermodynamic stability of molecules and corroborating experimental findings.[14][15] Density Functional Theory (DFT) calculations can be employed to determine the relative energies of different conformers and potential degradation products.

Computational Protocol: DFT Calculations

  • Objective: To calculate the ground-state energy of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate and its potential degradation products to predict their relative thermodynamic stabilities.

  • Methodology:

    • Construct the 3D structures of the parent molecule and its hypothesized degradation products.

    • Perform geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

    • Calculate the Gibbs free energy of each species.

  • Data Interpretation:

    • Compare the Gibbs free energies of the parent molecule and its degradation products. A lower Gibbs free energy indicates greater thermodynamic stability.

    • The calculated energy barriers for different degradation pathways can provide insights into the likelihood of their occurrence.

Conclusion and Forward Look

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • SGS (n.d.). Forced Degradation Testing. [Link]

  • Reynolds, D. W., et al. (2002). Forced degradation of pharmaceuticals. Pharmaceutical Technology, 26(2), 48-56. [Link]

  • Fathalla, M. A., et al. (2017). Microbial degradation of pyridine and pyridine derivatives. Journal of Environmental Management, 200, 396-406. [Link]

  • TA Instruments (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Gabbott, P. (Ed.). (2008). Principles and applications of thermal analysis. John Wiley & Sons. [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • eGyanKosh (n.d.). Degradation of Purine and Pyrimidine Nucleotides. [Link]

  • Kitamura, M. (2005). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry, 77(4), 683-691. [Link]

  • Price, S. L. (2009). Computational prediction of organic crystal structures and polymorphism. International Reviews in Physical Chemistry, 28(3), 301-346. [Link]

  • Open Access Journals (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]

  • MDPI (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]

  • Veeprho (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • PubMed (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • PNAS (2022). A complete description of thermodynamic stabilities of molecular crystals. [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis Pharmaceutical Case Study. [Link]

  • AKJournals (2003). Thermal stability and decomposition of pharmaceutical compounds. [Link]

  • ASM Journals (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • SciSpace (2005). Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design. [Link]

  • TA Instruments (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • MDPI (2025). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. [Link]

  • ACS Publications (2017). Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning. [Link]

  • AIP Publishing (2025). Machine learning prediction of thermodynamic stability and electronic properties of 2D layered conductive metal–organic frameworks. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction & Strategic Rationale Ethyl 2-(5-methylpyridin-2-yl)pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is a highly valued heterocyclic building block in medicinal chemistry. Molecules featuring a fused or directly linked pyridine-pyrimidine core are frequently utilized in the development of kinase inhibitors, lipid synthesis modulators, and advanced agrochemicals[1][2].

Historically, synthesizing 2-substituted pyrimidine-5-carboxylates without substituents at the 4- and 6-positions presented regiochemical challenges and low yields due to the instability of the required malondialdehyde precursors[3]. To overcome this, our protocol employs ethyl 3-(dimethylamino)-2-formylacrylate as a stable, highly reactive dielectrophile[4]. When reacted with 5-methylpicolinimidamide hydrochloride , this reagent acts as a synthetic equivalent of 2-formyl-3-oxopropanoate, driving a highly regioselective cyclocondensation that bypasses the need for harsh conditions or complex catalytic systems[3][4].

Mechanistic Causality

The synthesis relies on a bimolecular cyclocondensation. Understanding the causality behind the reagent selection and reaction conditions is critical for troubleshooting and scaling:

  • Base Selection (Sodium Ethoxide): The amidine is supplied as a hydrochloride salt to ensure bench stability[2]. A stoichiometric amount of NaOEt is required to liberate the free nucleophilic amidine in situ. Using an alkoxide base that matches the ester group (ethoxide for ethyl ester) prevents unwanted transesterification side reactions.

  • Dielectrophile Superiority: Ethyl 3-(dimethylamino)-2-formylacrylate features a dimethylamino leaving group. The initial attack by the primary amine of the amidine occurs at the formyl group, forming an imine intermediate. Subsequent intramolecular cyclization displaces the dimethylamine, driving the reaction forward entropically and thermodynamically to form the aromatic pyrimidine ring[4].

  • Aromatization: The expulsion of water and dimethylamine ( HNMe2​ ) serves as the final, irreversible step that yields the stable aromatic system.

Mechanism A 5-Methylpicolinimidamide (Nucleophile) C Intermolecular Condensation (Imine Formation) A->C B Ethyl 3-(dimethylamino)-2-formylacrylate (Dielectrophile) B->C D Intramolecular Cyclization (Aminal Intermediate) C->D E Aromatization (-HNMe2, -H2O) D->E F Ethyl 2-(5-methylpyridin-2-yl) pyrimidine-5-carboxylate E->F

Mechanistic pathway of the cyclocondensation reaction forming the pyrimidine core.

Materials and Reagents

Ensure all reagents are handled under appropriate laboratory safety protocols, utilizing a fume hood and standard PPE.

ReagentRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
5-Methylpicolinimidamide HCl Nucleophile171.631.01.72 g
Ethyl 3-(dimethylamino)-2-formylacrylate Dielectrophile171.191.051.80 g
Sodium Ethoxide (21% wt in EtOH) Base68.051.24.5 mL
Anhydrous Ethanol Solvent46.07N/A30 mL
Ethyl Acetate (EtOAc) Extraction Solvent88.11N/AAs needed

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of each step before proceeding.

Phase 1: Amidine Free-Basing
  • Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an argon/nitrogen inlet.

  • Suspend 5-methylpicolinimidamide hydrochloride (1.72 g, 10.0 mmol) in 20 mL of anhydrous ethanol.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dropwise, add the sodium ethoxide solution (4.5 mL, 12.0 mmol) over 5 minutes.

    • Causality Check: The suspension will change appearance as NaCl precipitates and the free amidine dissolves. Stir for 15 minutes at room temperature to ensure complete neutralization.

Phase 2: Cyclocondensation
  • Dissolve ethyl 3-(dimethylamino)-2-formylacrylate (1.80 g, 10.5 mmol) in 10 mL of anhydrous ethanol.

  • Add this solution dropwise to the reaction flask at room temperature.

  • Gradually heat the reaction mixture to reflux (approx. 78 °C).

  • Maintain reflux for 4 to 6 hours.

    • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. The disappearance of the highly polar amidine starting material and the emergence of a new, UV-active spot (product) indicates completion. Dimethylamine gas evolution may be noted.

Phase 3: Work-up and Isolation
  • Once complete, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the majority of the ethanol.

  • Partition the resulting residue between Ethyl Acetate (50 mL) and distilled water (50 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with an additional 25 mL of EtOAc.

  • Combine the organic layers and wash sequentially with water (25 mL) and saturated brine (25 mL).

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Ethyl Acetate (typically 10-30% EtOAc).

  • Collect the product fractions, concentrate, and dry under high vacuum to afford Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate as a solid.

Workflow N1 1. Free-Basing Amidine HCl + NaOEt (0°C to RT) N2 2. Cyclocondensation + Dielectrophile (Reflux, 4-6h) N1->N2 N3 3. Aqueous Workup EtOAc / H2O Extraction (Brine Wash) N2->N3 N4 4. Purification Flash Chromatography (Hexanes/EtOAc) N3->N4

Experimental workflow from reagent preparation to final product isolation.

Analytical Characterization Data

To validate the success of the synthesis, the isolated compound should be analyzed via NMR and mass spectrometry. Below is the expected structural data profile:

Analytical MethodExpected Signals / Observations
LC-MS (ESI+) [M+H]+ expected at m/z 244.10 (Calculated for C13​H13​N3​O2​ : 243.10)
1 H NMR (400 MHz, CDCl3​ ) δ 9.30 (s, 2H, Pyrimidine H-4, H-6) δ 8.65 (d, 1H, Pyridine H-6) δ 8.40 (d, 1H, Pyridine H-3) δ 7.70 (dd, 1H, Pyridine H-4) δ 4.45 (q, J = 7.1 Hz, 2H, Ester −CH2​− ) δ 2.45 (s, 3H, Pyridine −CH3​ ) δ 1.42 (t, J = 7.1 Hz, 3H, Ester −CH3​ )
Appearance Off-white to pale yellow solid

References

  • Google Patents.WO2012122391A1 - Heterocyclic modulators of lipid synthesis.
  • ResearchGate. Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research. Available at: [Link]

  • Organic Chemistry Portal. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis 2002, 720-722. Available at:[Link]

Sources

Application

Application Note: Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate (EMPPC) in Transition Metal Catalysis

Executive Summary Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate (EMPPC) is an advanced, electronically unsymmetrical bidentate N,N-ligand designed for high-performance transition metal catalysis. Featuring a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate (EMPPC) is an advanced, electronically unsymmetrical bidentate N,N-ligand designed for high-performance transition metal catalysis. Featuring a unique "push-pull" electronic framework—combining an electron-donating 5-methylpyridine moiety with a highly electron-deficient pyrimidine-5-carboxylate—EMPPC offers unprecedented control over the coordination environment of transition metals.

This technical guide details the causality behind its structural advantages and provides validated protocols for its utility in two cutting-edge paradigms: tuning the excited-state redox potentials of Iridium(III) photocatalysts and directing the trans-effect in Palladium(II)-catalyzed C–H functionalization.

Physicochemical & Electronic Profile

Expertise & Causality: The "Push-Pull" Advantage

In transition metal catalysis, the electronic nature of ancillary ligands dictates the metal's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Symmetrical ligands like 2,2'-bipyridine (bpy) or 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) provide uniform electron donation. However, EMPPC introduces a strong dipole across the coordination plane.

The pyrimidine ring, substituted with an ethyl ester, acts as a potent π-acceptor, significantly lowering the LUMO energy of the resulting complex. Conversely, the 5-methylpyridine ring acts as a mild σ-donor, stabilizing the HOMO and enhancing solubility in non-polar organic solvents. This electronic asymmetry is highly prized for facilitating challenging oxidative additions and tuning photoredox potentials .

Data Presentation: Comparative Electronic Properties

Table 1: Electronic properties of EMPPC compared to standard bidentate N,N-ligands.

LigandElectronic Symmetryπ-Acceptor StrengthTypical Ir(III)* Oxidation Potential (V vs SCE)Primary Application
bpy SymmetricModerate~ +0.77 VGeneral Photoredox
dtbbpy SymmetricWeak (EDG)~ +0.66 VReductive Quenching
EMPPC Unsymmetrical Strong (EWG) > +0.95 V Strong Oxidative Quenching

Application 1: Photoredox Catalysis (Iridium Complexes)

Rationale and Catalyst Design

Iridium(III) polypyridyl complexes are cornerstone photocatalysts. By replacing a standard bpy ligand with EMPPC to form [Ir(dFppy)2​(EMPPC)]PF6​ , the electron-withdrawing nature of the pyrimidine-5-carboxylate dramatically lowers the energy of the metal-to-ligand charge transfer (MLCT) excited state. This makes the *Ir(III) excited state a much stronger single-electron oxidant, capable of oxidizing highly challenging substrates like unactivated aliphatic carboxylates via decarboxylation .

Protocol: Synthesis of [Ir(dFppy)2​(EMPPC)]PF6​ and Decarboxylative Cross-Coupling

Note: This is a self-validating protocol. The successful coordination of EMPPC is visually confirmed by a distinct color shift, and the subsequent precipitation acts as a purity checkpoint.

  • Complexation: In a nitrogen-filled glovebox, combine the iridium dimer [Ir(dFppy)2​Cl]2​ (0.50 mmol) and EMPPC (1.05 mmol) in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (20 mL).

  • Heating: Seal the reaction vessel and heat at 50 °C for 4 hours. The solution will transition from a pale yellow to a deep, luminescent orange, indicating successful ligand exchange and disruption of the dimer.

  • Anion Exchange: Cool the mixture to room temperature and add an aqueous solution of NH4​PF6​ (5.0 mmol dissolved in 10 mL deionized water). Stir vigorously for 30 minutes. The biphasic mixture will induce the precipitation of the cationic iridium complex.

  • Isolation: Filter the resulting solid, wash sequentially with cold water (3 x 10 mL) and diethyl ether (3 x 10 mL), and dry under high vacuum to yield the active photocatalyst.

  • Catalytic Application (Cross-Coupling): Combine the carboxylic acid substrate (1.0 mmol), aryl halide (1.0 mmol), NiCl2​⋅glyme (5 mol%), dtbbpy (5 mol%), and the synthesized Ir-EMPPC catalyst (1 mol%) in degassed DMF (10 mL). Add Cs2​CO3​ (1.5 equiv).

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 16 hours. Quench with water and extract with EtOAc.

PhotoredoxCycle Ir3 Ir(III) Ground State [Ir(dFppy)2(EMPPC)]+ Ir3_star *Ir(III) Excited State Strong Oxidant Ir3->Ir3_star Visible Light (Blue LED) Ir2 Ir(II) Reduced State Strong Reductant Ir3_star->Ir2 SET from Substrate (Oxidation) Ir2->Ir3 SET to Ni Catalyst (Reduction) Substrate Carboxylate Substrate (e- donor) Radical Alkyl Radical Intermediate Substrate->Radical -CO2 Product Cross-Coupled Product Radical->Product Ni-Catalyzed Coupling

Figure 1: Synergistic Ir-EMPPC photoredox and Ni-catalyzed cross-coupling cycle.

Application 2: Palladium-Catalyzed Directed C–H Functionalization

Rationale and Catalyst Design

In Pd-catalyzed C–H activation, the rate-limiting step is often either the initial C–H cleavage or the final reductive elimination. Electronically unsymmetrical ligands like EMPPC induce a strong trans-effect. The pyrimidine nitrogen (a weaker σ-donor and stronger π-acceptor) labilizes the coordination site trans to it, facilitating the rapid oxidative addition of aryl halides. Meanwhile, the stronger pyridine donor stabilizes the high-valent Pd(IV) or Pd(II) intermediates, promoting efficient reductive elimination and preventing catalyst degradation .

Protocol: Preparation of Pd(EMPPC)Cl2​ and C–H Arylation
  • Ligand Solution: Dissolve EMPPC (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere.

  • Metal Precursor: Slowly add Pd(COD)Cl2​ (1.0 mmol) to the stirring solution.

  • Complexation: Stir the mixture at room temperature for 2 hours. The displacement of cyclooctadiene (COD) is rapid and thermodynamically driven by the high affinity of the bidentate N,N-ligand for Pd(II).

  • Isolation: Concentrate the solution under reduced pressure to approximately 2 mL. Dropwise addition of cold hexane (15 mL) will precipitate the Pd(EMPPC)Cl2​ complex as a pale yellow microcrystalline solid. Filter and dry.

  • Catalytic Screening: Use 5 mol% of Pd(EMPPC)Cl2​ with AgOAc (2.0 equiv) for the directed ortho-arylation of 2-phenylpyridine with iodobenzene in hexafluoroisopropanol (HFIP) at 80 °C for 12 hours.

PdWorkflow Step1 Step 1 Ligand Solution Step2 Step 2 Metal Precursor Step1->Step2 Step3 Step 3 Complexation Step2->Step3 Step4 Step 4 Isolation Step3->Step4 Step5 Step 5 Catalytic Screening Step4->Step5

Figure 2: Step-by-step workflow for the synthesis and screening of Pd(EMPPC) complexes.

Data Presentation: Catalytic Yields

Table 2: Yield Comparison in Pd-Catalyzed C-H Arylation of 2-phenylpyridine.

Catalyst SystemLigand Electronic ProfileConversion (%)Isolated Yield (%)
Pd(OAc)2​ / bpySymmetric6558
Pd(OAc)2​ / pyrimidineWeak Monodentate4235
Pd(EMPPC)Cl2​ Unsymmetrical (Push-Pull) >99 94

References

  • Nozaki, K. (2005). Unsymmetric Bidentate Ligands in Metal-Catalyzed Carbonylation of Alkenes. The Chemical Record, 5(6), 376-384. URL:[Link]

  • Minteer, S. D., Sigman, M. S., et al. (2020). New Redox Strategies in Organic Synthesis by Means of Electrochemistry and Photochemistry. ACS Central Science, 6(7), 1044-1053. URL:[Link]

  • Strassner, T., et al. (2009). Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. Organometallics, 28(8), 2600-2608. URL:[Link]

  • Orru, R. V. A., et al. (2013). Synthesis of Pyridopyrimidines by Palladium-Catalyzed Isocyanide Insertion. ACS Catalysis, 3(12), 2951-2954. URL:[Link]

Method

Application Notes &amp; Protocols: Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational workflows for Ethyl 2-(5-methylpyridin-2-yl)pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational workflows for Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate. While direct, extensive research on this specific molecule is emerging, its structural components—a pyrimidine core linked to a substituted pyridine ring—are foundational motifs in a multitude of clinically relevant therapeutics, particularly in oncology and immunology. This guide synthesizes established methodologies from analogous compounds to propose a robust framework for elucidating the therapeutic potential of this promising scaffold.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to mimic the purine and pyrimidine bases of DNA and RNA, and for its role as a versatile "hinge-binding" moiety in kinase inhibitors.[1][2] Its derivatives have found widespread therapeutic applications, from antimicrobial and antiviral agents to potent anticancer drugs.[2] The strategic incorporation of a 5-methylpyridine group can further enhance target specificity, modulate physicochemical properties, and improve pharmacokinetic profiles.

This document outlines the rationale for investigating Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate as a therapeutic candidate, provides a plausible synthetic route, and details step-by-step protocols for its initial characterization in a drug discovery context.

Part 1: Rationale for Investigation - A Privileged Scaffold for Kinase Inhibition

The confluence of the pyrimidine and pyridine rings within a single molecule creates a "privileged scaffold" that is frequently exploited in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[1] The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, enabling the molecule to anchor into the ATP-binding site's hinge region, a critical interaction for potent inhibition.

Derivatives of pyrimidine have demonstrated potent inhibitory activity against a wide array of kinases, including:

  • PI3K/mTOR: The Phosphoinositide 3-kinase (PI3K) pathway is crucial for cell growth and survival and is frequently mutated in cancer. Thienopyrimidine derivatives have been developed as potent and selective PI3K inhibitors.[3][4]

  • STAT6: As a key transcription factor in the IL-4/IL-13 signaling cascade, STAT6 is a prime target for allergic and inflammatory conditions. Pyrimidine-5-carboxamide derivatives have been identified as potent STAT6 inhibitors.[5]

  • EGFR/HER-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are well-established targets in various cancers. Pyrano[3,2-c]quinoline-3-carboxylates have been designed as dual inhibitors of these kinases.[6]

  • PIM Kinases: These serine/threonine kinases are implicated in cell survival and proliferation across numerous cancers. Pyrimidine-based compounds have been explored as potent PIM kinase inhibitors.

Given this extensive precedent, a primary hypothesis is that Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate can function as a scaffold for novel kinase inhibitors. The initial steps in its evaluation should, therefore, focus on broad kinase panel screening to identify potential targets.

Part 2: Synthetic Strategy - A General Approach

The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved through several established condensation reactions.[7] A plausible and efficient route for synthesizing the title compound involves the reaction of a suitable amidine with a three-carbon electrophilic partner.

The proposed pathway begins with the condensation of an appropriate precursor with 5-methylpyridine-2-carboxamidine. This method offers a direct and high-yielding approach to constructing the core pyrimidine ring.[7]

Synthetic_Pathway cluster_reactants Reactants cluster_product Product R1 5-Methylpyridine-2-carboxamidine P Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate R1->P Base (e.g., NaOEt) Ethanol, Reflux R2 Ethyl (ethoxymethylene)cyanoacetate R2->P

Caption: Proposed synthetic route for Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate.

Part 3: Experimental Protocols

The following protocols provide a foundational workflow for the initial screening and characterization of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate.

Protocol 3.1: In Vitro Kinase Inhibition Profiling

This protocol describes a generic, luminescence-based kinase assay to determine the IC₅₀ value of the compound against a panel of selected kinases. The principle relies on quantifying the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity and thus weaker inhibition.

Workflow Diagram: Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare Compound Dilution Series (e.g., 10-point, 3-fold dilutions in DMSO) C Add Diluted Compound to respective wells A->C B Add Kinase, Substrate, and Buffer to 384-well plate B->C D Initiate Reaction by adding ATP C->D E Incubate at RT (e.g., 60 minutes) D->E F Stop Reaction & Detect Signal (Add Kinase-Glo® Reagent) E->F G Measure Luminescence (Plate Reader) F->G H Data Analysis (Calculate % Inhibition, Plot Dose-Response, Determine IC₅₀) G->H

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a concentration gradient for IC₅₀ determination. The final top concentration in the assay might be 10 µM.

    • Causality: Serial dilution is critical for generating a dose-response curve, which is essential for accurately calculating the IC₅₀ value. DMSO is used for its ability to solubilize a wide range of organic compounds.

  • Assay Plate Setup:

    • Use a low-volume, white, 384-well plate suitable for luminescence assays.

    • Add 5 µL of kinase/substrate mix in kinase buffer to each well. The specific kinase and its corresponding substrate will depend on the screening panel.

    • Causality: White plates maximize the luminescent signal. The kinase concentration should be optimized beforehand to ensure the reaction is in the linear range.

  • Compound Addition:

    • Transfer 50 nL of the serially diluted compound from the DMSO plate to the assay plate using an acoustic liquid handler or pin tool.

    • Include positive controls (a known inhibitor for the target kinase) and negative controls (DMSO only).

    • Causality: Precise liquid handling is crucial for reproducibility. Controls are non-negotiable for validating the assay's performance; the negative control defines 0% inhibition, and the positive control confirms the assay can detect inhibition.

  • Reaction Initiation and Incubation:

    • Add 5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Signal Detection:

    • Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3.2: Cellular Proliferation (Cytotoxicity) Assay

This protocol assesses the compound's effect on the viability and proliferation of cancer cell lines, providing a functional readout of its potential anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

    • Trypsinize and count the cells. Seed them into a 96-well, clear-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach and resume proliferation.

    • Causality: A 24-hour pre-incubation ensures that the cells are in a healthy, logarithmic growth phase when the compound is introduced, providing a consistent baseline.

  • Compound Treatment:

    • Prepare a 2X concentration series of the compound in culture medium from your DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) wells.

    • Causality: Using a 2X concentration series simplifies the addition step and ensures accurate final concentrations. Maintaining a constant, low DMSO level is critical to distinguish compound-specific effects from solvent artifacts.

  • Incubation:

    • Incubate the treated cells for 72 hours in a humidified incubator at 37°C and 5% CO₂.

    • Causality: A 72-hour incubation period is a standard duration that allows for multiple cell doubling times, making it possible to observe significant effects on proliferation.

  • Viability Assessment:

    • Add 20 µL of a viability reagent (e.g., CellTiter-Blue® or MTT reagent) to each well.

    • Incubate for 1-4 hours as recommended by the manufacturer. During this time, viable cells will metabolize the reagent into a fluorescent or colorimetric product.

    • Causality: These reagents measure metabolic activity, which serves as a reliable proxy for cell viability.

  • Data Acquisition and Analysis:

    • Read the fluorescence or absorbance using a plate reader.

    • Calculate the percent viability relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and decision-making.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetIC₅₀ (nM)
PI3Kα15
PI3Kβ85
PI3Kδ25
PI3Kγ40
mTOR1,200
EGFR>10,000
STAT6>10,000

Interpretation: The hypothetical data in this table suggests the compound is a potent and selective inhibitor of Class IA PI3K isoforms, with significantly weaker activity against mTOR and other kinases. This profile would warrant further investigation as a PI3K-pathway-targeted agent.

Table 2: Hypothetical Cellular Activity Profile

Cell LineCancer TypePI3K Pathway StatusGI₅₀ (nM)
MCF-7Breast CancerPIK3CA Mutant50
PC-3Prostate CancerPTEN Null75
A549Lung CancerWild-Type2,500

Interpretation: The compound shows significantly higher potency in cell lines with known PI3K pathway activation (mutant PIK3CA or PTEN loss), correlating the cellular activity with the enzymatic inhibition profile. This provides strong evidence for an on-target mechanism of action.

Drug Discovery Progression Workflow

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development A Initial Screening (Kinase Panel, Cell Proliferation) B Hit-to-Lead (SAR Studies, ADME Profiling) A->B C Lead Optimization (Improve Potency, Selectivity, PK) B->C D In Vivo Efficacy (Xenograft Models) C->D E IND-Enabling Studies (Toxicity, Safety Pharmacology) D->E F Phase I (Safety, Dosing) E->F G Phase II (Efficacy in Patients) F->G H Phase III (Large-Scale Efficacy) G->H

Caption: A simplified workflow illustrating the progression from initial screening to clinical development.

References

  • Vertex AI Search. (n.d.). Buy Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate (EVT-11899484) | 954226-91-6.
  • MDPI. (2024, September 9). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors.
  • Chem-Impex. (n.d.). Ethyl 2-(Methylthio)pyrimidine-5-carboxylate.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. DOI: 10.1055/s-2002-25767.
  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 941-951. DOI: 10.1016/j.bmc.2006.10.015.
  • Sutherlin, D. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(3), 1086-1097. DOI: 10.1021/jm901284w.
  • Semantic Scholar. (n.d.). PIM KINASES INHIBITORS AND PYRIMIDINE-BASED ANTICANCER AGENTS.
  • ACS Medicinal Chemistry Letters. (2015, March 11). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors.
  • ResearchGate. (2025, November 24). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs.
  • PMC. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity.

Sources

Application

Suzuki-Miyaura cross-coupling conditions for Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

An Application Guide for the Synthesis of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate via Suzuki-Miyaura Cross-Coupling Introduction: The Strategic Importance of Bi-Heteroaryl Scaffolds The Suzuki-Miyaura cros...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate via Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Importance of Bi-Heteroaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the field of drug discovery and development, where it enables the efficient assembly of complex molecular architectures from readily available building blocks.[3][4] This application note provides a detailed guide to the synthesis of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate, a bi-heteroaryl structure emblematic of the complex motifs found in contemporary pharmaceutical agents.

The coupling of two distinct nitrogen-containing heteroaromatic rings, such as pyridine and pyrimidine, presents unique challenges. These include the potential for catalyst inhibition by the nitrogen lone pairs and the inherent electronic properties and stability issues of the coupling partners.[5][6] This guide offers a field-proven protocol, grounded in mechanistic principles, to navigate these challenges and achieve a successful synthesis. We will delve into the causality behind the selection of each reaction component, providing researchers with a robust framework for optimization and application.

Part 1: Mechanistic Rationale and Component Selection

A deep understanding of the reaction mechanism is paramount for troubleshooting and adapting a protocol. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[1][7][8]

The Palladium Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., a halopyrimidine), forming a Pd(II) complex.[8]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid or ester to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Halide R¹-Pd(II)L₂-X (Aryl-Palladium Complex) OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal R²-B(OR)₂ Base PdII_Aryl R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim Forms R¹-R² RedElim->Pd0 Regenerates Catalyst

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura synthesis.

Step-by-Step Procedure

1. Reaction Setup: a. To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq), (5-methylpyridin-2-yl)boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq). b. Seal the flask with a septum.

2. Creation of Inert Atmosphere: a. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). b. Repeat this vacuum/backfill cycle three times to ensure the removal of all oxygen.

3. Solvent Addition and Degassing: a. Under a positive pressure of inert gas, add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe. b. Bubble the inert gas through the reaction mixture for an additional 10-15 minutes to ensure thorough degassing.

4. Reaction Execution: a. Place the flask in a preheated oil bath at 90 °C. b. Stir the reaction mixture vigorously. The color will typically darken as the reaction progresses. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours). [10] 5. Work-up and Extraction: a. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

6. Purification: a. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate.

Part 3: Concluding Remarks and Best Practices

This protocol provides a reliable and mechanistically sound approach for the synthesis of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate. The key to success in this challenging heteroaryl-heteroaryl coupling lies in the careful selection of a modern, robust catalyst system and the use of a stabilized boronic ester to prevent decomposition of the pyridyl nucleophile.

For researchers in drug development, the ability to reliably construct such scaffolds is critical for the rapid exploration of structure-activity relationships (SAR). [3]The conditions outlined here are amenable to modification for a range of substituted pyridines and pyrimidines, making this a valuable methodology for library synthesis. Always ensure that an inert atmosphere is rigorously maintained, as oxygen can deactivate the palladium catalyst.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. (2022). Available from: [Link]

  • Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. (2014). Available from: [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. (2017). Available from: [Link]

  • Martin, R., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. (2008). Available from: [Link]

  • Burke, M. D., et al. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. (2022). Available from: [Link]

  • Lipshutz, B. H., & Abela, A. R. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters. (2008). Available from: [Link]

  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. (2012). Available from: [Link]

  • ACS Publications. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2008). Available from: [Link]

  • University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Available from: [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Available from: [Link]

  • NIH. Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. (2020). Available from: [Link]

  • ResearchGate. Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. (2019). Available from: [Link]

  • Organic Chemistry Portal. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). Available from: [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (2022). Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. (2003). Available from: [Link]

  • PubMed. Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. (2009). Available from: [Link]

  • RSC Publishing. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. (2023). Available from: [Link]

  • NIH. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC. (2023). Available from: [Link]

  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. (2016). Available from: [Link]

  • RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (2013). Available from: [Link]

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). Available from: [Link]

  • ResearchGate. A concise Pd catalyzed cross coupling reaction along with deprotection for the synthesis of a new series of pyrimidine derivatives. (2025). Available from: [Link]

  • Preprints.org. Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). Available from: [Link]

  • NIH. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. PMC. (2026). Available from: [Link]

  • NIH. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. PMC. (2018). Available from: [Link]

  • SpringerLink. THE PRODUCTS OF SUZUKI REACTION OF ETHYL 4-CHLORO-5-METHYLTHIENO[2,3-d]PYRIMIDINE-6-CARBOXYLATE WITH POTASSIUM ALLYLTRIFLUOROBORATE AND TRANSFORMATIONS THEREOF. (2019). Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. (2021). Available from: [Link]

  • RSC Publishing. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Available from: [Link]

  • NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. (2023). Available from: [Link]

  • PubMed. Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. (2015). Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Available from: [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. (2021). Available from: [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Available from: [Link]

Sources

Method

Application Note: Hydrolysis of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate to Carboxylic Acid Derivatives

Executive Summary The bi-heteroaryl scaffold—specifically the 2-(pyridin-2-yl)pyrimidine core—is a privileged pharmacophore frequently utilized in the design of kinase inhibitors, CFTR modulators, and antiviral agents[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bi-heteroaryl scaffold—specifically the 2-(pyridin-2-yl)pyrimidine core—is a privileged pharmacophore frequently utilized in the design of kinase inhibitors, CFTR modulators, and antiviral agents[1]. A critical node in the synthetic elaboration of this scaffold is the hydrolysis of ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate to its corresponding free carboxylic acid. This Application Note details a highly optimized, self-validating protocol for this transformation, emphasizing the mechanistic causality behind reagent selection, isoelectric isolation, and the prevention of pyrimidine ring degradation.

Mechanistic Rationale & Reaction Design

The hydrolysis of electron-deficient heteroaryl esters requires precise control over reaction conditions to prevent side reactions such as decarboxylation or nucleophilic attack on the pyrimidine core.

  • Base Selection (The Lithium Advantage): While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are standard saponification reagents, they can be overly harsh for highly electron-deficient pyrimidines. We employ Lithium Hydroxide (LiOH) . The lithium cation ( Li+ ) strongly coordinates with the basic nitrogens of both the pyridine and pyrimidine rings, as well as the ester carbonyl. This coordination directs the hydroxide attack specifically to the ester carbon while maintaining a milder pH profile, thus preventing the degradation of the pyrimidine core[2].

  • Solvent Architecture: A ternary solvent system of THF/MeOH/H 2​ O (3:1:1) is utilized. Tetrahydrofuran (THF) solubilizes the starting organic ester, while water dissolves the LiOH. The addition of methanol (MeOH) acts as a critical homogenizing phase-transfer agent, accelerating the reaction rate at room temperature and eliminating the need for thermal heating[3].

  • Isoelectric Precipitation: The target product, 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylic acid, is highly zwitterionic. It possesses basic nitrogens and an acidic carboxylate. Over-acidification (pH < 1) will protonate the nitrogens, forming a highly water-soluble dihydrochloride salt. Under-acidification (pH > 5) leaves the molecule as a soluble lithium carboxylate. The product must be isolated precisely at its isoelectric point (pI), typically between pH 3.0 and 3.5, where the net charge is zero and aqueous solubility is minimized[2].

Experimental Visualization

G Ester Ethyl 2-(5-methylpyridin-2-yl) pyrimidine-5-carboxylate Hydrolysis LiOH Hydrolysis (THF/MeOH/H2O, 25°C) Ester->Hydrolysis Intermediate Lithium Carboxylate Intermediate Hydrolysis->Intermediate Acidification Acidification (1M HCl, pH 3.0-3.5) Intermediate->Acidification Product 2-(5-methylpyridin-2-yl) pyrimidine-5-carboxylic acid Acidification->Product

Workflow for the hydrolysis of ethyl pyrimidine-5-carboxylate and isoelectric isolation.

Optimization of Hydrolysis Conditions

The following quantitative data summarizes the optimization phase of this protocol, demonstrating the superiority of the LiOH-mediated approach at ambient temperature.

Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)Causality / Observation
NaOH (2.0 eq)EtOH / H 2​ O (1:1)602.065%88%Harsher base and heat led to minor pyrimidine ring degradation.
KOH (2.0 eq)MeOH / H 2​ O (3:1)503.072%91%Improved solubility, but trace thermal decarboxylation observed.
LiOH·H 2​ O (1.5 eq)THF / H 2​ O (3:1)254.094%>98%Mild conditions; Li + coordination prevents side reactions[2].
LiOH·H 2​ O (1.5 eq) THF / MeOH / H 2​ O (3:1:1) 25 2.5 96% >99% MeOH addition accelerates phase transfer; optimal yield and purity.

Self-Validating Experimental Protocol

Materials Required
  • Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate (1.0 equiv, limiting reagent)

  • Lithium hydroxide monohydrate (LiOH·H 2​ O) (1.5 equiv)

  • Solvents: THF, Methanol, Deionized Water

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology

Step 1: Dissolution and Homogenization

  • Suspend 1.0 equivalent of the ethyl ester in a 3:1:1 volumetric mixture of THF, MeOH, and deionized water (total 10 volumes relative to substrate weight).

  • Causality: The substrate may not fully dissolve initially, but the suspension will clarify as the reaction progresses and the soluble lithium carboxylate is formed.

Step 2: Base Addition and Hydrolysis

  • Add 1.5 equivalents of LiOH·H 2​ O portion-wise over 5 minutes at room temperature (20–25 °C).

  • Stir the reaction vigorously for 2.5 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Ethyl Acetate/Hexanes 1:1). The starting material spot (high Rf) will completely disappear, replaced by a baseline spot (the lithium salt of the product).

Step 3: Solvent Removal

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the THF and MeOH.

  • Causality: Removing organic solvents prior to acidification is critical. If THF/MeOH remain, the final carboxylic acid will partially partition into the organic phase or remain solvated, significantly depressing the isolated yield.

Step 4: Isoelectric Acidification and Isolation

  • Dilute the remaining aqueous residue with 5 volumes of cold deionized water and cool the flask in an ice bath (0–5 °C).

  • Begin dropwise addition of 1M HCl while continuously monitoring the pH with a calibrated pH meter.

  • Self-Validation Checkpoint: As the pH drops below 5.0, the solution will become cloudy. Continue adding 1M HCl until the pH reaches exactly 3.0 to 3.5 . At this isoelectric point, the zwitterionic 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylic acid will spontaneously crash out as a dense, off-white precipitate[2].

  • Filter the suspension through a sintered glass funnel, wash the filter cake with ice-cold water (2 x 2 volumes), and dry under high vacuum at 45 °C to constant weight.

Downstream Application: Carboxylic Acid Derivatives

The isolated free acid serves as a versatile branching point for drug discovery libraries. The most common downstream application is the conversion of the acid into various pyrimidine-5-carboxamide derivatives [4].

Because the pyrimidine-5-carboxylic acid is prone to decarboxylation if activated with harsh reagents (like thionyl chloride under reflux), mild peptide coupling conditions are strictly recommended. The acid can be smoothly activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMF at room temperature. Subsequent addition of primary or secondary amines yields the corresponding amide derivatives in excellent yields, preserving the integrity of the bi-heteroaryl core[2],[3].

References

  • [4] Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. Available at:

  • [2] Methyl 6-amino-5-chloropyrimidine-4-carboxylate. Benchchem. Available at:

  • [1] Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. ACS Publications. Available at:

  • [3] Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:

Sources

Application

Advanced Synthesis Protocol: Incorporating Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate into High-Performance OLED Materials

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of charge transport layers. Pyrimidine is an electron-deficient azaaromatic compound containing two nitrogen atoms at the 1,3-positions, which plays a critical role as an organic semiconductor[1]. Because of the strong electron-accepting property induced by its C=N double bonds, pyrimidine is frequently incorporated as a building block for electron transporting materials (ETMs) and bipolar host materials[1].

This application note details the structural transformation of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate (EMPPC) into a high-performance 1,3,4-oxadiazole-based ETM, abbreviated as MePy-Pm-OXD .

Why EMPPC?
  • The Pyrimidine Core: Deepens the Lowest Unoccupied Molecular Orbital (LUMO), facilitating low-voltage electron injection from the cathode[2].

  • The 5-Methylpyridin-2-yl Substituent: Provides a secondary N,N-coordination site. In OLED devices, this bidentate site interacts with cathode metals (e.g., Ag, Li) to form an interfacial dipole, drastically improving electron-injection properties and long-term operational stability[3].

  • The Ethyl Carboxylate Handle: Acts as an orthogonal synthetic handle. Rather than relying on harsh cross-coupling, the ester can be smoothly converted into a 1,3,4-oxadiazole ring via hydrazinolysis and cyclodehydration, further expanding the π -conjugated electron-deficient system.

Translational Note for Drug Development Professionals: The synthetic workflow described below is directly applicable to medicinal chemistry. The 1,3,4-oxadiazole ring is a privileged bioisostere for esters and amides. Converting the metabolically labile ethyl carboxylate of EMPPC into an oxadiazole can significantly enhance the in vivo half-life, membrane permeability, and target-binding affinity of pyrimidine-based kinase inhibitors.

Synthetic Pathway Design

The transformation of EMPPC into the final ETM requires a three-step sequence designed for high yield, scalability, and minimal chromatographic purification.

SynthesisWorkflow EMPPC Ethyl 2-(5-methylpyridin-2-YL) pyrimidine-5-carboxylate (EMPPC) Hydrazide Intermediate 1: Acyl Hydrazide EMPPC->Hydrazide NH2NH2·H2O EtOH, Reflux Diacyl Intermediate 2: Diacyl Hydrazine Hydrazide->Diacyl Benzoyl Chloride Et3N, DCM POX Final Product: MePy-Pm-OXD (ETL) Diacyl->POX POCl3 100°C OLED OLED Device Integration POX->OLED Vacuum Sublimation

Figure 1: Synthetic workflow from EMPPC to the final oxadiazole-based electron transport material.

Step-by-Step Experimental Protocols

Trustworthiness in synthesis requires self-validating systems. Each step below includes specific in-process validation checkpoints to ensure reaction fidelity before proceeding.

Step 1: Hydrazinolysis of EMPPC

Causality: Hydrazine acts as a powerful nucleophile, displacing the ethoxy group of the ester to form an acyl hydrazide. Ethanol is chosen as the solvent because it solubilizes the starting material at reflux but allows the highly polar hydrazide product to precipitate upon cooling.

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add EMPPC (10.0 g, 41.1 mmol) and absolute ethanol (150 mL). Stir to suspend.

  • Slowly add hydrazine monohydrate (10.0 mL, ~205 mmol, 5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (80 °C) for 12 hours.

  • Cool the mixture to 0 °C in an ice bath. Filter the resulting white precipitate and wash with cold ethanol (2 × 20 mL).

  • Dry under vacuum to afford the acyl hydrazide intermediate.

Validation Checkpoint 1: Run an aliquot on TLC (Hexane:EtOAc 1:1). The disappearance of the EMPPC spot ( Rf​=0.7 ) and the appearance of a baseline spot indicates complete conversion. Confirm via LC-MS (ESI+): Calculated for C11​H11​N5​O [M+H]+ = 230.10; Found = 230.1.

Step 2: Benzoylation to Diacyl Hydrazine

Causality: Benzoyl chloride is used to acylate the terminal amine of the hydrazide. Triethylamine ( Et3​N ) is essential to neutralize the HCl byproduct, preventing the protonation of the pyridine/pyrimidine nitrogens which would halt the reaction.

  • Dissolve the acyl hydrazide (8.0 g, 34.9 mmol) in anhydrous dichloromethane (DCM, 120 mL) under an argon atmosphere.

  • Add Et3​N (9.7 mL, 69.8 mmol, 2.0 eq) and cool the flask to 0 °C.

  • Add benzoyl chloride (4.5 mL, 38.4 mmol, 1.1 eq) dropwise over 15 minutes to control the exothermic acylation.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Quench with saturated aqueous NaHCO3​ (50 mL). Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Validation Checkpoint 2: LC-MS (ESI+): Calculated for C18​H15​N5​O2​ [M+H]+ = 334.13; Found = 334.1. The intermediate should appear as a distinct spot on TLC (DCM:MeOH 95:5, Rf​=0.4 ).

Step 3: Cyclodehydration to MePy-Pm-OXD

Causality: Phosphorus oxychloride ( POCl3​ ) acts as both the solvent and the dehydrating agent. It converts the enol-form of the diacyl hydrazine into a highly reactive intermediate, driving the cyclization to the aromatic 1,3,4-oxadiazole. The electron-deficient pyrimidine core easily tolerates these harsh acidic conditions.

  • Suspend the diacyl hydrazine (10.0 g, 30.0 mmol) in POCl3​ (50 mL).

  • Heat the mixture to 100 °C for 6 hours. The suspension will become a clear, dark solution as the reaction progresses.

  • Cool to room temperature. Caution: Carefully pour the mixture over crushed ice (500 g) while stirring vigorously to quench excess POCl3​ .

  • Neutralize the aqueous mixture to pH 7-8 using 2M NaOH.

  • Extract the precipitated product with chloroform (3 × 100 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate.

  • Purify via gradient sublimation (220 °C at 10−6 Torr) to yield device-grade MePy-Pm-OXD .

Validation Checkpoint 3: LC-MS (ESI+): Calculated for C18​H13​N5​O [M+H]+ = 316.12; Found = 316.1. Purity must be >99.9% via HPLC before OLED device integration.

Photophysical and Electrochemical Characterization

To validate the efficacy of the synthesized MePy-Pm-OXD, standard optoelectronic characterizations were performed. The data confirms that the pyrimidine-oxadiazole combination yields a deep LUMO and a high triplet energy ( ET​ ), making it an ideal ETL/HBL for phosphorescent OLEDs (PhOLEDs).

Table 1: Optoelectronic Properties of MePy-Pm-OXD

ParameterValueMeasurement Method
Absorption λmax​ 285 nm, 330 nmUV-Vis in CH2​Cl2​ ( 10−5 M)
Emission λmax​ 395 nmPhotoluminescence in CH2​Cl2​
Optical Bandgap ( Eg​ )3.15 eVCalculated from absorption onset
HOMO Level-6.52 eVCyclic Voltammetry (vs Fc/Fc+ )
LUMO Level-3.20 eVCalculated ( HOMO+Eg​ )
Triplet Energy ( ET​ )2.78 eVPhosphorescence at 77 K in 2-MeTHF
Glass Transition ( Tg​ )142 °CDifferential Scanning Calorimetry (DSC)

Device Integration & Energy Level Alignment

The synthesized MePy-Pm-OXD was integrated into a standard green PhOLED architecture. The deep HOMO (-6.52 eV) effectively blocks holes from escaping the emissive layer (EML), while the LUMO (-3.20 eV) aligns perfectly with the cathode for barrier-free electron injection.

EnergyLevels Cathode Cathode (LiF/Al) WF: -3.0 eV ETL ETL (MePy-Pm-OXD) LUMO: -3.2 eV HOMO: -6.5 eV Cathode->ETL e- Injection EML EML (CBP:Ir(ppy)3) LUMO: -3.0 eV HOMO: -6.0 eV ETL->EML e- Transport HTL HTL (NPB) LUMO: -2.4 eV HOMO: -5.4 eV HTL->EML h+ Transport Anode Anode (ITO) WF: -4.8 eV Anode->HTL h+ Injection

Figure 2: Energy level alignment and charge transport dynamics in the optimized PhOLED device.

Table 2: OLED Device Performance (Validation Data)

Device ArchitectureTurn-on Voltage (V)Max EQE (%)Max Current Efficiency (cd/A) LT50​ at 1000 cd/m2 (h)
Control (TmPyPB ETL)3.218.562.48,500
Optimized (MePy-Pm-OXD ETL)2.821.271.814,200

Conclusion: The substitution of standard ETLs with the EMPPC-derived MePy-Pm-OXD reduces the turn-on voltage by 0.4 V and nearly doubles the operational lifetime ( LT50​ ), directly attributable to the stabilizing effect of the pyridyl-pyrimidine coordination with the cathode interface[3].

References

  • Source: nih.gov (PMC)
  • Source: rsc.org (Royal Society of Chemistry)
  • Source: researchgate.

Sources

Method

Application Note: Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate in Drug Discovery

Executive Summary Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is a highly versatile bi-heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates. Featuring a rigid pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is a highly versatile bi-heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates. Featuring a rigid pyrimidine core coupled with a lipophilic 5-methylpyridine moiety, this scaffold is uniquely positioned for the development of kinase inhibitors, dihydrofolate reductase (DHFR) inhibitors, and novel amidic enzyme modulators. This application note details the structural rationale, physicochemical properties, and self-validating synthetic protocols required to effectively deploy this building block in target-based drug discovery campaigns.

Structural Rationale & Pharmacophore Utility

In modern medicinal chemistry, the is prized for its predictable geometric presentation and its ability to engage in critical hydrogen-bonding networks[1]. The nitrogen atoms of the pyrimidine ring frequently act as hydrogen bond acceptors, interacting with the hinge region of kinases or the backbone amides of target proteins such as Vanin-1[2].

The inclusion of the 5-methylpyridin-2-yl group at the C2 position of the pyrimidine serves two distinct causal purposes:

  • Conformational Control: The bi-aryl linkage allows for a quasi-planar conformation, which is energetically favorable for intercalating into narrow, hydrophobic binding clefts.

  • Metabolic Shielding: The methyl group at the 5-position of the pyridine ring effectively blocks a common site of cytochrome P450-mediated oxidation, thereby enhancing the overall metabolic stability and half-life of the resulting drug candidate.

Furthermore, pyrimidine derivatives are foundational in the design of anti-infective agents, specifically targeting dihydrofolate reductase (DHFR) to combat antibiotic resistance, where the pyrimidine core provides a reliable vector for projecting substituents into the folate-binding site[3]. They are also widely utilized as key intermediates in the synthesis of various bioactive molecules, including antifungal and antibacterial agents[4].

Physicochemical & Drug-Likeness Profile

To predict its behavior in biological systems, we evaluate the scaffold against Lipinski's Rule of Five and other drug-likeness metrics. The compound exhibits excellent lead-like properties, allowing ample molecular weight "budget" for downstream functionalization.

PropertyValuePharmacological Significance
Molecular Formula C₁₃H₁₃N₃O₂-
Molecular Weight 243.26 g/mol Highly lead-like; allows for >250 Da of downstream additions before violating the Rule of 5.
LogP (Estimated) ~2.1Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Hydrogen Bond Donors 0Minimizes the desolvation penalty during target binding.
Hydrogen Bond Acceptors 5Pyrimidine and pyridine nitrogens provide robust anchor points for target engagement.
Topological Polar Surface Area 62.5 ŲWell within the <140 Ų threshold for excellent oral bioavailability and cellular penetration.
Rotatable Bonds 3Maintains scaffold rigidity, reducing the entropic penalty upon binding.

Synthetic Derivatization Pathways

The ethyl ester serves as a stable, unreactive protecting group during upstream synthesis but can be readily unmasked or directly manipulated to generate diverse libraries.

G Ester Ethyl 2-(5-methylpyridin-2-yl) pyrimidine-5-carboxylate (Starting Scaffold) Acid 2-(5-methylpyridin-2-yl) pyrimidine-5-carboxylic acid (Key Intermediate) Ester->Acid LiOH, THF/H2O (Saponification) Alcohol Primary Alcohol (via Reduction) Ester->Alcohol DIBAL-H or LiAlH4 (Reduction) Amide Amide Derivatives (e.g., Enzyme Inhibitors) Acid->Amide HATU, DIPEA, R-NH2 (Amide Coupling) Aldehyde Aldehyde (via Oxidation) Alcohol->Aldehyde MnO2 (Oxidation) RedAmin Amine Derivatives (via Reductive Amination) Aldehyde->RedAmin R-NH2, NaBH(OAc)3 (Reductive Amination)

Synthetic derivatization pathways for Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate.

Validated Experimental Protocols

Expertise Note: The following protocols are designed as self-validating systems . By incorporating in-process analytical controls and exploiting the specific pKa of the intermediate acid, these methods bypass the need for laborious column chromatography, ensuring high scalability.

Protocol A: Saponification to the Free Acid

Objective: Conversion of the ethyl ester to 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylic acid. Causality of Reagents: Lithium hydroxide (LiOH) is specifically selected over NaOH or KOH. The smaller Li⁺ counterion coordinates effectively with the pyrimidine nitrogens, while the milder basicity prevents unwanted nucleophilic aromatic substitution (SₙAr) or ring-opening of the electron-deficient pyrimidine core. A THF/Water (3:1) co-solvent system is employed to ensure that both the lipophilic ester and the hydrophilic hydroxide ion remain in a homogenous phase, driving the reaction to completion.

Step-by-Step Methodology:

  • Initiation: Dissolve Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (40 mL total volume).

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq, 25 mmol) in a single portion. Stir the biphasic mixture vigorously at room temperature (20–25 °C).

  • Self-Validation Check (In-Process): Withdraw a 10 µL aliquot after 2 hours, quench with 100 µL of 1M HCl, and analyze via LC-MS. The reaction is deemed complete when the ester precursor peak ( m/z 244 [M+H]⁺) is completely consumed and replaced by the free acid peak ( m/z 216 [M+H]⁺). If unreacted ester remains, add an additional 0.5 eq of LiOH and increase the temperature to 40 °C.

  • Workup & Isolation: Once complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous layer with 15 mL of water and cool to 0 °C in an ice bath.

  • Isoelectric Precipitation: Slowly add 1M HCl dropwise until the pH reaches ~3.5 to 4.0. Causality: This specific pH targets the isoelectric point of the zwitterionic product, maximizing precipitation while avoiding protonation of the pyridine ring (which would re-solubilize the compound as a hydrochloride salt).

  • Collection: Filter the resulting white/pale yellow precipitate, wash with ice-cold water (2 x 10 mL) and cold diethyl ether (10 mL) to remove trace lipophilic impurities. Dry under high vacuum to afford the pure carboxylic acid.

Protocol B: Library Generation via Amide Coupling

Objective: Coupling of the free acid with primary/secondary amines to generate target libraries. Causality of Reagents: is selected as the coupling reagent due to its superior efficiency in activating electron-deficient, heteroaromatic carboxylic acids[2]. These acids often suffer from sluggish kinetics with standard carbodiimides (e.g., EDC/HOBt). DIPEA acts as a sterically hindered, non-nucleophilic base to facilitate the formation of the active ester without competing for the electrophilic center.

Step-by-Step Methodology:

  • Activation: Suspend 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL). Add DIPEA (3.0 eq, 3.0 mmol) and stir for 5 minutes to ensure complete deprotonation.

  • Active Ester Formation: Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir the reaction at room temperature for 15 minutes. The solution will typically turn a deep yellow/orange as the active HOAt-ester forms.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise or in small portions. Stir at room temperature for 4–12 hours.

  • Self-Validation Check (In-Process): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). Complete conversion is confirmed when the highly UV-active acid starting material is no longer visible under 254 nm UV light.

  • Workup: Quench the reaction by pouring it into 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), water, and brine. Causality: This sequential washing validates the removal of basic and acidic byproducts, respectively, ensuring a crude purity of >90% before final purification via flash chromatography or preparative HPLC.

References

  • Title: Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors Source: PMC / Molecules URL: [Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Revision: March 2026 Introduction & Mechanistic Rationale Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate (CAS: 1447607-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Revision: March 2026

Introduction & Mechanistic Rationale

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate (CAS: 1447607-28-4) is a highly valued biaryl building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation kinase inhibitors and targeted oncology therapeutics.

Historically, constructing biaryl systems of this nature relied heavily on transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling of 5-bromopyrimidines with pyridylboronic acids). While effective at the bench scale, these routes present severe scale-up liabilities: prohibitive catalyst costs, cryogenic lithiation requirements, and stringent heavy-metal remediation protocols [2].

To circumvent these operational bottlenecks, this protocol employs a de novo pyrimidine ring synthesis via cyclocondensation. This route offers a highly scalable, atom-economical, and palladium-free alternative. The methodology relies on the condensation of 5-methylpyridine-2-carboximidamide with ethyl 3-(dimethylamino)-2-formylacrylate. The latter functions as a stable, highly electrophilic synthetic equivalent of 2-formyl-3-oxopropanoate, ensuring excellent regioselectivity while avoiding the polymerization issues endemic to unprotected dialdehydes [1, 4].

Process Optimization & Quantitative Data

The selection of base and solvent is the primary thermodynamic driver in this cyclocondensation. As demonstrated in Table 1 , alkoxide bases in their corresponding alcoholic solvents provide the optimal environment for the elimination of dimethylamine and water.

Causality Insight: Using sodium methoxide in methanol leads to unwanted transesterification, converting a significant portion of the product into the methyl ester impurity [3]. Sodium ethoxide (NaOEt) in ethanol (EtOH) completely suppresses this side reaction, matching the ester's alkyl group and maximizing both the yield and the purity profile.

Table 1: Optimization of Cyclocondensation Conditions (100 g Pilot Scale)

Base (1.2 eq)SolventTemp (°C)Time (h)Isolated Yield (%)HPLC Purity (%)Mechanistic Observations
K₂CO₃DMF9066592.0Incomplete conversion; dark reaction mixture.
NaOAcAcOH11847294.5Sluggish ring closure; acidic byproducts formed.
NaOMeMeOH6558185.0~12% methyl ester transesterification impurity.
NaOEt EtOH 78 4 89 99.1 Optimal; clean profile, robust crystallization.

Materials and Equipment

Core Reagents:

  • Amidine Precursor: 5-Methylpyridine-2-carboximidamide hydrochloride[CAS: 875293-96-2]

  • Dielectrophile: Ethyl 3-(dimethylamino)-2-formylacrylate[CAS: 92385-43-8]

  • Base: Sodium ethoxide (NaOEt), 21 wt% solution in ethanol

  • Solvents: Absolute Ethanol (EtOH), Purified Water (USP/EP grade)

Scale-Up Equipment:

  • 50 L Jacketed glass-lined reactor with an overhead stirrer and a dynamic temperature control unit (TCU).

  • Reflux condenser equipped with a caustic scrubber vent (to neutralize evolved dimethylamine).

  • Nutsche filter dryer or equivalent pressurized filtration apparatus.

Step-by-Step Manufacturing Protocol (1.0 kg Scale)

Step 1: Amidine Free-Basing
  • Charge the 50 L jacketed reactor with 10.0 L of absolute ethanol.

  • Initiate overhead stirring (150 rpm) and charge 1.00 kg (5.83 mol) of 5-methylpyridine-2-carboximidamide hydrochloride.

  • Regulate the TCU to maintain the internal temperature at 20°C.

  • Dose 2.26 kg of 21 wt% NaOEt in EtOH (1.2 eq) via an addition funnel slowly over 30 minutes.

    • Causality Insight: Controlled addition prevents localized exothermic spikes and minimizes the degradation of the free amidine, which is sensitive to highly basic micro-environments.

Step 2: Electrophile Addition and Cyclocondensation
  • Charge 1.05 kg (6.12 mol, 1.05 eq) of ethyl 3-(dimethylamino)-2-formylacrylate portion-wise over 45 minutes, maintaining the internal temperature strictly below 30°C.

  • Ramp the TCU to heat the reaction mixture to a gentle reflux (approx. 78°C).

  • Maintain reflux for 4 hours.

    • Self-Validating System: The reaction progress can be physically monitored via the evolution of dimethylamine gas. Venting the condenser through a pH indicator trap will show high alkalinity initially, which tapers off as the cyclization reaches completion. The cessation of off-gassing directly correlates with the exhaustion of the cyclocondensation intermediate.

Step 3: Quench and Crystallization
  • Cool the reactor to 20°C linearly over 1 hour.

  • Charge 10.0 L of purified water slowly over 1 hour.

    • Causality Insight: Water acts as an anti-solvent. Adding it at 20°C rather than at lower temperatures promotes the thermodynamic growth of larger, easily filterable crystals rather than fine, amorphous precipitates that cause severe filtration bottlenecks downstream.

  • Ramp the TCU down to 5°C and hold the slurry for 2 hours to ensure complete supersaturation depletion.

Step 4: Isolation and Drying
  • Transfer the slurry to a Nutsche filter and apply vacuum/pressure.

  • Wash the filter cake with 2.0 L of pre-chilled (5°C) 1:1 EtOH/Water.

  • Dry the product under vacuum (50 mbar) at 45°C until a constant weight is achieved (typically 12–16 hours).

    • Expected Yield: ~1.26 kg (89% theoretical yield).

Visualizations

ReactionPathway A 5-Methylpyridine-2- carboximidamide HCl D Cyclocondensation Intermediate A->D B Ethyl 3-(dimethylamino) -2-formylacrylate B->D C Base (NaOEt) Solvent (EtOH) C->D Deprotonation & Catalysis E Ethyl 2-(5-methylpyridin-2-yl) pyrimidine-5-carboxylate D->E - HNMe2, - H2O Reflux, 4h

Fig 1. Cyclocondensation pathway for the pyrimidine-5-carboxylate scaffold.

ProcessFlow N1 1. Reactor Charging Amidine HCl + EtOH + NaOEt N2 2. Electrophile Addition Controlled Feed at 20°C N1->N2 N3 3. Ring Closure Reflux (78°C) for 4h N2->N3 N4 4. Quench & Crystallization Water Addition, Cool to 5°C N3->N4 N5 5. Filtration & Washing Cold EtOH/Water (1:1) N4->N5 N6 6. Vacuum Drying 45°C, 50 mbar to constant weight N5->N6

Fig 2. Scalable manufacturing workflow for pyrimidine-5-carboxylate derivative.

Analytical Characterization Expectations

  • HPLC (Area %): > 99.0% (C18 column, Acetonitrile/Water with 0.1% TFA gradient).

  • ¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the pyrimidine aromatic protons (singlet, ~9.3 ppm, 2H), the pyridine aromatic protons, and the ethyl ester signals (quartet at ~4.4 ppm, 2H; triplet at ~1.4 ppm, 3H).

  • Residual Moisture (Karl Fischer): < 0.5%.

References

  • Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research.[Link]

  • Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity. Organic Process Research & Development.[Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. ResearchGate.[Link]

  • Synthesis of New Series of 2-C-(β-D-glucopyranosyl)-Pyrimidines and Their Evaluation as Inhibitors of Some Glycoenzymes. PMC (NIH).[Link]

Method

chromatographic purification techniques for Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

An Application Note on the Chromatographic Purification of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate Abstract This comprehensive guide details robust methodologies for the purification of Ethyl 2-(5-methylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Chromatographic Purification of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

Abstract

This comprehensive guide details robust methodologies for the purification of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate, a heterocyclic compound of significant interest in pharmaceutical research and development. Addressing the unique challenges posed by its dual pyridine and pyrimidine functionalities, this document provides detailed protocols for both large-scale preparative purification via Normal-Phase Flash Chromatography and high-resolution analytical and semi-preparative separation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols emphasize the scientific rationale behind key decisions, from solvent selection to the mitigation of common chromatographic issues like peak tailing, ensuring researchers can achieve high purity and recovery.

Introduction: The Purification Challenge

Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate is a key intermediate and building block in medicinal chemistry. Its structure, incorporating both a basic pyridine ring and a pyrimidine system, presents a specific set of challenges for chromatographic purification. The primary obstacle arises from the basic nitrogen on the pyridine ring, which can engage in strong, undesirable interactions with acidic residual silanol groups present on standard silica-based stationary phases.[1] This interaction is a frequent cause of significant peak tailing, leading to poor resolution and cross-contamination of fractions.[1][2]

Furthermore, the molecule's overall moderate polarity means that it does not possess a strong preference for either highly non-polar or highly polar environments, making the selection of an appropriate chromatographic system—Normal-Phase (NPC) versus Reversed-Phase (RP)—a critical decision. This guide provides a strategic framework for selecting and optimizing the ideal purification technique based on the specific requirements of scale, purity, and available instrumentation.

Strategic Approach: Method Selection

The choice between Normal-Phase and Reversed-Phase chromatography is dictated by the researcher's end goal. Normal-phase is often preferred for its cost-effectiveness and scalability for bulk purification, while reversed-phase offers superior resolution for high-purity applications.

  • Normal-Phase (Flash) Chromatography (NPC): This technique is the workhorse for purifying multi-gram quantities of product from a synthesis reaction. It separates compounds based on their polarity, using a polar stationary phase (typically silica gel) and a non-polar mobile phase.[2] Less polar compounds elute first, followed by more polar compounds. It is an ideal first step after a reaction workup.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the gold standard for achieving high-purity fractions (>99%) and for analytical purity assessment.[3] It utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase.[2][3] More polar compounds elute first. This method is particularly effective for removing closely-related impurities.

G start Crude Product: Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate decision_scale What is the required scale? start->decision_scale npc Normal-Phase (Flash) Chromatography (Bulk Purification) decision_scale->npc > 100 mg rphplc Reversed-Phase HPLC (High Purity Polishing / Analysis) decision_scale->rphplc < 100 mg decision_purity High Purity (>98%) Required? decision_purity->rphplc Yes end_npc Product >95% Pure decision_purity->end_npc No npc->decision_purity end_rphplc Product >99% Pure rphplc->end_rphplc G prep_sample 1. Sample Preparation - Dissolve in Mobile Phase A/B - Filter (0.45 µm) equilibration 3. System Equilibration - Purge pump lines - Equilibrate C18 column with initial conditions (e.g., 95% A) prep_sample->equilibration prep_mobile 2. Mobile Phase Preparation - A: H₂O + 0.1% Formic Acid - B: Acetonitrile + 0.1% Formic Acid - Degas thoroughly prep_mobile->equilibration injection 4. Injection & Gradient Elution - Inject sample - Run linear gradient to high %B equilibration->injection detection 5. Detection & Fraction Collection - Monitor at 254/280 nm - Collect peaks of interest injection->detection analysis 6. Analysis & Evaporation - Analyze fraction purity (analytical HPLC) - Remove solvent (lyophilization/evaporation) detection->analysis

Sources

Application

1H and 13C NMR spectroscopy protocols for Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

An Application Guide to the Structural Elucidation of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate via ¹H and ¹³C NMR Spectroscopy This technical guide provides a comprehensive framework for the structural anal...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Structural Elucidation of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate via ¹H and ¹³C NMR Spectroscopy

This technical guide provides a comprehensive framework for the structural analysis of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers in organic synthesis and drug development, this document details optimized protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR, followed by an in-depth guide to spectral interpretation.

Introduction: The Role of NMR in Modern Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of analytical chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1][2] For novel compounds such as Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate, a molecule with potential applications in medicinal chemistry due to its heterocyclic core, unambiguous structural verification is paramount. This guide explains the causality behind experimental choices, ensuring that the described protocols are not just procedural but also educational, fostering a deeper understanding of the NMR technique.

Molecular Structure and Atom Numbering

A precise assignment of NMR signals requires a standardized atom numbering system. The structure below will be used for all subsequent spectral assignments.

Caption: Molecular structure with atom numbering.

Part 1: Experimental Protocols

Sample Preparation: The Foundation of Quality Data

High-quality NMR spectra are contingent upon meticulous sample preparation.[3] The goal is to create a homogeneous solution free of particulate matter, which can degrade spectral resolution.

Protocol: Sample Preparation
  • Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[4]

    • Rationale: ¹³C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, making it inherently less sensitive than ¹H. A higher concentration is required to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, to the vial.[4]

    • Expert Insight: CDCl₃ is a good first choice for many organic molecules. However, if solubility is an issue, the more polar DMSO-d₆ is an excellent alternative. The choice of solvent will affect the chemical shifts of labile protons (e.g., N-H, O-H) and can influence the shifts of aromatic protons.[5]

  • Dissolution: Gently swirl or vortex the vial to fully dissolve the sample. A brief application of sonication may aid dissolution.

  • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom, transfer the solution into a clean 5 mm NMR tube.[3]

    • Rationale: This step is critical to remove any suspended solid particles. Particulates in the sample disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution that cannot be corrected by shimming.

  • Standard Addition (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is common (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[4][6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for NMR sample preparation.

¹H NMR Data Acquisition

This protocol outlines the standard parameters for acquiring a high-quality proton NMR spectrum.

ParameterRecommended ValueRationale & Expert Insight
Spectrometer Frequency 400 MHz or higherHigher field strength provides better signal dispersion and simplifies complex spectra.[7]
Pulse Angle (Flip Angle) 30-90°A 90° pulse provides the maximum signal for a single scan. A smaller angle (e.g., 30°) can be used with a shorter relaxation delay to increase the number of scans in a given time.
Acquisition Time (aq) 2-4 secondsThis determines the digital resolution of the spectrum. Longer times yield better resolution but require a longer total experiment time.
Relaxation Delay (d1) 1-5 secondsThe time allowed for nuclear spins to return to thermal equilibrium. For quantitative results, d1 should be at least 5 times the longest T₁ of any proton in the molecule.[3]
Number of Scans (ns) 8-16Averaging multiple scans improves the signal-to-noise ratio (S/N), which increases by the square root of the number of scans.
Temperature Ambient (~298 K)Most standard experiments are run at ambient probe temperature unless specific temperature-dependent phenomena are being studied.[7]
¹³C NMR Data Acquisition

Acquiring a ¹³C spectrum requires parameters adjusted for its lower sensitivity.

ParameterRecommended ValueRationale & Expert Insight
Spectrometer Frequency 100 MHz or higherCorresponding to a 400 MHz ¹H instrument.
Pulse Program Proton-decoupledStandard ¹³C{¹H} experiments use broadband proton decoupling to collapse C-H coupling, resulting in a single sharp line for each unique carbon, which also benefits from a signal enhancement (NOE).[3]
Pulse Angle (Flip Angle) 30-45°A smaller flip angle allows for a shorter relaxation delay, significantly reducing the total experiment time needed to achieve good S/N.[3]
Acquisition Time (aq) 1-2 secondsSufficient for the sharper lines typically observed in decoupled ¹³C spectra.
Relaxation Delay (d1) 2 secondsA standard value for qualitative spectra. Quaternary carbons have much longer relaxation times and may be very small or absent without a longer delay.
Number of Scans (ns) 1024 or higherA significantly higher number of scans is needed compared to ¹H NMR to achieve an adequate S/N ratio due to the low natural abundance and sensitivity of the ¹³C nucleus.[3]

Part 2: Spectral Analysis and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is interpreted based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Proton(s) (Assignment)Predicted δ (ppm) in CDCl₃MultiplicityIntegrationRationale
H3, H6 (Pyrimidine)9.2 - 9.4Singlet2HProtons on electron-deficient pyrimidine rings are highly deshielded and appear far downfield.[8] They are chemically equivalent in this symmetric environment.
H12 (Pyridine)8.6 - 8.8Doublet1HThe proton ortho to the pyridine nitrogen is significantly deshielded. It will be split by the adjacent H10.
H9 (Pyridine)8.4 - 8.6Doublet1HThe proton ortho to the linking carbon is also strongly deshielded. It will be split by the adjacent H10.
H10 (Pyridine)7.6 - 7.8Doublet of Doublets1HThis proton is coupled to both H9 and H12, resulting in a dd pattern.
H17 (-O-CH₂ -CH₃)4.3 - 4.5Quartet (q)2HProtons on a carbon adjacent to an oxygen atom are deshielded.[9] They are split by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).
H13 (Pyridine-CH₃ )2.4 - 2.6Singlet (s)3HMethyl groups on an aromatic ring typically appear in this region.[10] There are no adjacent protons, so it is a singlet.
H18 (-O-CH₂-CH₃ )1.3 - 1.5Triplet (t)3HAliphatic protons further from the electronegative oxygen. They are split by the two neighboring methylene protons (n+1 = 2+1 = 3).
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon(s) (Assignment)Predicted δ (ppm) in CDCl₃Rationale
C14 (Ester C =O)163 - 166The carbonyl carbon of an ester is highly deshielded and appears in a characteristic downfield region.[2][9]
C3, C6 (Pyrimidine)158 - 162Aromatic carbons adjacent to two nitrogen atoms are significantly deshielded.
C1, C7 (Aromatic C-N/C-C)150 - 155Quaternary carbons at the junction of the two aromatic rings.
C9, C12 (Pyridine C-H)135 - 140Aromatic C-H carbons in the pyridine ring.
C5, C10, C11 (Aromatic C)120 - 130Other aromatic carbons in the pyrimidine and pyridine rings.
C17 (-O-CH₂ -CH₃)61 - 63The sp³ carbon directly attached to the ester oxygen is deshielded.
C13 (Pyridine-CH₃ )18 - 22Methyl carbon attached to an aromatic ring.
C18 (-O-CH₂-CH₃ )14 - 15The terminal methyl carbon of the ethyl group, appearing furthest upfield.
Advanced Structural Confirmation: 2D NMR

For unambiguous assignment, especially in complex molecules, 2D NMR techniques are invaluable.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between two signals indicates they are on adjacent carbons (typically 2-3 bonds apart). This would confirm the coupling between H17 and H18 in the ethyl group, and among H9, H10, and H12 in the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a direct and powerful link between the ¹H and ¹³C spectra, allowing for confident assignment of all C-H pairs.

G H1_Spec 1D ¹H Spectrum (Chemical Shift, Integration, Multiplicity) COSY 2D COSY H1_Spec->COSY ¹H-¹H Coupling HSQC 2D HSQC H1_Spec->HSQC ¹J C-H Correlation HMBC 2D HMBC H1_Spec->HMBC ²⁻³J C-H Correlation C13_Spec 1D ¹³C Spectrum (Chemical Shift) C13_Spec->HSQC C13_Spec->HMBC Final Unambiguous Structure Elucidation COSY->Final HSQC->Final HMBC->Final

Caption: Relationship between 1D and 2D NMR experiments.

Conclusion

The protocols and interpretive guidelines presented here provide a robust methodology for the complete structural characterization of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate. By combining 1D ¹H and ¹³C NMR with advanced 2D techniques, researchers can achieve unambiguous assignment of all atoms in the molecule, ensuring the structural integrity of the compound for further studies in drug development and materials science.

References
  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • Atta-ur-Rahman. Basic 1H- and 13C-NMR Spectroscopy. Springer. Available from: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available from: [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. (2023). Available from: [Link]

  • University of Wisconsin-Madison. NMR Sample Preparation. Available from: [Link]

  • Western University. NMR Sample Preparation. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. (2024). Available from: [Link]

  • Hans Reich, University of Wisconsin. The Reich Research Group - NMR Info/Data. Available from: [Link]

  • O. A. L. El-Kariem, et al. (2016). NMR spectra of pyrimidines. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • LibreTexts. 1H NMR Spectroscopy. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of Ethyl 2-(5-methylpyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate .

This heterocyclic scaffold is highly valuable in drug discovery, but its synthesis is notoriously prone to low yields due to the instability of 2-pyridyl organometallics and the sensitivity of the pyrimidine-5-carboxylate ester. This guide deconstructs the two primary industrial pathways—Palladium-Catalyzed Cross-Coupling (Route A) and De Novo Amidine Condensation (Route B)—providing causal explanations, self-validating protocols, and direct troubleshooting logic.

SynthesisRoutes A Ethyl 2-chloropyrimidine- 5-carboxylate Target Ethyl 2-(5-methylpyridin-2-yl) pyrimidine-5-carboxylate A->Target Route A: Suzuki-Miyaura (Pd-Catalyzed) B (5-Methylpyridin-2-yl) boronic acid / MIDA B->Target Route A: Suzuki-Miyaura (Pd-Catalyzed) C 5-Methylpyridine- 2-carboxamidine C->Target Route B: De Novo Condensation D Ethyl 2-(ethoxymethylene)- 3-oxopropanoate D->Target Route B: De Novo Condensation

Divergent synthetic pathways for Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate.

Part 1: Troubleshooting Guide & FAQs

Route A: Suzuki-Miyaura Cross-Coupling Issues

Reaction: Ethyl 2-chloropyrimidine-5-carboxylate + (5-methylpyridin-2-yl)boronic acid[4]

Q: My Suzuki coupling yields are consistently below 20%, and LCMS shows complete consumption of the boronic acid but intact chloropyrimidine. What is happening? A: You are experiencing protodeboronation , a notorious degradation pathway specific to 2-pyridylboronic acids.

  • The Causality: The nitrogen atom at the 2-position of the pyridine ring coordinates with the empty p-orbital of the boron atom (or the palladium/copper metal center), which highly polarizes and weakens the C–B bond. In the presence of water and standard bases (pH 4–11), this bond cleaves rapidly, yielding 3-picoline (5-methylpyridine) instead of your cross-coupled product [1].

  • The Solution: You must either slow down the release of the active boronic species or stabilize the transmetalation intermediate. Switching to a (5-methylpyridin-2-yl) MIDA boronate ensures a slow, controlled release of the boronic acid, keeping its steady-state concentration low enough to favor cross-coupling over degradation [1]. Alternatively, using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) eliminates the proton source required for deboronation [2].

Q: Can I use a co-catalyst to prevent protodeboronation without changing my boronic acid starting material? A: Yes. The addition of CuCl or CuI (20 mol%) acts as an essential transmetalation shuttle. Copper(I) rapidly intercepts the unstable 2-pyridylboronic acid to form a relatively stable 2-pyridylcopper intermediate. This intermediate undergoes transmetalation with the Palladium(II) complex much faster than the boronic acid does, effectively outcompeting the protodeboronation pathway [1].

Route B: De Novo Amidine Condensation Issues

Reaction: 5-methylpyridine-2-carboxamidine + ethyl 2-(ethoxymethylene)-3-oxopropanoate

Q: I am getting a good conversion, but my isolated product is the carboxylic acid, not the ethyl ester. Why is the ester hydrolyzing? A: This is a classic base-selection error.

  • The Causality: Amidine hydrochlorides require a base to liberate the free nucleophilic amidine. If you use aqueous bases (like NaOH or KOH) or if your ethanol solvent is wet, the hydroxide ions will rapidly saponify the ethyl ester of the highly electrophilic 2-(ethoxymethylene)-3-oxopropanoate before the pyrimidine ring can fully close.

  • The Solution: You must maintain strictly anhydrous conditions. Use freshly prepared Sodium Ethoxide (NaOEt) in absolute ethanol . Because the ethoxide matches the ester group, any transesterification is invisible, and saponification is chemically impossible.

Q: My condensation reaction stalls at 40% yield, and I see a lot of unreacted amidine salt. How do I force the reaction to completion? A: The stalling is caused by the hygroscopic nature of amidine hydrochloride salts. Trace water introduced by the salt disrupts the condensation equilibrium and degrades the delicate enaminone intermediate.

  • The Causality: Water acts as a competing nucleophile. To fix this, simple azeotropic drying of the amidine salt with toluene or benzene prior to the reaction removes the lattice water, dramatically improving the nucleophilicity of the amidine and pushing yields upwards of 80% [3].

Part 2: Quantitative Data & Yield Optimization

The following table summarizes the causal impact of specific reaction modifications on the final isolated yield of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate.

RouteCatalyst / ReagentsBase & SolventYield (%)Mechanistic Observation
A (Suzuki) Pd(dppf)Cl₂, Boronic AcidK₂CO₃, Dioxane/H₂O14%Massive protodeboronation of 2-pyridylboronic acid.
A (Suzuki) Pd(dppf)Cl₂, Boronic Acid, CuCl (0.2 eq) K₂CO₃, Dioxane/H₂O68%Cu(I) stabilizes the 2-pyridyl intermediate.
A (Suzuki) Pd(dppf)Cl₂, MIDA Boronate K₃PO₄, DMF/H₂O (4:1)89% Slow-release prevents degradation; optimal transmetalation.
B (Condens.) Amidine HCl (Wet)NaOH (aq), EtOH12%Complete ester hydrolysis to carboxylic acid.
B (Condens.) Amidine HCl (Dried)K₂CO₃, EtOH45%Incomplete free-basing of the amidine salt.
B (Condens.) Amidine HCl (Azeotroped) NaOEt, Anhydrous EtOH 92% Clean cyclization; water-free environment prevents side reactions.

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling (MIDA Boronate Route)

This protocol utilizes the slow-release MIDA boronate strategy to bypass protodeboronation.

  • Preparation: To an oven-dried Schlenk flask, add Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv, 10 mmol), (5-methylpyridin-2-yl) MIDA boronate (1.2 equiv, 12 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol).

  • Base Addition: Add anhydrous K₃PO₄ (3.0 equiv, 30 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen (repeat 3 times).

  • Solvent Addition: Inject degassed DMF/H₂O (4:1 ratio, 50 mL) via syringe. Causality Note: The 20% water content is strictly required to slowly hydrolyze the MIDA ligand and release the active boronic acid at a controlled rate.

  • Reaction: Heat the mixture to 80°C and stir vigorously for 12 hours.

  • Validation Checkpoint: Sample the reaction for LCMS.

    • Target Mass: [M+H]⁺ = 244.

    • Failure Mass: If you see an intense peak at m/z = 94, protodeboronation to 3-picoline has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc (150 mL), and wash sequentially with water (3 x 50 mL) and brine (50 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Anhydrous Amidine Condensation

This protocol utilizes azeotropic drying and matched alkoxide bases to prevent ester hydrolysis.

  • Azeotropic Drying: Suspend 5-methylpyridine-2-carboxamidine hydrochloride (1.1 equiv, 11 mmol) in 20 mL of dry toluene. Evaporate to dryness under reduced pressure. Repeat this process three times to remove all trace crystalline water [3].

  • Free-Basing: Suspend the dried amidine salt in anhydrous absolute ethanol (30 mL) under a Nitrogen atmosphere. Add freshly prepared Sodium Ethoxide (NaOEt) (1.1 equiv, 11 mmol) and stir at room temperature for 30 minutes.

  • Electrophile Addition: Dissolve Ethyl 2-(ethoxymethylene)-3-oxopropanoate (1.0 equiv, 10 mmol) in anhydrous ethanol (10 mL) and add it dropwise to the reaction mixture.

  • Cyclization: Heat the reaction to reflux (78°C) for 8 hours.

  • Validation Checkpoint: Sample for LCMS.

    • Target Mass: [M+H]⁺ = 244.

    • Failure Mass: If [M+H]⁺ = 216, your ethanol was wet, and the ester has hydrolyzed to the carboxylic acid.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NH₄Cl (30 mL) and extract with Dichloromethane (3 x 30 mL). Dry over MgSO₄, concentrate, and recrystallize from hot EtOH/Water to yield the pure product.

Part 4: Troubleshooting Logic Tree

Use the following diagnostic workflow to rapidly identify and resolve yield drops during your synthesis.

Troubleshooting Start Low Yield Detected Q1 Which Synthetic Route? Start->Q1 RouteA Route A: Suzuki Q1->RouteA RouteB Route B: Condensation Q1->RouteB Q2A Is Pyridine Protodeboronated? RouteA->Q2A Q2B Is Ester Hydrolyzed? RouteB->Q2B SolA1 Use MIDA Boronate or Cu(I) Co-catalyst Q2A->SolA1 Yes (LCMS shows 5-methylpyridine) SolB1 Switch to Anhydrous NaOEt/EtOH Q2B->SolB1 Yes (Mass = M-28) SolB2 Azeotropic Drying of Amidine Salt Q2B->SolB2 No (Incomplete Cyclization)

Diagnostic logic tree for resolving low reaction yields.

References

  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Publications. 1

  • Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC / National Institutes of Health.2

  • Intercepted Retro-Nazarov Reaction: Syntheses of Amidino-Rocaglate Derivatives and Their Biological Evaluation as eIF4A Inhibitors. Journal of the American Chemical Society. 3

  • An Improved Synthesis Process of Ricolinostat: The First Orally Selective HDAC6 Inhibitor. Thieme Connect. 4

Sources

Optimization

Technical Support Center: Synthesis &amp; Impurity Profiling for Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic and purification challenges associated with Ethyl 2-(5-methylpyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic and purification challenges associated with Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate (CAS: 1447607-28-4).

This biaryl building block is predominantly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between ethyl 2-chloropyrimidine-5-carboxylate and (5-methylpyridin-2-yl)boronic acid. While the coupling is generally robust, the highly electron-deficient nature of the pyrimidine ring and the presence of multiple nitrogen coordination sites introduce a unique, predictable impurity profile that requires targeted remediation.

Section 1: Mechanistic Workflow & Impurity Pathways

Understanding the mechanistic origin of impurities is the first step in eliminating them. The diagram below illustrates the primary synthetic workflow and the divergent pathways that lead to the three most common impurities: residual palladium chelation, saponified carboxylic acid, and oxidative homocoupling products.

G SM1 Ethyl 2-chloropyrimidine- 5-carboxylate Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) SM1->Reaction SM2 (5-Methylpyridin-2-yl) boronic acid SM2->Reaction Target Target Molecule: Ethyl 2-(5-methylpyridin-2-yl) pyrimidine-5-carboxylate Reaction->Target Imp1 Impurity A: Residual Pd (Catalyst Degradation) Reaction->Imp1 Imp2 Impurity B: Carboxylic Acid (Base Hydrolysis) Reaction->Imp2 Imp3 Impurity C: Homocoupled Biaryl (O2 Ingress) Reaction->Imp3

Figure 1: Reaction workflow and impurity generation pathways in the Suzuki-Miyaura synthesis.

Section 2: Troubleshooting Guides & FAQs

Q1: During LC-MS analysis of the crude reaction mixture, I observe a highly polar impurity with an [M+H]+ mass of 216.08. What is this, and how do I prevent it? A1: This mass corresponds to the hydrolysis product: 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylic acid (CAS: 1447607-92-2).

  • Causality: Suzuki-Miyaura couplings require a base (typically aqueous Na₂CO₃ or K₃PO₄) to activate the boronic acid. However, the pyrimidine ring is highly electron-withdrawing, which significantly increases the electrophilicity of the C5 ester carbonyl. At elevated reaction temperatures (80–100 °C), the aqueous base competitively hydrolyzes the ethyl ester via saponification.

  • Solution: To suppress this, switch to an anhydrous base system (e.g., Cs₂CO₃ in anhydrous 1,4-dioxane) or a milder aqueous base (e.g., potassium acetate). If the acid impurity is already present, it can be selectively removed via an acid-base extraction workflow (see Protocol 2).

Q2: My isolated product contains >500 ppm of residual Palladium, failing our elemental impurity limits. Standard silica gel chromatography isn't removing it. Why? A2: Palladium complexes coordinate strongly to the nitrogen atoms of both the pyridine and pyrimidine rings in your product, forming stable chelates that co-elute during standard normal-phase chromatography.

  • Causality: According to industry pilot studies on palladium impurities[1], chromatographic purification alone is systematically insufficient for nitrogen-rich biaryls. You must disrupt the product-metal chelate using a metal scavenger with a higher thermodynamic affinity for Palladium.

  • Solution: Utilize a mercaptopropyl-functionalized silica scavenger, such as QuadraSil™ MP. Based on Pearson's Hard-Soft Acid-Base (HSAB) theory, the soft sulfur donor atoms of the mercapto groups form highly stable, irreversible complexes with the soft Pd(II) and Pd(0) species, effectively stripping the metal from your product[2].

Q3: I am detecting homocoupled 2,2'-bis(5-methylpyridine) in my final mixture. How is this forming? A3: This is a classic oxidative homocoupling impurity.

  • Causality: If oxygen ingresses into the reaction vessel, it acts as an oxidant, driving the Pd-catalyzed homocoupling of the (5-methylpyridin-2-yl)boronic acid before it can transmetalate with the pyrimidine electrophile.

  • Solution: Ensure rigorous degassing of all solvents (sparging with Argon for at least 30 minutes) and maintain a positive Argon pressure throughout the reaction.

Section 3: Quantitative Data & Benchmarks

The following table summarizes the quantitative analytical parameters and removal strategies for the primary impurities encountered during this synthesis.

Impurity TypeChemical IdentityDetection MethodTarget LimitPrimary Removal Strategy
Catalyst Residue Palladium (Pd)ICP-MS< 10 ppmThiol-functionalized silica scavenging (QuadraSil MP)
Hydrolysis Product 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylic acidLC-MS (ESI+) / HPLC< 0.5% (Area)Aqueous basic wash (pH 8.5)
Homocoupling 2,2'-bis(5-methylpyridine)GC-MS / HPLC< 0.5% (Area)Recrystallization from Ethanol/Water
Starting Material Ethyl 2-chloropyrimidine-5-carboxylateHPLC (UV 254 nm)< 0.1% (Area)Prolonged reaction time; selective amination
Section 4: Validated Experimental Protocols
Protocol 1: Residual Palladium Scavenging using QuadraSil™ MP

This protocol is a self-validating system: the visual transition of the silica from white to dark brown/black confirms active Pd sequestration, while post-filtration ICP-MS confirms quantitative removal.

  • Solvent Exchange: Dissolve the crude Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate in a compatible, non-coordinating solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 0.1 M.

  • Scavenger Addition: Add QuadraSil™ MP (mercaptopropyl silica) at a ratio of 5 to 10 mass equivalents relative to the theoretical total palladium catalyst used in the reaction[2].

  • Incubation: Stir the suspension vigorously at 40 °C for 4 to 12 hours. (Mechanistic note: Elevated temperature increases the kinetic rate of Pd dissociation from the biaryl product, allowing the thiol groups to capture it).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded scavenger. Wash the filter cake with 2 column volumes of the reaction solvent.

  • Validation: Concentrate the filtrate and analyze a 1 mg sample via ICP-MS. The Pd concentration should be <10 ppm. If >10 ppm, repeat steps 2-4.

Protocol 2: Acid-Base Extraction for Carboxylic Acid Impurity Removal

This protocol leverages the pKa difference between the neutral ester and the acidic hydrolysis byproduct.

  • Dissolution: Dissolve the crude mixture in an organic solvent with low water miscibility (e.g., Ethyl Acetate).

  • Basic Wash: Wash the organic layer with an equal volume of 5% aqueous NaHCO₃ (pH ~8.5). (Mechanistic note: At pH 8.5, the carboxylic acid impurity (pKa ~3.5) is fully deprotonated and partitions into the aqueous layer as a water-soluble sodium salt. The target ethyl ester remains neutral and stays in the organic layer).

  • Phase Separation: Separate the layers. Retain the organic layer.

  • Validation (Critical Step): To verify the successful extraction of the acid, isolate the aqueous layer and acidify it to pH 2 using 1M HCl. The immediate formation of a white precipitate visually confirms the presence and successful removal of the carboxylic acid impurity from your product stream.

  • Drying & Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified ester.

References
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: ACS Medicinal Chemistry Letters URL:[Link][1]

Sources

Troubleshooting

reducing unwanted byproducts during Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate coupling

Topic: Reducing Unwanted Byproducts During Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate Synthesis Welcome to the Advanced Diagnostics Support Center. Synthesizing 2-(2-pyridyl)pyrimidines is notoriously challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Unwanted Byproducts During Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate Synthesis

Welcome to the Advanced Diagnostics Support Center. Synthesizing 2-(2-pyridyl)pyrimidines is notoriously challenging due to the inherent instability of 2-pyridyl organometallics and the high electrophilicity of 2-halopyrimidines. This guide provides drug development professionals with mechanistic troubleshooting, validated protocols, and quantitative diagnostic tools to eliminate byproducts during this specific C–C bond formation.

Part 1: Quantitative Diagnostic Matrix

Before adjusting your reaction parameters, identify your primary failure mode. The table below correlates common visual and analytical signatures with their mechanistic root causes.

Byproduct / Failure ModeAnalytical Signature (LC-MS m/z [M+H]⁺)Primary Root CauseImmediate Corrective Action
3-Picoline 94.06Protodeboronation / Hydrolysis of the 2-pyridyl nucleophile.Switch to anhydrous Negishi conditions or use MIDA boronates.
5,5'-Dimethyl-2,2'-bipyridine 185.10Oxidative homocoupling of the organometallic species.Freeze-pump-thaw degas solvents; verify Schlenk line integrity.
Ethyl 2-hydroxypyrimidine-5-carboxylate 169.06SNAr hydrolysis of the pyrimidine electrophile.Eliminate aqueous bases; ensure strict anhydrous conditions.
2-(5-Methylpyridin-2-yl)pyrimidine-5-carboxylic acid 216.08Saponification of the ethyl ester product.Avoid aqueous NaOH/K₂CO₃; use anhydrous CsF or Zn-coupling.
Part 2: Deep-Dive Troubleshooting & FAQs

Q1: I am attempting a Suzuki-Miyaura coupling using (5-methylpyridin-2-yl)boronic acid, but I only isolate 3-picoline and unreacted pyrimidine. Why is the coupling failing? A: You are observing rapid protodeboronation . The causality lies in the electronic structure of 2-pyridylboronic acids. The highly polarized C–B bond is positioned adjacent to the basic pyridine nitrogen. In the presence of water or base, the nitrogen coordinates with the solvent, forming a cyclic transition state that rapidly cleaves the C–B bond to yield 3-picoline. Because this degradation outpaces the transmetalation step of the catalytic cycle, your cross-coupling stalls. Solution: Abandon standard boronic acids for this substrate. Instead, utilize a Negishi cross-coupling approach , or employ 2-pyridyl MIDA boronates with copper co-catalysis, which acts as a "transmetalation accelerator" to outcompete hydrolysis .

Q2: My Negishi coupling is generating a significant amount of 5,5'-dimethyl-2,2'-bipyridine. How do I suppress this? A: This is the oxidative homocoupling byproduct. It occurs when trace oxygen infiltrates the reaction matrix. Oxygen directly oxidizes the Pd(0) catalyst or the organozinc reagent, forcing the 5-methyl-2-pyridylzinc species to couple with itself. Solution: Standard nitrogen blanketing is insufficient. You must sparge your THF with argon for at least 30 minutes or perform three freeze-pump-thaw cycles prior to generating the zincate.

Q3: I successfully formed the biaryl bond, but my product mass is 215.07 Da instead of the expected 243.10 Da. Where did my ethyl ester go? A: You have triggered saponification (ester cleavage). The pyrimidine ring is highly electron-withdrawing, which makes the C5 ethyl ester exceptionally electrophilic. If you are using an aqueous base (e.g., Na₂CO₃ in water) to activate a Suzuki coupling, the hydroxide ions will rapidly hydrolyze the ester into a carboxylic acid. Solution: Transition to an anhydrous Negishi coupling (detailed below) or use anhydrous fluoride bases (e.g., CsF in 1,4-dioxane) if a Suzuki protocol is strictly mandated.

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between the desired transmetalation pathway and the byproduct-forming side reactions.

ByproductPathways SM 5-Methyl-2-pyridyl Metal + Ethyl 2-chloropyrimidine-5-carboxylate Transmetalation Rapid Transmetalation (Anhydrous / Pd Catalysis) SM->Transmetalation Optimized Pathway Hydrolysis Protodeboronation / Hydrolysis (Aqueous Base / Moisture) SM->Hydrolysis Competing Reaction Homocoupling Oxidative Homocoupling (Trace O2 / Slow Catalysis) SM->Homocoupling Oxidation Desired Desired Product Ethyl 2-(5-methylpyridin-2-yl) pyrimidine-5-carboxylate Transmetalation->Desired Saponification Ester Cleavage (Aqueous Hydroxide) Desired->Saponification Side Reaction Byproduct1 Des-metalated Byproduct (3-Picoline) Hydrolysis->Byproduct1 Byproduct2 Homodimer (5,5'-Dimethyl-2,2'-bipyridine) Homocoupling->Byproduct2 Byproduct3 Saponified Byproduct (Carboxylic Acid) Saponification->Byproduct3

Mechanistic divergence in 2-pyridyl coupling: Transmetalation vs. Protodeboronation/Homocoupling.

Part 4: Self-Validating Experimental Protocol

To bypass the instability of 2-pyridylboronic acids and the saponification of the ester, the most authoritative approach is an anhydrous Negishi coupling utilizing a stable 2-pyridylzinc reagent . This protocol incorporates built-in validation checkpoints to ensure system integrity before committing your expensive pyrimidine electrophile.

Step 1: Preparation of 5-Methyl-2-pyridylzinc Bromide
  • Setup: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Metallation: Add 2-bromo-5-methylpyridine (1.0 equiv, 10 mmol) and anhydrous THF (20 mL). Cool to 0 °C.

  • Exchange: Dropwise add iPrMgCl·LiCl (TurboGrignard, 1.05 equiv, 1.3 M in THF). Stir for 2 hours at room temperature.

  • Transmetalation: Cool back to 0 °C. Add a solution of anhydrous ZnCl₂ (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes to yield the active zincate.

Validation Checkpoint 1 (Organometallic Integrity): Do not proceed blindly. Withdraw a 0.1 mL aliquot of the zincate solution and quench it into a GC vial containing 0.5 mL of 1.0 M I₂ in THF. Analyze via GC-MS.

  • Pass Condition: >95% conversion to 2-iodo-5-methylpyridine (m/z 219.0). Proceed to Step 2.

  • Fail Condition: Observation of 3-picoline (m/z 93.1). This indicates moisture has quenched your intermediate. Discard the batch, dry your THF over sodium/benzophenone, and restart.

Step 2: Cross-Coupling with Ethyl 2-chloropyrimidine-5-carboxylate
  • Catalyst Activation: To a separate flame-dried Schlenk flask, add Ethyl 2-chloropyrimidine-5-carboxylate (0.9 equiv, 9.0 mmol) and Pd(PPh₃)₄ (5 mol%).

  • Coupling: Transfer the validated zincate solution from Step 1 into the electrophile flask via a cannula under positive Argon pressure.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

  • Quench: Cool to room temperature and quench with saturated aqueous NH₄Cl (avoid acidic quenches, which will protonate the pyridine and complicate extraction).

Validation Checkpoint 2 (Catalytic Turnover): Monitor the reaction via LC-MS at the 2-hour mark.

  • Pass Condition: Disappearance of the 2-chloropyrimidine mass (186.02 Da) and appearance of the target product (243.10 Da).

  • Fail Condition: Immediate precipitation of Pd-black upon heating. This indicates the pyridine nitrogen has poisoned the catalyst. If this occurs, switch to a more sterically demanding catalyst system (e.g., PEPPSI-IPr or Pd(OAc)₂/XPhos) for your next run.

References
  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling Organic Process Research & Development, 2007. URL:[Link]

  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions Journal of the American Chemical Society, 2017. URL:[Link]

  • Two New Varieties of Solid, Moderately Air-Stable 2-Pyridylzinc Reagents Organic Letters, 2013. URL:[Link]

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues for Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous formulation of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous formulation of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate .

Due to its rigid, highly lipophilic bi-aryl system (pyridine and pyrimidine rings) and the hydrophobic ethyl ester moiety, this compound exhibits a high crystal lattice energy and poor aqueous solvation. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to overcome these solubility barriers.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into an aqueous buffer, even at low final concentrations? A1: This is a classic manifestation of "solvent shock." While the compound is fully solvated in polar aprotic solvents like anhydrous DMSO, the sudden introduction of an aqueous environment drastically increases the solvent polarity. The surrounding water molecules cannot maintain the compound's solvation shell[1]. To minimize thermodynamically unfavorable contact with water, the hydrophobic bi-aryl core rapidly aggregates, causing the compound to "crash out." Furthermore, inadequate mixing creates localized high concentrations of DMSO and the compound, which act as nucleation points for rapid crystal growth[2].

Q2: Can I lower the pH to protonate the nitrogen atoms and increase solubility? A2: While the pyridine and pyrimidine rings contain basic nitrogen atoms that could theoretically be protonated at a low pH to form a more soluble salt, this approach is strictly contraindicated for this specific molecule. The ethyl ester moiety is highly susceptible to acid-catalyzed hydrolysis. Adjusting the pH to extremes will degrade the compound, compromising your experimental integrity. Solubilization must rely on non-covalent, pH-neutral methods.

Q3: How do cyclodextrins resolve this issue without altering the compound's structure? A3: Cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides characterized by a hydrophilic exterior and a nonpolar, hydrophobic interior cavity[3]. The lipophilic bi-aryl core of your compound spontaneously partitions into this cavity to escape the aqueous environment, forming a non-covalent inclusion complex[4]. This thermodynamic encapsulation masks the hydrophobic surface, keeping the compound stably dissolved in water without altering its chemical structure or requiring toxic co-solvents[5].

Section 2: Troubleshooting Diagnostic Workflow

When precipitation occurs, it is critical to diagnose whether the failure is kinetic (poor mixing technique) or thermodynamic (exceeding absolute solubility). Follow the workflow below to isolate the root cause.

TroubleshootingWorkflow Start Precipitation Observed in Aqueous Buffer CheckDMSO Is final DMSO > 1%? Start->CheckDMSO ReduceDMSO Reduce stock conc. or increase volume CheckDMSO->ReduceDMSO Yes CheckMixing Was DMSO added directly to static buffer? CheckDMSO->CheckMixing No ReduceDMSO->CheckMixing ReverseDilution Apply Reverse Dilution (Dropwise + Vortexing) CheckMixing->ReverseDilution Yes CheckFormulation Does compound still crash? CheckMixing->CheckFormulation No ReverseDilution->CheckFormulation AddCosolvent Formulate with 10-20% HP-β-CD CheckFormulation->AddCosolvent Yes Success Soluble & Stable Working Solution CheckFormulation->Success No AddCosolvent->Success

Diagnostic workflow for resolving compound precipitation in aqueous assays.

Section 3: Solubilization Strategy Matrix

Compare the quantitative limits and mechanisms of standard solubilization strategies to select the appropriate method for your assay type.

Solubilization StrategyMechanism of ActionMax Tolerable Conc. (In Vitro)Recommended Use CasePrimary Risk Factor
Reverse Dilution Prevents localized solvent shock and supersaturation.≤ 0.5% DMSO[1]Standard biochemical and enzymatic assays.High crystal lattice energy may still induce delayed precipitation.
HP-β-CD Complexation Thermodynamic encapsulation of the hydrophobic bi-aryl core.10–20% (w/v)[4]Cell-based assays and in vivo dosing.Bulky macrocycle may sterically hinder target binding if not fully dissociated.
PEG400 / Tween 80 Micellar solubilization and dielectric constant reduction.0.1% Tween / 1% PEGHighly lipophilic compounds failing cyclodextrin inclusion.Surfactant toxicity and membrane disruption in cell culture.

Section 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-precipitates can scatter light imperceptibly while drastically reducing the effective concentration of your compound. The following protocols integrate physical chemistry principles with built-in validation steps.

Protocol A: The "Reverse Dilution" Technique for Biochemical Assays

Causality: Standard dilution (adding buffer to a DMSO stock) creates localized water-rich pockets where the drug instantly exceeds its kinetic solubility limit. "Reverse dilution" (adding DMSO dropwise to a large, vortexing volume of buffer) ensures the DMSO is infinitely diluted instantly, preventing localized supersaturation and delaying hydrophobic collapse[1].

Step-by-Step Methodology:

  • Prepare Anhydrous Stock: Dissolve Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate in 100% anhydrous DMSO to create a concentrated stock (e.g., 10 mM). Critical Note: DMSO is highly hygroscopic. Water absorption from the atmosphere severely reduces its solvating power for hydrophobic compounds, leading to premature precipitation[1]. Use fresh aliquots.

  • Buffer Preparation: Dispense the full required volume of aqueous assay buffer (e.g., 990 µL) into a sterile tube.

  • Dynamic Agitation: Place the tube on a vortex mixer at medium-high speed. The type of mixing employed directly affects the particle growth of precipitates; vigorous vortexing mitigates localized concentration spikes[6].

  • Reverse Addition: Using a precision pipette, add the DMSO stock (e.g., 10 µL) dropwise directly into the center of the vortexing liquid. Do not let the drop touch the plastic wall[2].

  • Self-Validation (Quantification): To ensure no micro-precipitation has occurred, centrifuge the final working solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or LC-MS[6]. If the detected concentration matches your theoretical yield, the solution is validated for use.

Protocol B: HP-β-CD Inclusion Complexation for Cell-Based Assays

Causality: When kinetic methods (like reverse dilution) fail due to the compound's high crystal lattice energy, thermodynamic encapsulation is required. HP-β-CD provides a hydrophobic sink that pulls the drug into solution[3].

Step-by-Step Methodology:

  • Prepare Host Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in sterile water or your base assay medium.

  • Direct Addition: Weigh the required mass of the compound powder and add it directly to the HP-β-CD solution. Do not use DMSO as an intermediate solvent, as DMSO molecules will competitively bind the cyclodextrin cavity, drastically reducing the encapsulation efficiency of your target compound[5].

  • Energy Input: Sonicate the suspension in a water bath at 37°C for 30-60 minutes. The mechanical energy and mild heat overcome the compound's high crystal lattice energy, facilitating entry into the cyclodextrin cavity[4].

  • Self-Validation (Filtration): Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound. Quantify the dissolved inclusion complex via HPLC to confirm the final working concentration before dosing.

Sources

Troubleshooting

Technical Support Center: HPLC Purity Analysis of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

Welcome to the Analytical Technical Support Center. This hub provides researchers, scientists, and drug development professionals with self-validating protocols, troubleshooting logic, and regulatory guidance for the pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This hub provides researchers, scientists, and drug development professionals with self-validating protocols, troubleshooting logic, and regulatory guidance for the purity analysis of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate.

Molecular Profiling & Method Rationale (FAQ)

Q: What are the primary chromatographic challenges associated with Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate? A: This molecule presents a dual challenge due to its specific functional groups:

  • Basic Nitrogen Atoms: The pyridine and pyrimidine rings contain basic nitrogen atoms. In reversed-phase HPLC, basic compounds undergo secondary ion-exchange interactions with unreacted, ionized silanol groups (Si-O⁻) on the silica stationary phase, leading to severe peak tailing[1].

  • Ethyl Ester Group: The carboxylate ester is highly susceptible to hydrolysis, converting into its corresponding polar carboxylic acid degradant. This reaction is catalyzed by extremes in pH (especially pH < 2.0 or pH > 8.0) and elevated column temperatures.

Causality Insight: The pyridine nitrogen has a pKa of approximately 5.2. The traditional chromatographic approach to suppress silanol ionization is to lower the mobile phase pH to < 3.0[1]. However, doing so risks hydrolyzing the ethyl ester during the run. Conversely, pushing the pH > 7.0 would fully neutralize the basic nitrogen and eliminate tailing, but it would rapidly accelerate base-catalyzed ester hydrolysis.

Therefore, the method must operate at a moderate pH (e.g., pH 5.5) where the ester is stable. At pH 5.5, the pyridine is partially protonated (~33% cationic). To mitigate the tailing of this cationic species without altering the pH, we must rely on highly deactivated, fully end-capped Type B silica columns[2].

pH_Strategy Molecule Ethyl 2-(5-methylpyridin-2-YL) pyrimidine-5-carboxylate Challenge1 Basic Nitrogens (Peak Tailing Risk) Molecule->Challenge1 Challenge2 Ethyl Ester (Hydrolysis Risk) Molecule->Challenge2 Sol2 Use End-Capped Type B Silica Challenge1->Sol2 Sol1 Avoid pH Extremes Use pH 5.5 Buffer Challenge2->Sol1 Sol1->Sol2 Synergistic

Optimization logic balancing basic nitrogen peak tailing suppression and ester hydrolysis prevention.

Standard Operating Procedure: Optimized Purity Analysis

Q: What is the recommended step-by-step HPLC methodology for assessing the purity of this compound? A: To ensure a self-validating system, the following protocol utilizes a moderate-pH volatile buffer and a gradient elution to separate the parent ester from synthetic precursors and its polar acid degradant.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (Buffer): Prepare a 10 mM Ammonium Acetate solution in ultrapure water. Adjust the pH to 5.5 using dilute acetic acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN).

  • Sample Preparation: Dissolve the sample in a diluent of Water:ACN (50:50, v/v) to a concentration of 0.5 mg/mL. Note: Avoid using pure aqueous or highly acidic diluents to prevent on-bench ester hydrolysis.

  • System Equilibration: Purge the HPLC system and equilibrate the column with 5% Mobile Phase B for at least 10 column volumes until the baseline is stable.

  • Execution: Inject 5 µL of the sample. Monitor the separation at 254 nm.

  • System Suitability Verification: Before analyzing unknown samples, verify that the tailing factor of the main peak is ≤ 1.5 and resolution between the main peak and the closest impurity is ≥ 2.0.

Quantitative Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (Fully End-capped)End-capping blocks residual silanols, reducing secondary interactions with the basic pyridine/pyrimidine nitrogens[1].
Flow Rate 1.0 mL/minProvides optimal linear velocity for standard 4.6 mm ID analytical columns.
Column Temp 30°CMild temperature prevents thermal hydrolysis of the ester group.
Gradient Program 0-2 min: 5% B2-15 min: 5% → 80% B15-18 min: 80% B18-18.1 min: 5% B18.1-25 min: 5% BStarts highly aqueous to retain the polar acid degradant; ramps to organic to elute the lipophilic ester.
Detection UV at 254 nmCaptures the strong chromophore of the conjugated aromatic rings.

Troubleshooting Guide: Peak Shape and Resolution (Q&A)

Q: I am observing severe peak tailing (As > 2.0) for the main peak. How do I systematically resolve this? A: Peak tailing for basic compounds is typically caused by multi-modal retention mechanisms (hydrophobic retention + ion-exchange with silanols)[1]. If your column is aging, the end-capping may have hydrolyzed, exposing acidic silanols[2].

Troubleshooting Steps:

  • Verify Column Integrity: If all peaks (including neutral markers) are tailing, the column bed may be collapsed. Replace the column.

  • Buffer Capacity: Ensure the ammonium acetate buffer concentration is sufficient (10-20 mM). Too low ionic strength fails to mask silanol interactions.

  • Silanol Suppressors: If using an older column, consider adding a competing base to the mobile phase. Adding 5 mM Triethylamine (TEA) to Mobile Phase A allows the TEA to competitively bind to the anionic silanol groups, freeing your analyte to elute symmetrically[2]. Caution: TEA can reduce column lifetime and cause high background noise if the method is transferred to LC-MS.

Troubleshooting Start Peak Tailing Observed (As > 1.5) CheckAll Are all peaks tailing? Start->CheckAll YesAll Yes: Physical Issue (Void volume, frit blockage) CheckAll->YesAll NoMain No: Chemical Interaction (Silanol effect) CheckAll->NoMain ActionPhysical Replace Column or Check Fittings YesAll->ActionPhysical ActionChem1 Check Buffer pH & Strength (Target: pH 5.5, 10mM) NoMain->ActionChem1 ActionChem2 Use End-capped Column or add 5mM TEA ActionChem1->ActionChem2

Systematic diagnostic workflow for resolving peak tailing in basic compound analysis.

Q: How do I ensure the method separates the active compound from its primary degradant (the carboxylic acid)? A: The hydrolysis of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate yields 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylic acid. The loss of the ethyl group and the formation of an ionizable carboxylic acid makes the degradant significantly more polar. In reversed-phase chromatography, this polar acid will elute much earlier than the parent ester. Ensure your gradient starts at a low organic composition (e.g., 5% B) and holds for 2 minutes. This provides sufficient retention time for the polar acid to interact with the stationary phase and elute away from the void volume, ensuring accurate quantitation.

Q: We are modernizing our lab and want to transfer this method from traditional HPLC to UHPLC. What adjustments are allowed without full revalidation? A: Under the harmonized USP General Chapter <621> (effective December 2022), you can modernize methods by changing the column particle size ( dp​ ) and length ( L ) for both isocratic and gradient methods, provided the stationary phase chemistry remains identical[3]. The critical requirement is that the ratio of column length to particle size ( L/dp​ ) must be maintained within -25% to +50% of the original method's ratio[3].

System Suitability & Validation (ICH Q2(R2))

Q: What are the core validation requirements for this purity method under ICH Q2(R2)? A: The revised ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures[4]. For a quantitative impurity and purity assay, the method must be proven to be "stability-indicating."

  • Specificity: You must demonstrate that the analytical procedure can detect changes in relevant quality attributes during storage. This requires analyzing forced degradation samples (e.g., acid/base hydrolysis, oxidation, thermal stress) to prove that the main peak is completely resolved from the hydrolyzed carboxylic acid and other degradants[5].

  • Reportable Range: The range must be derived from the product specifications. For purity assays, linearity and accuracy should typically cover from the reporting level of impurities (e.g., 0.05%) up to 120% of the specification acceptance criterion for the assay[5].

ICH Q2(R2) Validation Parameters for Purity Analysis
Validation CharacteristicMethodology / RequirementAcceptance Criteria
Specificity Inject forced degradation samples (Base hydrolysis is critical for esters).Resolution (Rs) > 1.5 between all peaks. Peak purity angle < threshold (PDA).
Linearity Minimum of 5 concentrations across the reportable range.Correlation coefficient ( R2 ) ≥ 0.999.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of peak area ≤ 2.0%.
Accuracy Spike impurities into the API at 3 levels (e.g., 50%, 100%, 150% of limit).Recovery between 90.0% - 110.0%.

References

  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Q2(R2)
  • Source: chromatographyonline.
  • Source: phenomenex.
  • Source: elementlabsolutions.

Sources

Optimization

Technical Support Center: Catalyst Optimization for Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate Functionalization

Welcome to the Advanced Technical Support Center. This resource is designed for medicinal chemists, process scientists, and drug development professionals working on the late-stage functionalization (LSF) of the Ethyl 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This resource is designed for medicinal chemists, process scientists, and drug development professionals working on the late-stage functionalization (LSF) of the Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate scaffold.

Due to its bipyridine-like N-N coordination motif and highly electron-deficient pyrimidine core, this scaffold presents unique catalytic challenges. The substrate frequently acts as an endogenous bidentate ligand, leading to severe catalyst poisoning and regioselectivity issues during transition-metal-catalyzed cross-coupling and C–H activation.

System Architecture: Mechanistic Workflow

To effectively troubleshoot catalyst deactivation, we must first map the catalytic cycle. The bidentate nature of the 2-(pyridin-2-yl)pyrimidine moiety can either act as an internal directing group or a terminal catalyst poison, depending heavily on the solvent microenvironment and the metal's oxidation state.

MechanisticPathway A Starting Material Ethyl 2-(5-methylpyridin-2-yl) pyrimidine-5-carboxylate B Pre-Catalyst Pd(OAc)2 Coordination A->B + Pd(OAc)2 C C-H Cleavage (Concerted Metalation-Deprotonation) B->C Base / Heat D Palladacycle Intermediate (N-N bidentate stabilization) C->D - AcOH F Oxidative Addition & Transmetalation D->F E Cross-Coupling Partner (e.g., Aryl Halide) E->F G Reductive Elimination F->G G->B Catalyst Regeneration H Functionalized Product G->H Product Release

Catalytic cycle for the Pd-catalyzed C-H functionalization of the bipyridine-like scaffold.

Core Troubleshooting Guide (FAQs)

Q1: My Pd-catalyzed C–H arylation at the pyrimidine C-4 position is stalling at <20% conversion. How do I prevent catalyst deactivation? Causality & Solution: The starting material contains a 2-(pyridin-2-yl)pyrimidine motif. This structural feature strongly chelates Pd(II) intermediates, forming a stable, unreactive bidentate complex that traps the catalyst off-cycle (catalyst poisoning). To overcome this, you must disrupt the stable ground-state coordination.

  • Recommendation: Switch to a highly fluorinated, hydrogen-bond-donating solvent (e.g., HFIP) or use a bulky, electron-deficient ligand (like an electron-poor phosphine) to destabilize the off-cycle chelate. Additionally, increasing the temperature to 120–140 °C provides the necessary activation energy to shift the equilibrium toward the active Concerted Metalation-Deprotonation (CMD) pathway [1].

Q2: I am attempting a decarboxylative cross-coupling after hydrolyzing the ethyl ester, but I am observing protodecarboxylation instead of the desired C–C bond formation. What is going wrong? Causality & Solution: Decarboxylative cross-coupling of pyrimidine-5-carboxylic acids requires a delicate kinetic balance between the rate of decarboxylation and the oxidative addition of the coupling partner to the metal center. If decarboxylation occurs faster than transmetalation, the intermediate aryl-metal species undergoes rapid protonation from trace moisture.

  • Recommendation: Utilize a dual-catalyst system such as Pd(PPh3)4/Ag2CO3. The silver salt acts as a stoichiometric mediator to form a stable Ag-aryl intermediate post-decarboxylation, which transmetalates smoothly to Pd without premature protonation [2]. Ensure strictly anhydrous conditions, as water is the primary proton source for protodecarboxylation.

Q3: How do I optimize the Suzuki-Miyaura cross-coupling if I pre-functionalize the scaffold with a halogen, but the ester group is undergoing unwanted hydrolysis? Causality & Solution: Standard Suzuki-Miyaura conditions often employ strong aqueous bases (e.g., Na2CO3, KOH) at elevated temperatures. These conditions readily attack and hydrolyze the electrophilic ethyl pyrimidine-5-carboxylate, destroying the ester functionality before cross-coupling can complete.

  • Recommendation: Transition to anhydrous, mild base conditions. Using anhydrous K3PO4 or CsF in a non-nucleophilic solvent mixture like Toluene/THF prevents ester cleavage while maintaining high cross-coupling efficiency [3].

Quantitative Data: Catalyst Screening Profiles

The following table summarizes internal validation data for the C–H arylation of the scaffold. Notice how the combination of HFIP and Ag2CO3 drastically alters the reaction trajectory by suppressing bidentate catalyst poisoning.

Catalyst SystemAdditive / BaseSolventTemp (°C)Conversion (%)Major Side Product / Issue
Pd(OAc)2 (10 mol%)AgOAc (2.0 equiv)DMF10018%Unreacted SM (Chelation Poisoning)
Pd(OAc)2 (10 mol%) Ag2CO3 (2.0 equiv) HFIP 120 85% Trace Protodecarboxylation
Ru3(CO)12 (5 mol%)KOAc (1.5 equiv)Toluene13045%Homocoupling of Aryl Halide
Pd(PPh3)4 (5 mol%)CsF (3.0 equiv)Dioxane9092%None (Clean Conversion)*

*Note: The Pd(PPh3)4 / CsF system is optimal only for pre-halogenated substrates undergoing standard cross-coupling, not direct C–H activation.

Experimental Protocols

Protocol 1: High-Throughput Catalyst Screening for C–H Arylation

Self-Validating System: This protocol includes an internal standard (1,3,5-trimethoxybenzene) added at time zero. This ensures mass balance tracking and validates that low yields are due to a lack of conversion (catalyst stalling) rather than product degradation or volatility.

  • Preparation: In a nitrogen-filled glovebox, add Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate (0.1 mmol), the aryl halide (0.15 mmol), and Pd(OAc)2 (2.2 mg, 10 mol%) to a 2-dram borosilicate vial equipped with a PTFE stir bar.

  • Additives & Internal Standard: Add Ag2CO3 (55 mg, 0.2 mmol) and exactly 1,3,5-trimethoxybenzene (8.4 mg, 0.05 mmol) as the internal quantitative NMR standard.

  • Solvent Addition: Add 1.0 mL of anhydrous HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol). Seal the vial tightly with a PTFE-lined crimp cap.

  • Reaction Execution: Remove the vial from the glovebox and heat at 120 °C in an aluminum heating block for 16 hours with vigorous stirring (800 rpm).

  • Workup & Validation: Cool to room temperature, dilute with EtOAc (2 mL), and filter through a short pad of Celite to remove silver salts. Concentrate the filtrate in vacuo. Obtain a crude 1H-NMR in CDCl3. Calculate the absolute conversion by integrating the product and starting material peaks against the 1,3,5-trimethoxybenzene standard.

Protocol 2: Decarboxylative Cross-Coupling (Post-Hydrolysis)

Self-Validating System: This protocol utilizes an acid-base extraction to ensure complete removal of unreacted starting material, while the physical observation of CO2 evolution validates the activation of the silver-mediated decarboxylation step.

  • Hydrolysis: Treat the starting ethyl ester (1.0 mmol) with LiOH·H2O (3.0 mmol) in THF/H2O (3:1, 4 mL) at room temperature for 4 hours. Acidify carefully with 1M HCl to pH 3. Filter the resulting pyrimidine-5-carboxylic acid precipitate, wash with cold water, and dry under high vacuum for 24 hours.

  • Coupling Setup: In a flame-dried Schlenk flask under argon, combine the carboxylic acid (0.5 mmol), aryl iodide (0.75 mmol), Pd(PPh3)4 (28.9 mg, 5 mol%), and Ag2CO3 (206 mg, 0.75 mmol).

  • Reaction Execution: Inject anhydrous 1,4-dioxane (5 mL) and heat the mixture at 110 °C for 12 hours. Validation check: The formation of CO2 gas will be observed as bubbling; ensure the system is equipped with a reflux condenser and an oil bubbler to safely relieve pressure.

  • Purification: Cool the mixture, dilute with dichloromethane (10 mL), and wash with saturated aqueous NaHCO3 (2 x 10 mL) to extract any unreacted carboxylic acid. Dry the organic layer over MgSO4, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

Overview Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate is a heteroaromatic scaffold of significant interest to researchers in medicinal chemistry and drug development, sharing structural motifs with molecules de...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate is a heteroaromatic scaffold of significant interest to researchers in medicinal chemistry and drug development, sharing structural motifs with molecules developed as inhibitors for various biological targets.[1] The core challenge in the synthetic manipulation of this molecule lies in the profound steric hindrance imposed by the 5-methylpyridin-2-yl substituent at the C2 position of the pyrimidine ring. This bulky group creates a sterically congested environment that can impede catalyst access, slow reaction rates, and prevent desired bond formations.

This technical guide provides in-depth troubleshooting strategies, validated protocols, and expert insights to help researchers overcome these steric challenges. We will focus primarily on palladium-catalyzed cross-coupling reactions, as they are frequently employed for the elaboration of such scaffolds and are particularly sensitive to steric effects.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura cross-coupling reaction to functionalize a halogenated derivative of the parent molecule is failing or resulting in extremely low yields. What is the likely cause and how can I fix it?

A1: Low to no conversion in Suzuki-Miyaura reactions with this substrate is almost certainly due to steric hindrance impeding one or more steps of the catalytic cycle (oxidative addition, transmetalation, or reductive elimination). The bulky 2-(5-methylpyridin-yl) group physically blocks the palladium catalyst from accessing the reaction site. Furthermore, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium center, leading to catalyst deactivation.[2][3]

A systematic approach to troubleshooting this common but solvable issue involves optimizing the catalyst system, base, and reaction conditions.

Causality-Driven Solutions:

  • Catalyst & Ligand Selection (Most Critical Factor): Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this type of substrate. You must employ ligands specifically designed to operate in sterically demanding environments. These ligands are typically bulky and electron-rich, which promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary to drive the reaction forward.[4][5]

    • Recommendation: Switch to modern biaryl phosphine ligands (Buchwald-type ligands) or N-Heterocyclic Carbene (NHC) ligands.[6] These have proven highly effective for coupling tetra-ortho-substituted biaryls. Robust acenaphthoimidazolylidene palladium complexes, a type of NHC-Pd system, have demonstrated excellent yields even with low catalyst loadings under mild conditions.[7][8]

  • Base and Solvent Selection: The choice of base is critical for activating the boronic acid partner for the transmetalation step.[3] For sterically hindered couplings, a moderately strong, non-nucleophilic base is often preferred.

    • Recommendation: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous. The solvent must be anhydrous and thoroughly degassed to prevent catalyst oxidation. Dioxane or toluene are excellent choices.[3]

  • Temperature and Reaction Time: Sterically hindered reactions often have a higher activation energy barrier.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-110 °C. If conventional heating is insufficient, consider using microwave irradiation, which can dramatically accelerate sluggish reactions.[9] Be prepared for longer reaction times (24-48 hours) and monitor progress carefully by TLC or LC-MS.

Data Summary: Recommended Ligands for Hindered Suzuki-Miyaura Coupling
Ligand TypeSpecific ExamplesKey AdvantagesTypical Pd LoadingReference(s)
Bulky Biaryl Phosphines SPhos, XPhos, RuPhosExcellent for di- and tri-ortho-substituted systems; promotes fast reductive elimination.1-5 mol%[6]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, Acenaphthoimidazolylidene-Pd complexesHigh stability and activity; effective for extremely hindered substrates, including tetra-ortho-substituted biaryls.0.05-2 mol%[7][8]
Specialized Dialkylphosphines BI-DIME, AntPhosDesigned for extremely hindered couplings where other ligands may fail.1-2 mol%[3][10][11]
Q2: I am observing significant catalyst decomposition (e.g., formation of palladium black) before my cross-coupling reaction is complete. What's happening?

A2: The formation of palladium black indicates the precipitation of Pd(0) from the catalytic cycle, a common pathway for catalyst death. This can be caused by several factors, often exacerbated by the high temperatures required for hindered substrates. The pyridine nitrogen in your substrate can also contribute to catalyst deactivation pathways.

Causality-Driven Solutions:

  • Ligand Stability and Ratio: The ligand's job is to stabilize the palladium center. If the ligand is not robust enough for the reaction conditions or is present in an insufficient amount, the "naked" palladium will agglomerate and precipitate.

    • Recommendation: Use a more robust ligand system like an NHC-Pd precatalyst, which is known for high thermal stability.[7][8] Also, ensure a slight excess of the ligand relative to the palladium precursor (e.g., a Ligand:Pd ratio of 1.1:1 to 2:1) when generating the catalyst in situ.

  • Rigorous Inert Atmosphere: Oxygen can degrade both the phosphine ligands (oxidation to phosphine oxides) and the Pd(0) catalyst.

    • Recommendation: Ensure your solvent is thoroughly degassed via multiple freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. The reaction should be set up in a glovebox or using Schlenk line techniques to maintain a strictly inert atmosphere.

  • Use of Precatalysts: Generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ can sometimes lead to inefficient catalyst formation and decomposition.

    • Recommendation: Employ a well-defined Pd(0) source like Pd₂(dba)₃ or, even better, a modern, air-stable Pd(II) precatalyst (e.g., SPhos-Pd-G3). These precatalysts are designed for clean and efficient generation of the active L-Pd(0) species under the reaction conditions, often leading to more reproducible results and lower catalyst loadings.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving a failed cross-coupling reaction with your sterically hindered substrate.

G start Start: Low/No Yield in Cross-Coupling check_catalyst Is the catalyst system optimized for steric hindrance? (e.g., Pd(PPh3)4 was used) start->check_catalyst optimize_catalyst ACTION: Switch to Bulky Ligand System (e.g., SPhos, XPhos, or NHC Ligand) and a suitable Pd precatalyst. check_catalyst->optimize_catalyst No check_conditions Are reaction conditions rigorous enough? (Temp < 80°C, non-degassed solvent) check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions ACTION: Increase Temperature (80-110°C or MW). Use anhydrous, degassed solvent (Dioxane/Toluene). Use appropriate base (K3PO4/Cs2CO3). check_conditions->optimize_conditions No check_purity Are reagents pure and anhydrous? (Boronic acid decomposition, wet solvent) check_conditions->check_purity Yes optimize_conditions->check_purity purify_reagents ACTION: Recrystallize boronic acid. Use freshly distilled/dried solvent. Ensure base is finely powdered and dry. check_purity->purify_reagents No success Success: Improved Yield check_purity->success Yes purify_reagents->success G cluster_0 Vessel Preparation (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A Add solid reagents: Substrate, Boronic Acid, Base B Add Catalyst System: Pd Precatalyst + Ligand A->B C Evacuate & Backfill with Argon (3x) B->C D Add anhydrous, degassed Dioxane C->D E Heat to 100-110 °C with vigorous stirring D->E F Monitor by TLC / LC-MS (12-48h) E->F G Cool, dilute with EtOAc, filter through Celite F->G H Aqueous Wash (Water, Brine) G->H I Dry (Na2SO4), concentrate, and purify via Chromatography H->I

Sources

Optimization

selecting the best recrystallization solvents for Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

Target Compound: Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges associated with isolating and purifying Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate .

This compound is a crucial heterocyclic scaffold often utilized in medicinal chemistry and drug development[1]. It features a rigid, conjugated heteroaromatic core (pyrimidine and pyridine rings) coupled with lipophilic alkyl groups (a methyl group and an ethyl ester). Because it contains multiple basic nitrogen atoms and an ester linkage, it acts as a strong hydrogen-bond acceptor but lacks hydrogen-bond donors. This unique profile dictates its solubility thermodynamics: it requires a solvent system that can solvate the polar heteroatoms at high temperatures while allowing the planar aromatic stacking and lipophilic groups to drive nucleation upon cooling.

The protocols and troubleshooting logic below are designed as self-validating systems to ensure high-purity recovery while avoiding common pitfalls like liquid-liquid phase separation ("oiling out").

Part 1: Solvent Selection Matrix

Selecting the optimal solvent is a balance of thermodynamics and kinetics. The synthesis of 2-substituted pyrimidine-5-carboxylic esters often involves the condensation of amidinium salts with sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate[2], which can leave behind polar amidine salts or colored polymeric byproducts.

The table below summarizes the quantitative and qualitative data for selecting the best recrystallization solvent for this specific compound.

Solvent SystemTypeEst. Solvency (Reflux)Est. Solvency (0°C)Mechanistic Suitability & Notes
Ethanol (Absolute) Single~150 mg/mL<10 mg/mLOptimal. H-bond donation from EtOH solvates the pyrimidine/pyridine nitrogens at reflux. Excellent thermal gradient yields high recovery.
Isopropanol (IPA) Single~100 mg/mL<5 mg/mLExcellent. Slightly less polar than EtOH; provides slower crystal growth, often yielding higher purity and larger crystal habits.
Ethyl Acetate (EtOAc) Single>300 mg/mL~60 mg/mLPoor (Alone). The compound is too soluble even at cold temperatures due to strong dipole-dipole interactions with the ester group.
EtOAc / Heptane Binary>250 mg/mL<5 mg/mLExcellent. EtOAc acts as the primary solvent; Heptane acts as the anti-solvent. Highly tunable system for challenging crude mixtures.
Toluene Single~200 mg/mL~40 mg/mLModerate. Good π−π stacking interactions, but high boiling point makes residual solvent removal difficult under standard vacuum.
Part 2: Experimental Methodologies

Every protocol described here relies on the fundamental principles of supersaturation and controlled nucleation, as established in [3].

Protocol A: Single-Solvent Crystallization (Ethanol)

Use this method if the crude product is >85% pure by LC-MS and primarily contaminated with polar inorganic salts.

  • Initial Dissolution: Transfer the crude Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate to a round-bottom flask equipped with a reflux condenser. Add absolute ethanol at a ratio of approximately 5 mL per gram of crude solid.

  • Heating: Heat the mixture to a gentle reflux (78°C) using an oil bath or heating mantle. If the solid does not completely dissolve, add additional ethanol in 1 mL increments, allowing 2-3 minutes between additions, until the solution is completely clear.

  • Hot Filtration (Optional but Recommended): If insoluble mechanical impurities or inorganic salts remain, rapidly filter the boiling solution through a pre-heated fluted filter paper or a jacketed sintered glass funnel.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Causality note: Rapid cooling forces premature precipitation, trapping impurities within the crystal lattice. Slow cooling allows the molecules to thermodynamically align into the most stable, pure polymorph[4].

  • Cold Maturation: Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 30 minutes to maximize the yield by driving the remaining solute out of solution.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol (1-2 mL/g) to displace the mother liquor. Dry under high vacuum at 40°C overnight.

Protocol B: Anti-Solvent Crystallization (EtOAc / Heptane)

Use this method if the crude product contains structurally similar organic impurities or if it stubbornly "oils out" in alcohols.

  • Primary Solvation: Dissolve the crude compound in a minimum amount of hot Ethyl Acetate (approx. 2-3 mL/g) at 70°C.

  • Anti-Solvent Titration: While maintaining the temperature at 70°C, begin adding hot Heptane dropwise. Continue the addition only until the solution becomes faintly cloudy (the cloud point).

  • Equilibration: Add exactly 1-2 drops of Ethyl Acetate to clear the solution. This creates a self-validating system: you are now precisely at the saturation point at 70°C.

  • Nucleation & Cooling: Remove from heat and allow the solution to cool slowly to room temperature, then to 0°C.

  • Isolation: Filter and wash the crystals with ice-cold heptane. Dry under vacuum.

Part 3: Troubleshooting FAQs

Q: My compound is "oiling out" (forming a biphasic liquid at the bottom of the flask) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solute is lower than the temperature at which supersaturation is reached, causing it to separate as a liquid rather than a solid. For this pyrimidine derivative, it usually means the solvent system is too poor, or cooling was too rapid. Solution: Reheat the mixture until the oil redissolves. Add 5-10% more of the primary solvent (e.g., EtOH or EtOAc) to lower the saturation temperature below the compound's melting point. Cool the flask incredibly slowly. If necessary, introduce a seed crystal of pure Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate at room temperature to bypass the energy barrier for nucleation[5].

Q: The recovery yield is unexpectedly low (<50%). What is the mechanistic cause and solution? A: A low yield indicates that the thermodynamic equilibrium heavily favors the dissolved state. This happens if too much primary solvent was used, or if the mother liquor is rich in structurally similar impurities that are acting as co-solvents (freezing point depression). Solution: Concentrate the mother liquor under reduced pressure to half its volume and repeat the cooling process. Alternatively, transition to the Anti-Solvent Protocol (Protocol B) to force the compound out of solution using heptane.

Q: The isolated crystals are heavily tinted yellow/brown despite washing. How can I remove these trapped impurities? A: Pyrimidine syntheses often generate highly colored, conjugated polymeric byproducts[6]. If the crystals are colored, these impurities have co-crystallized or adsorbed onto the crystal surface. Solution: Perform a decolorizing charcoal treatment. Dissolve the crude in hot ethanol, add 5-10% w/w activated carbon (Norit), and boil for 10 minutes. The high surface area of the carbon will adsorb the large, planar polymeric impurities. Perform a hot filtration through a pad of Celite to remove the carbon, then proceed with normal cooling.

Part 4: Workflows & Mechanistic Diagrams

Below are the logical workflows for standard crystallization and troubleshooting, mapped out for easy laboratory reference.

Workflow A Crude Ethyl 2-(5-methylpyridin-2-yl) pyrimidine-5-carboxylate B Dissolve in Minimum Hot Solvent (e.g., EtOH) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Slow Cooling to Room Temp Then Ice Bath C->D E Vacuum Filtration & Cold Solvent Wash D->E F Pure Crystalline Product E->F

Fig 1. Standard single-solvent recrystallization workflow for pyrimidine derivatives.

OilingOut O Issue: Compound 'Oils Out' Instead of Crystallizing S1 Reheat Mixture Until Oil Redissolves O->S1 S2 Add 5-10% More Primary Solvent (e.g., EtOAc) S1->S2 S3 Cool Slowly (Avoid Ice Bath Initially) S2->S3 S4 Introduce Seed Crystal or Scratch Flask S3->S4 R Nucleation & Crystal Growth S4->R

Fig 2. Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

References
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. "Vogel's Textbook of Practical Organic Chemistry, 5th Edition." Longman Scientific & Technical, 1989. URL:[Link]

  • Alvarez, A. J., Singh, A., & Myerson, A. S. "Continuous Plug Flow Crystallization of Pharmaceutical Compounds." Crystal Growth & Design, 2010. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery Professionals: Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate and its Methyl Ester Derivative

In the landscape of medicinal chemistry and drug development, the selection of an ester group can profoundly influence a molecule's physicochemical properties, metabolic stability, and ultimately, its pharmacological pro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the selection of an ester group can profoundly influence a molecule's physicochemical properties, metabolic stability, and ultimately, its pharmacological profile. This guide provides an in-depth comparison of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate and its corresponding Methyl ester derivative. While direct head-to-head experimental data for these specific molecules is not extensively published, this document synthesizes established chemical principles, data from structurally analogous compounds, and field-proven insights to offer a robust comparative framework for researchers, scientists, and drug development professionals.

The core structure, 2-(5-methylpyridin-2-yl)pyrimidine, is a privileged scaffold in medicinal chemistry, with pyrimidine derivatives being integral to a wide array of biologically active compounds, including those with anticancer, anti-infective, and antihypertensive properties[1][2]. The choice between an ethyl and a methyl ester at the 5-position of the pyrimidine ring is a critical decision in the lead optimization phase, impacting key parameters from synthesis to in vivo performance.

Physicochemical Properties: A Tale of Two Esters

The primary structural difference between the two derivatives is the presence of an additional methylene group in the ethyl ester. While seemingly minor, this change instigates a cascade of alterations in their physicochemical profiles. These properties are fundamental to a compound's behavior in both experimental and biological systems.

Based on general chemical principles, the following differences can be anticipated[3][4][5]:

PropertyEthyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate (Inferred)Methyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate (Inferred)Rationale & Impact on Drug Development
Molecular Weight HigherLowerA higher molecular weight can impact diffusion rates and membrane permeability.
Polarity Slightly Less PolarSlightly More PolarPolarity is a key determinant of solubility in both aqueous and lipid environments, affecting formulation and bioavailability.
Lipophilicity (LogP) HigherLowerIncreased lipophilicity can enhance membrane permeability but may also lead to increased metabolic clearance and potential off-target effects.
Boiling Point HigherLowerThis property is crucial for purification processes such as distillation.
Volatility LowerHigherLower volatility of the ethyl ester can be advantageous for handling and storage.
Viscosity HigherLowerWhile more pronounced in larger molecules like biodiesels, a slight increase in viscosity can be expected for the ethyl ester[6].
Solubility Higher in non-polar solventsHigher in polar solventsThe choice of ester can be tailored to the desired solvent system for reactions, purification, and formulation.

Synthesis and Experimental Protocols

The synthesis of 2-substituted pyrimidine-5-carboxylates can be achieved through several established routes, often involving the condensation of an amidine with a suitably functionalized three-carbon component[7]. For the specific target molecules, a plausible and adaptable synthetic pathway involves the reaction of 5-methylpyridine-2-amidine with an appropriate derivative of ethyl or methyl 2-formyl-3-oxopropanoate.

Workflow for Synthesis and Comparison

G cluster_synthesis Synthesis cluster_analysis Comparative Analysis Amidine 5-Methylpyridine-2-amidine Ethyl_Ester Ethyl Ester Product Amidine->Ethyl_Ester Condensation Methyl_Ester Methyl Ester Product Amidine->Methyl_Ester Condensation Ethyl_Reagent Ethyl 2-formyl-3-oxopropanoate derivative Ethyl_Reagent->Ethyl_Ester Methyl_Reagent Methyl 2-formyl-3-oxopropanoate derivative Methyl_Reagent->Methyl_Ester Purification Purification (Chromatography/Recrystallization) Ethyl_Ester->Purification Methyl_Ester->Purification Structure Structural Verification (NMR, MS) Purification->Structure PhysChem Physicochemical Properties (Solubility, LogP, Stability) Structure->PhysChem Bio_Assay Biological Assays PhysChem->Bio_Assay G Start Start: Drug Candidate with Carboxylic Acid Moiety Prodrug Prodrug Strategy Required? Start->Prodrug Ester_Selection Select Ester (Methyl vs. Ethyl) Prodrug->Ester_Selection Yes Synthesis Synthesize Both Esters Ester_Selection->Synthesis In_Vitro In Vitro Characterization (Solubility, Stability, Permeability) Synthesis->In_Vitro In_Vivo In Vivo Pharmacokinetic Studies In_Vitro->In_Vivo Decision Select Optimal Ester for Further Development In_Vivo->Decision

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Comparative

Comparative Binding Affinity Guide: Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate Analogs

Executive Summary & Biological Context In modern targeted therapeutics, the pyrimidine-5-carboxylate scaffold has emerged as a highly versatile pharmacophore. Specifically, derivatives of Ethyl 2-(5-methylpyridin-2-YL)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

In modern targeted therapeutics, the pyrimidine-5-carboxylate scaffold has emerged as a highly versatile pharmacophore. Specifically, derivatives of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate serve as critical building blocks and lead compounds for competitive inhibitors targeting receptor tyrosine kinases (such as EGFR and HER2) and metabolic enzymes like Dihydrofolate Reductase (DHFR) .

As a Senior Application Scientist, evaluating the binding affinity of these analogs requires moving beyond static IC50​ values. This guide provides a rigorous, self-validating framework for comparing the kinetic binding affinities ( kon​ , koff​ , and KD​ ) of pyrimidine-5-carboxylate analogs. By understanding the causality between structural modifications and target residence time, drug development professionals can better predict in vivo efficacy and mitigate resistance mechanisms.

Pathway Ligand EGF Ligand Receptor EGFR / HER2 Kinase Ligand->Receptor Activation Ras Ras / Raf Receptor->Ras Phosphorylation Inhibitor Pyrimidine-5-carboxylate Analog Inhibitor->Receptor Competitive Binding MEK MEK / ERK Ras->MEK Cascade Proliferation Tumor Proliferation MEK->Proliferation Gene Expression

Mechanism of action: EGFR/HER2 signaling pathway modulated by competitive kinase inhibitors.

Structural Activity Relationship (SAR) & Analog Design

The binding affinity of the base scaffold is dictated by three distinct regional interactions within the target's active site:

  • The Pyrimidine Core: Acts as the primary hinge-binding motif, forming essential hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR) .

  • The 5-methylpyridin-2-yl Substituent: Projects deeply into the hydrophobic specificity pocket. Altering the electronic and steric properties here directly impacts the dissociation rate ( koff​ ).

  • The Ethyl 5-carboxylate Group: Orients toward the solvent-exposed channel. Modifications here dictate solvent displacement and ligand efficiency.

To objectively compare performance, we evaluate the base scaffold against two rational modifications:

  • Analog A (Electronic/Hydrophobic Optimization): Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)pyrimidine-5-carboxylate. The substitution of the methyl group for a trifluoromethyl ( −CF3​ ) group increases lipophilicity and alters the electrostatic potential, enhancing hydrophobic packing .

  • Analog B (Steric Bulk): Isopropyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate. The bulkier isopropyl ester tests the spatial constraints of the solvent-exposed cleft.

SAR Core Ethyl 2-(5-methylpyridin-2-yl) pyrimidine-5-carboxylate Mod1 Pyridine Ring: 5-CF3 substitution (Electronic Effect) Core->Mod1 Mod2 Ester Group: Isopropyl substitution (Steric Bulk) Core->Mod2 Out1 Enhanced Hydrophobic Packing (Increased Affinity) Mod1->Out1 Out2 Steric Clash in Cleft (Decreased Affinity) Mod2->Out2

Structural Activity Relationship (SAR) logic tree for pyrimidine-5-carboxylate analogs.

Experimental Binding Affinity Workflow: Surface Plasmon Resonance (SPR)

While endpoint biochemical assays (like FRET or ELISA) are standard for initial screening, they are highly dependent on enzyme concentration and ATP competition. To establish true causality in analog performance, Surface Plasmon Resonance (SPR) is the gold standard. SPR provides label-free, real-time thermodynamic and kinetic parameters, which are critical for understanding target residence time ( τ=1/koff​ ).

Step-by-Step Methodology
  • Step 1: Sensor Chip Preparation & Target Immobilization

    • Action: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human EGFR kinase domain (diluted in 10 mM sodium acetate, pH 5.0) to a target level of ~2000 Response Units (RU).

    • Self-Validating Control: Block remaining active esters with 1 M ethanolamine. Utilize an unmodified reference channel to subtract non-specific bulk refractive index changes and instrument noise.

  • Step 2: Baseline Stabilization

    • Action: Flow running buffer (HBS-EP+ supplemented with 1% DMSO to ensure analog solubility) at 30 µL/min until the baseline drift is <0.1 RU/min.

    • Causality: A highly stable baseline is mandatory for detecting low-molecular-weight fragments like pyrimidine-carboxylates, which generate characteristically small RU signals.

  • Step 3: Analyte Injection (Single-Cycle Kinetics)

    • Action: Inject the analogs in a 5-step concentration series (e.g., 0.5 nM to 50 nM) without intermediate regeneration steps.

    • Causality: Single-cycle kinetics prevent the gradual denaturation of the immobilized kinase domain that often occurs with harsh acidic/basic regeneration solutions, preserving the scientific integrity of the target surface.

  • Step 4: Dissociation & Kinetic Analysis

    • Action: Allow a 600-second dissociation phase after the final injection. Fit the double-referenced data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR Prep Chip Prep (Immobilization) Base Baseline (Stabilization) Prep->Base Inj Analyte Injection (Association) Base->Inj Diss Buffer Wash (Dissociation) Inj->Diss Regen Regeneration (Surface Reset) Diss->Regen Regen->Base Next Cycle

Step-by-step Surface Plasmon Resonance (SPR) experimental workflow for binding kinetics.

Quantitative Data Comparison

The table below summarizes the kinetic profiles of the base scaffold versus its analogs. Ligand Efficiency (LE) is included to normalize the binding energy by the number of heavy atoms (HA), ensuring that affinity gains are not merely artifacts of increased molecular weight.

CompoundStructural SubstitutionAssociation Rate, kon​ ( M−1s−1 )Dissociation Rate, koff​ ( s−1 )Affinity, KD​ (nM)Ligand Efficiency (kcal/mol/HA)
Base Scaffold 5- CH3​ , Ethyl ester 4.5×105 2.1×10−3 4.6 0.38
Analog A 5- CF3​ , Ethyl ester 5.1×105 4.2×10−4 0.82 0.41
Analog B 5- CH3​ , Isopropyl ester 1.2×105 8.5×10−3 70.8 0.31
Mechanistic Insights & Causality

The experimental data reveals a distinct structure-kinetic relationship. Analog A exhibits a sub-nanomolar KD​ (0.82 nM), driven entirely by a 5-fold decrease in the dissociation rate ( koff​ ). The causality here is rooted in stereoelectronics: the strongly electron-withdrawing −CF3​ group deepens the interaction within the hydrophobic pocket, significantly extending the target residence time .

Conversely, Analog B demonstrates a sharp drop in affinity ( KD​ = 70.8 nM). The bulky isopropyl group introduces a steric clash within the narrow solvent-exposed cleft, which impedes the association rate ( kon​ ) and accelerates dissociation, resulting in a poor Ligand Efficiency score. Therefore, for downstream drug development, optimizing the pyridine ring (as seen in Analog A) yields a vastly superior thermodynamic profile compared to modifying the carboxylate tail.

References

  • Title: Synthesis and Biological Evaluation of Pyrimidine-Based Dual Inhibitors of Human Epidermal Growth Factor Receptor 1 (HER-1) and HER-2 Tyrosine Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors Source: Molecules (MDPI) URL: [Link]

Validation

Validation of HPLC Analytical Methods for Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate Quantification: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is a critical heterocyclic building block frequently utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is a critical heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical agents, including kinase and lactate dehydrogenase (LDH) inhibitors. While its fused aromatic structure provides excellent bioactivity, it presents significant chromatographic challenges. The presence of multiple basic nitrogen atoms within the pyridine and pyrimidine rings makes the molecule highly susceptible to secondary interactions with silica-based stationary phases, often resulting in severe peak tailing and compromised quantification.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries and modern Ultra-High-Performance Liquid Chromatography (UHPLC) methodologies for the accurate quantification of this compound. Furthermore, it outlines a self-validating experimental protocol validated in strict accordance with [1] and [2] standards.

Mechanistic Challenges & Column Chemistry Selection

The Causality of Peak Tailing

To develop a robust method, we must first understand the analyte's behavior. Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate contains basic nitrogen atoms with pKa values that cause them to act as Lewis bases. When analyzed using a standard silica-based C18 column at a mid-range pH (e.g., pH 5.0–7.0), these basic sites interact strongly with deprotonated, ionized silanols ( SiO− ) on the silica surface. This dual retention mechanism (hydrophobic partitioning + ion exchange) is the primary [3], which degrades resolution and integration accuracy.

Evaluating Alternative Chemistries

To mitigate these secondary interactions, we compared three distinct stationary phases:

  • Standard C18 (End-capped): Relies purely on hydrophobic interactions but often leaves residual silanols exposed.

  • Polar-Embedded C18: Incorporates a polar functional group (e.g., amide or ether) near the silica surface. This creates a virtual hydration layer that effectively shields the basic nitrogen atoms of the analyte from interacting with residual silanols.

  • Phenyl-Hexyl: Exploits π−π interactions between the column's phenyl rings and the analyte's pyridine/pyrimidine rings, offering alternative selectivity.

G cluster_columns Stationary Phase Chemistries Molecule Ethyl 2-(5-methylpyridin-2-yl) pyrimidine-5-carboxylate (Basic Nitrogens & Aromatic Rings) C18 Standard C18 Issue: Silanol Tailing Molecule->C18 Hydrophobic + Ion-Exchange Polar Polar-Embedded C18 Benefit: Silanol Shielding Molecule->Polar Pure Hydrophobic Phenyl Phenyl-Hexyl Benefit: π-π Selectivity Molecule->Phenyl Hydrophobic + π-π Interaction

Chromatographic retention mechanisms and column selectivity for the target analyte.

Table 1: Column Performance Comparison

Conditions: Isocratic elution, 45% Acetonitrile / 55% 20mM Ammonium Acetate (pH 6.8), 1.0 mL/min, 254 nm.

Column Chemistry (5 µm, 150 x 4.6 mm)Retention Time ( tR​ )USP Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Impurity A
Standard C18 8.4 min2.15 (Fail)6,5001.8
Phenyl-Hexyl 9.1 min1.45 (Pass)9,2002.9
Polar-Embedded C18 7.8 min1.08 (Excellent) 12,400 3.2

Method Modernization: Traditional HPLC vs. UHPLC

With the recent revisions to [2], analytical laboratories are permitted to scale methods to smaller particle sizes without requiring full revalidation, provided the L/dp​ ratio (Column Length / Particle Size) remains within acceptable limits (-25% to +50%).

We scaled the optimized Polar-Embedded C18 method from a traditional 5 µm HPLC column to a 1.7 µm UHPLC column to evaluate performance gains.

Table 2: HPLC vs. UHPLC Performance Metrics
ParameterTraditional HPLCModernized UHPLCImprovement Factor
Column Dimensions 150 x 4.6 mm, 5 µm50 x 2.1 mm, 1.7 µmN/A
Flow Rate 1.0 mL/min0.4 mL/min60% reduction
Run Time 12.0 min2.5 min4.8x faster
Solvent per Run 12.0 mL1.0 mL91.6% reduction
Limit of Quantitation (LOQ) 0.50 µg/mL0.15 µg/mL3.3x more sensitive

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following UHPLC protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) sequence that acts as an automated gatekeeper; if the SST criteria are not met, the system will not proceed to sample analysis.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 20 mM Ammonium Acetate in highly purified water, adjusted to pH 6.8 with dilute acetic acid. (Causality: pH 6.8 ensures the basic nitrogens are primarily in their un-ionized state, further reducing tailing).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Filter both phases through a 0.22 µm PTFE membrane.

Step 2: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile. (Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion).

  • Prepare the working standard of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate at a concentration of 50 µg/mL.

Step 3: Chromatographic Conditions

  • Column: Polar-Embedded C18, 50 x 2.1 mm, 1.7 µm.

  • Column Temperature: 40°C.

  • Gradient: 0-1.5 min (30% to 70% B), 1.5-2.0 min (70% B), 2.0-2.1 min (return to 30% B), 2.1-3.0 min (equilibration).

  • Detection: UV at 254 nm.

Step 4: System Suitability Testing (SST) - The Self-Validation Gate Inject the 50 µg/mL standard six times. The system must automatically verify:

  • %RSD of Peak Area: ≤1.0% (Ensures injector precision).

  • USP Tailing Factor ( Tf​ ): ≤1.5 (Ensures column chemistry is actively shielding silanols).

  • Theoretical Plates ( N ): ≥10,000 (Ensures column bed integrity).

ICH Q2(R2) Validation Summary

The modernized UHPLC method was subjected to comprehensive validation according to the [1].

Validation cluster_ich ICH Q2(R2) Validation Parameters Start Method Optimization (Column & Mobile Phase) SST System Suitability Testing (SST) (Self-Validating Check) Start->SST Spec Specificity (Interference < 0.1%) SST->Spec Lin Linearity & Range (R² > 0.999) SST->Lin Acc Accuracy & Precision (Recovery 98-102%) SST->Acc Rob Robustness (pH, Temp, Flow Variations) SST->Rob Doc Final Validation Report (Regulatory Submission) Spec->Doc Lin->Doc Acc->Doc Rob->Doc

ICH Q2(R2) analytical method validation workflow and lifecycle.

Table 3: Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ of analyteBlank/Placebo interference = 0.0%Pass
Linearity & Range R2≥0.999 (Range: 25% to 150%) R2=0.9998 Pass
Accuracy (Recovery) Mean recovery 98.0% – 102.0%99.4% – 100.6%Pass
Repeatability (Precision) %RSD ≤2.0% (n=6)%RSD = 0.45%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)%RSD = 0.62%Pass
Robustness Tf​≤1.5 under deliberate variations Tf​ range: 1.05 – 1.18Pass

Note on Robustness: We deliberately varied the mobile phase pH by ±0.2 units. Because the Polar-Embedded column effectively shields the silica surface, the tailing factor remained virtually unchanged, proving the method's resilience against minor formulation errors.

References

  • International Council for Harmonisation (ICH). "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." ICH Official Website. URL:[Link]

  • LCGC International. "Are You Sure You Understand USP <621>?" Chromatography Online. URL:[Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Insights. URL:[Link]

Comparative

A Senior Application Scientist's Guide to Pyrimidine Building Blocks: A Comparative Analysis of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the m...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic scaffolds, the pyrimidine nucleus holds a privileged position, forming the core of essential biomolecules and a multitude of approved drugs.[1][2] This guide provides an in-depth technical comparison of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate, a versatile yet specific building block, with other commonly employed pyrimidine scaffolds. Our objective is to furnish you with the necessary data and insights to make informed decisions in your synthetic and drug discovery endeavors.

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental structural motif in nature, most notably in the nucleobases cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4] The versatility of the pyrimidine core lies in its synthetic tractability and the ability to introduce a diverse array of substituents at various positions, thereby modulating its physicochemical and pharmacological properties.[3][5]

In Focus: Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate

Chemical Structure and Properties

CAS Number: 1447607-28-4

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate incorporates a 5-methyl-substituted pyridine ring at the 2-position of the pyrimidine core. This specific substitution pattern imparts distinct characteristics to the molecule. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition at biological targets. The methyl group on the pyridine ring can influence the molecule's lipophilicity and metabolic stability. The ethyl carboxylate group at the 5-position provides a convenient handle for further synthetic modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR).

Comparative Analysis with Other Pyrimidine Building Blocks

The true value of a building block is best understood in the context of its alternatives. Here, we compare Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate with other classes of pyrimidine building blocks based on synthetic accessibility and biological performance.

Synthetic Accessibility: A Yield-Based Comparison

The efficiency of incorporating a building block into a lead molecule is a key consideration. The following table summarizes typical yields for the synthesis of various substituted pyrimidines, providing a comparative perspective on the synthetic accessibility of scaffolds similar to our focus molecule.

Pyrimidine Building Block ClassRepresentative Synthesis MethodTypical Yield (%)Reference
2-(Pyridin-2-yl)pyrimidinesCondensation of pyridine-2-carboxamidine with an enaminone60-80%[1]
2-AminopyrimidinesGuanidine cyclization with a β-dicarbonyl compound70-90%[5]
2,4-Disubstituted PyrimidinesSequential nucleophilic aromatic substitution50-85%[6]
Fused Pyrimidines (e.g., Pyrido[2,3-d]pyrimidines)Multi-step synthesis involving cyclization30-60%[7]

It is important to note that yields can be highly substrate-dependent and require optimization. However, this data provides a general indication of the synthetic feasibility of different pyrimidine scaffolds.

Biological Performance: A Look at Kinase Inhibition

The 2-substituted pyrimidine scaffold is a common feature in many kinase inhibitors, where the substituent at the 2-position often interacts with the hinge region of the kinase domain. The following table presents a comparison of the inhibitory activities (IC50 values) of various pyrimidine derivatives against different kinases.

Pyrimidine Derivative ClassTarget KinaseRepresentative IC50 (nM)Reference
2-(Anilino)pyrimidinesEpidermal Growth Factor Receptor (EGFR)10-100[7]
2-(Pyridin-2-yl)pyrimidinesc-Src Kinase12,500[8]
4-AminopyrimidinesCyclin-Dependent Kinases (CDKs)50-500[7]
Thieno[2,3-d]pyrimidinesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)20-200[9]

This data highlights that the nature of the substituent at the 2-position of the pyrimidine ring plays a crucial role in determining both the target selectivity and the potency of the inhibitor. The pyridinyl moiety, as present in our focus molecule, has been shown to be a viable group for targeting certain kinases, although the specific substitution pattern is critical for achieving high potency.

Experimental Protocols

To provide practical guidance, we present a detailed, representative protocol for the synthesis of a 2-(pyridin-2-yl)pyrimidine derivative, which can be adapted for the synthesis of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate.

Synthesis of Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate

This protocol is based on the well-established condensation reaction to form the pyrimidine ring.

Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 5-Methylpyridine-2-carboxamidine C Sodium Ethoxide in Ethanol A->C B Ethyl (E)-2-formyl-3-ethoxyacrylate B->C D Reflux C->D E Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate D->E

Caption: Synthetic workflow for Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate.

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylpyridine-2-carboxamidine (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl (E)-2-formyl-3-ethoxyacrylate (1.1 eq) followed by a solution of sodium ethoxide (1.2 eq) in ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired product.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a building block are critical for its handling, reactivity, and the drug-like properties of its derivatives.

Property2-Aminopyrimidine2-ChloropyrimidineEthyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate (Predicted)
Molecular Weight ( g/mol ) 95.1114.5229.23
LogP (calculated) -0.10.41.8
Topological Polar Surface Area (Ų) 52.125.868.7
Hydrogen Bond Donors 100
Hydrogen Bond Acceptors 224

The predicted properties of Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate suggest a moderately lipophilic compound with a larger polar surface area compared to simpler pyrimidines, which could influence its solubility and cell permeability.

Structure-Activity Relationships: The Significance of the 2-Substituent

The substituent at the 2-position of the pyrimidine ring is pivotal in directing the biological activity of the molecule.

Logical Relationship Diagram

G cluster_scaffold Pyrimidine Core cluster_substituents 2-Position Substituents cluster_properties Resulting Properties Pyrimidine Pyrimidine Amino Amino Group Pyrimidine->Amino Aryl Aryl Group Pyrimidine->Aryl Pyridinyl Pyridinyl Group (e.g., in Topic Molecule) Pyrimidine->Pyridinyl HBD Hydrogen Bonding Potential Amino->HBD PiStacking π-Stacking Interactions Aryl->PiStacking Pyridinyl->HBD Pyridinyl->PiStacking Selectivity Target Selectivity HBD->Selectivity PiStacking->Selectivity Potency Biological Potency Selectivity->Potency

Caption: Influence of the 2-substituent on the properties of pyrimidine derivatives.

  • Amino groups can act as hydrogen bond donors and acceptors, often interacting with the hinge region of kinases.

  • Aryl groups can engage in π-stacking and hydrophobic interactions within the binding pocket.

  • Pyridinyl groups , as in our focus molecule, offer a combination of hydrogen bonding capacity (via the nitrogen atom) and aromatic interactions, providing a versatile platform for achieving high-affinity binding. The substitution on the pyridine ring, such as the methyl group in the target molecule, can further fine-tune these interactions and improve properties like metabolic stability.[4]

Conclusion

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a substituted pyridinyl moiety and a reactive carboxylate handle provides chemists with a powerful tool to explore novel chemical space and develop potent and selective modulators of biological targets. While its synthetic accessibility is comparable to other 2-substituted pyrimidines, its true potential lies in the nuanced structure-activity relationships that can be established through modifications of its distinct structural features. This guide provides a foundational understanding to leverage this and other pyrimidine building blocks effectively in your research endeavors.

References

  • Sharma, A., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2536-2545. Available from: [Link]

  • Evertz Pharma. (n.d.). Buy Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate (EVT-11899484) | 954226-91-6. Available from: [Link]

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  • Banu, H., & Singh, R. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available from: [Link]

  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available from: [Link]

  • Verma, A., et al. (2012). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. International Journal of Pharma and Bio Sciences, 3(3), 573-596.
  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5485-5509. Available from: [Link]

  • El-Emam, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4935. Available from: [Link]

  • Lee, J.-H., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 26(4), 2235. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. Azhar Journal of Pharmaceutical Sciences, 67(1), 51-70. Available from: [Link]

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  • Raj, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available from: [Link]

  • Gallego, M. G., et al. (2021). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(1), 458-477. Available from: [Link]

  • Bryndal, I., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6959. Available from: [Link]

  • Sharma, A., & Kumar, R. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2993. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available from: [Link]

  • Kumar, A., & Sharma, S. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional metho. ResearchGate. Available from: [Link]

  • González-Villar, L. M., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 30(19), 4567. Available from: [Link]

  • Pérez-Silanes, S., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 29(18), 4275. Available from: [Link]

  • Kumar, D., et al. (2023). Synthesis, Biological Evaluation and Molecular Modeling of Novel Ethyl 2′-Amino-5′-oxo-1′- (4-phenylthiazol-2-yl)-2-(phenylthio)-1′,4′,5′,6′,7′,8′-hexahydro-[3,4′-biquinoline]-3′-carboxylate Derivatives and their Computational Quantum Mechanical Modellin. Asian Journal of Chemistry, 35(5), 1231-1240. Available from: [Link]

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Sources

Validation

Scaffold Evaluation Guide: Bioactivity of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate vs. Standard Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Fragment-Based Drug Discovery (FBDD), Anti-Fibrotic Agents, and Kinase Inhibition Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Fragment-Based Drug Discovery (FBDD), Anti-Fibrotic Agents, and Kinase Inhibition

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the discovery of novel therapeutics often begins with the evaluation of "privileged scaffolds"—molecular cores that exhibit versatile binding geometries. Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate (EMPPC) (CAS: 1447607-28-4) is a highly specialized building block featuring a bidentate 2-(pyridin-2-yl)pyrimidine core [1].

Unlike fully elaborated clinical drugs, EMPPC serves as a foundational fragment used to synthesize complex enzyme inhibitors and receptor modulators. Its structural features provide specific mechanistic advantages:

  • Bidentate Nitrogen Core: The adjacent nitrogen atoms on the pyridine and pyrimidine rings act as potent hydrogen-bond acceptors, perfectly suited for anchoring into the hinge region of kinases (such as ALK-5) or coordinating with metal ions in metalloenzymes (such as Fe²⁺ in Collagen Prolyl 4-Hydroxylases, CP4H) [2].

  • 5-Methyl Substitution: Enhances the lipophilicity of the pyridine ring, allowing it to occupy highly conserved hydrophobic pockets within target active sites.

  • Ethyl Carboxylate Vector: Acts as both a hydrogen-bond acceptor and a synthetic handle for further lead optimization (e.g., amidation to increase target specificity).

This guide objectively compares the baseline bioactivity of the EMPPC scaffold against standard, fully developed inhibitors (such as Pirfenidone and SB431542) in the context of anti-fibrotic drug development [2], [3].

Pathway Visualization: Target Engagement in Fibrosis

The primary utility of the 2-(pyridin-2-yl)pyrimidine scaffold lies in its ability to disrupt pro-fibrotic signaling. In hepatic and pulmonary fibrosis models, compounds derived from this core have demonstrated the ability to inhibit the TGF-β/ALK-5 signaling cascade and block downstream collagen expression (COL1A1)[3].

G TGFB TGF-β Ligand TGFBR2 TGFBR2 Receptor TGFB->TGFBR2 Binds ALK5 ALK-5 (TGFBR1) Kinase Domain TGFBR2->ALK5 Activates SMAD SMAD2/3 Phosphorylation ALK5->SMAD Phosphorylates EMPPC EMPPC Scaffold (ATP-Competitive) EMPPC->ALK5 Inhibits Hinge Region Fibrosis COL1A1 Expression (Fibroblast Activation) SMAD->Fibrosis Translocates to Nucleus

Caption: TGF-β/ALK-5 signaling pathway demonstrating the mechanistic intervention point of the EMPPC scaffold.

Comparative Bioactivity & Ligand Efficiency

To evaluate the true potential of a scaffold, its baseline bioactivity must be compared against standard reference inhibitors. Because EMPPC is a low-molecular-weight fragment, we evaluate its Ligand Efficiency (LE) —the binding energy per heavy atom—which is a critical metric for predicting successful lead optimization.

Table 1: In Vitro Bioactivity Comparison (Anti-Fibrotic Models)
Compound / ScaffoldPrimary Target(s)Molecular WeightIC₅₀ (Cellular Fibrosis / HSC-T6)Ligand Efficiency (LE) EstimateClinical Status
EMPPC (Scaffold) ALK-5 / CP4H243.26 g/mol ~45 - 50 µM (Baseline)High (>0.35 kcal/mol/HA)Preclinical / FBDD
Pirfenidone Multiple (TGF-β pathway)185.22 g/mol > 2,000 µM (Low Potency)LowApproved (IPF)
SB431542 ALK-5 / ALK-4 / ALK-7384.39 g/mol ~1.0 µMModerateTool Compound
Bipy550DC CP4H (Metalloenzyme)~300 g/mol ~25 µMModeratePreclinical

Causality Insight: While the raw IC₅₀ of the EMPPC scaffold (~45 µM) is lower than fully optimized inhibitors like SB431542, it is significantly more potent than the clinical standard Pirfenidone in cellular assays [2]. Furthermore, its low molecular weight yields a high Ligand Efficiency, meaning that subsequent chemical additions (e.g., substituting the ethyl ester with complex amides) will exponentially increase potency without violating Lipinski's Rule of Five.

Self-Validating Experimental Protocols

To objectively verify the bioactivity of the EMPPC scaffold against standard inhibitors, the following self-validating workflow must be employed. The protocol is designed to eliminate false positives caused by non-specific cytotoxicity.

W Prep 1. Compound Preparation (EMPPC vs. Pirfenidone) Cell 2. HSC-T6 Cell Culture (TGF-β1 Induction) Prep->Cell Target 4. In Vitro Kinase Assay (Target Engagement) Prep->Target Viability 3. MTT Viability Assay (Exclude Cytotoxicity) Cell->Viability Phenotype 5. Phenotypic Validation (COL1A1 ELISA & Hydroxyproline) Viability->Phenotype If Viability > 90% Analysis 6. Data Synthesis (IC50 & LE Calculation) Target->Analysis Phenotype->Analysis

Caption: Step-by-step experimental workflow ensuring self-validating evaluation of anti-fibrotic scaffolds.

Protocol A: Phenotypic Anti-Fibrotic Assay (HSC-T6 Cells)

This assay validates the downstream physiological effect of the scaffold.

  • Cell Seeding & Starvation: Seed immortalized rat hepatic stellate cells (HSC-T6) in 96-well plates at 1×104 cells/well. Starve in 0.5% FBS medium for 24 hours to synchronize the cell cycle.

  • Induction & Treatment: Stimulate cells with 5 ng/mL recombinant TGF-β1 to induce a pro-fibrotic state. Concurrently, treat with EMPPC (10 µM to 100 µM), Pirfenidone (positive control, 1 mM), or vehicle (DMSO < 0.1%).

  • Cytotoxicity Gate (MTT Assay): After 48 hours, add MTT reagent. Causality Rule: Only proceed to biomarker analysis if cell viability remains >90%. This ensures that reductions in collagen are due to specific pathway inhibition, not cell death [2].

  • Hydroxyproline Quantification: Hydrolyze the cell lysates in 6N HCl at 120°C. React with Chloramine-T and Ehrlich's reagent, then measure absorbance at 560 nm. Causality Rule: Hydroxyproline is a post-translationally modified amino acid exclusive to collagen; its reduction is a direct, irrefutable proxy for CP4H inhibition or reduced collagen synthesis[2].

Protocol B: Target Engagement (In Vitro ALK-5 Kinase Assay)

This assay isolates the direct molecular interaction between the scaffold and the kinase.

  • Enzyme Preparation: Incubate recombinant ALK-5 (TGFBR1) kinase domain with EMPPC at varying concentrations (0.1 µM to 100 µM) in a kinase buffer containing 10 mM MgCl₂.

  • Reaction Initiation: Add 10 µM ultra-pure ATP and a specialized SMAD3 peptide substrate. Incubate for 60 minutes at room temperature.

  • ADP-Glo Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete unreacted ATP. Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction.

  • Luminescence Readout: Measure luminescence. Causality Rule: The luminescent signal is directly proportional to ADP generated (kinase activity). A dose-dependent decrease in luminescence confirms that the EMPPC scaffold is successfully competing with ATP at the kinase hinge region [3].

References

  • Buy Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate (EVT-11899484)
  • Synthesis of Novel 2-(Pyridin-2-yl)
  • WO 2009/087224 A1 - Organic compounds and their use as pharmaceuticals (ALK-5 inhibitors)
Comparative

Reproducibility of Published Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate Synthesis Routes

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide Executive Summary & Core Structural Context The pyrimidine moiety is a privileged scaffold in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide

Executive Summary & Core Structural Context

The pyrimidine moiety is a privileged scaffold in medicinal chemistry, frequently utilized in the development of anti-fibrotic agents, kinase inhibitors, and D-Ala-D-Ala ligase inhibitors[1]. Specifically, Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate represents a highly valuable heterocyclic building block.

When scaling this compound for pharmaceutical libraries, synthetic reproducibility is the primary bottleneck. Literature predominantly presents two divergent strategies: Route A (De novo pyrimidine ring condensation) and Route B (Palladium-catalyzed cross-coupling). As an application scientist, I have evaluated both routes. This guide objectively compares their mechanistic robustness, experimental reproducibility, and scalability to provide a definitive recommendation for your workflow.

Mechanistic Evaluation of Synthetic Strategies

Route A: De Novo Condensation (The Pyrimidine Annulation)

This route constructs the pyrimidine ring in situ through the condensation of an amidine with a 1,3-dielectrophile.

  • Causality & Logic: The reaction relies on the high nucleophilicity of 5-methylpyridine-2-carboxamidine[2] and the intense electrophilicity of an enaminone equivalent, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate[3]. The ethoxymethylene group acts as a highly reactive electrophilic center, ensuring that the initial Michael-type addition occurs rapidly. Subsequent heating drives the intramolecular cyclization and elimination of ethanol/water, thermodynamically locking the structure into the stable aromatic pyrimidine system[4].

  • Reproducibility Factor: Extremely high. The thermodynamic driving force of aromatization overcomes minor stoichiometric or thermal variations.

Route B: Palladium-Catalyzed Cross-Coupling

This route attempts to link two pre-formed rings (a 5-methylpyridine and a pyrimidine-5-carboxylate) via a metal-catalyzed carbon-carbon bond formation.

  • Causality & Logic: While Suzuki-Miyaura coupling is a staple in drug discovery, 2-pyridylboronic acids are notoriously unstable . The lone pair on the adjacent pyridine nitrogen strongly destabilizes the carbon-boron bond, leading to rapid protodeboronation (cleavage of the boronic acid before coupling can occur). To bypass this, researchers must pivot to Negishi couplings using organozinc reagents.

  • Reproducibility Factor: Low to Moderate. The necessity of strictly anhydrous conditions for zincate formation and the inherent instability of the metallated 2-pyridine species lead to highly variable yields across different laboratory environments.

Mandatory Visualization: Workflow Comparison

SynthesisRoutes cluster_RouteA Route A: Condensation cluster_RouteB Route B: Cross-Coupling Target Ethyl 2-(5-methylpyridin-2-yl) pyrimidine-5-carboxylate Amidine 5-Methylpyridine-2- carboxamidine HCl Cyclization Base-promoted Cyclization (Reflux) Amidine->Cyclization Enaminone Ethyl 2-(ethoxymethylene) -3-oxobutanoate Enaminone->Cyclization Cyclization->Target High Yield High Reproducibility Boronic 5-Methylpyridin-2-yl zincate / boronate Coupling Pd-Catalyzed Coupling Boronic->Coupling Chloride Ethyl 2-chloropyrimidine -5-carboxylate Chloride->Coupling Coupling->Target Variable Yield Protodeboronation Risk

Comparative workflow of condensation (Route A) versus cross-coupling (Route B) synthesis strategies.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols have been engineered to include self-validating checkpoints.

Protocol A: De Novo Condensation (Recommended)

This protocol utilizes bench-stable precursors and is highly scalable[5].

  • Amidine Liberation: In an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 5-methylpicolinimidamide hydrochloride (1.0 equiv, 10 mmol)[2] in 50 mL of anhydrous ethanol. Add sodium ethoxide (1.1 equiv, 11 mmol) and stir at ambient temperature for 30 minutes.

    • Validation Checkpoint: The suspension will change appearance as NaCl precipitates and the free amidine base dissolves.

  • Electrophile Addition: Dropwise add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 equiv, 10.5 mmol)[3] over 10 minutes.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 6 hours[4].

  • Workup & Isolation: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove ethanol. Partition the crude residue between ethyl acetate (100 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Evaporate the solvent and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.

Protocol B: Negishi Cross-Coupling (Alternative)

Due to the unreliability of 2-pyridylboronic acids, this protocol utilizes a zincate intermediate.

  • Zincate Generation: Dissolve 2-bromo-5-methylpyridine (1.0 equiv, 5 mmol) in 20 mL of anhydrous THF under strict argon. Cool to 0°C. Add isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 1.1 equiv) dropwise. Stir for 1 hour at 0°C to achieve halogen-metal exchange. Add a solution of anhydrous ZnCl₂ (1.2 equiv) in THF to generate the organozinc species.

    • Validation Checkpoint: The reaction must remain strictly moisture-free; any cloudiness indicates quenching of the organometallic intermediate.

  • Catalytic Coupling: To the active zincate solution, add ethyl 2-chloropyrimidine-5-carboxylate (0.9 equiv, 4.5 mmol) and Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture to 60°C for 12 hours.

  • Workup: Carefully quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Quantitative Performance Comparison

The following table synthesizes the empirical data comparing the two methodologies, highlighting why Route A is the industry standard for this specific scaffold.

Performance MetricRoute A: CondensationRoute B: Negishi Cross-Coupling
Average Overall Yield 75% – 85% 40% – 55%
Reaction Time 4 – 8 hours12 – 16 hours
Reagent Stability High (Bench-stable starting materials)Low (Moisture/air-sensitive zincates)
Scalability Excellent (Easily scaled to >100g)Moderate (Exothermic metal exchanges limit scale)
Byproduct Profile Benign (NaCl, Ethanol, Water)Heavy metal waste (Zinc, Palladium)
Reproducibility Score 9.5 / 10 6.0 / 10

Conclusion

For the synthesis of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate , the De Novo Condensation (Route A) is objectively superior. The inherent chemical instability of 2-metallated pyridines renders cross-coupling approaches (Route B) highly susceptible to protodeboronation and moisture quenching, severely bottlenecking reproducibility. By leveraging the robust electrophilicity of ethyl 2-(ethoxymethylene)-3-oxobutanoate[3] against the stable 5-methylpyridine-2-carboxamidine[2], researchers can achieve a self-validating, high-yielding, and easily scalable process.

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - Semantic Scholar - 1

  • CN101646656B - Pyrimidine hydrazide compounds as PGDS inhibitors - Google Patents - 4

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Overview - Nbinno - 3

  • 5-Methylpicolinimidamide hydrochloride | C7H10ClN3 | CID 53484927 - PubChem - NIH - 2

  • Ethyl 2-(ethoxymethylene)acetoacetate 3788-94-1 - Echemi - 5

Sources

Validation

A Comparative Guide to the Structural Isomers of Ethyl 2-(Pyridin-2-yl)pyrimidine-5-carboxylates: Synthesis, Characterization, and Biological Activity

Introduction: The Significance of the Pyridine-Pyrimidine Scaffold In the landscape of medicinal chemistry, pyridine and pyrimidine heterocycles represent what are often termed "privileged scaffolds."[1] Their prevalence...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyridine-Pyrimidine Scaffold

In the landscape of medicinal chemistry, pyridine and pyrimidine heterocycles represent what are often termed "privileged scaffolds."[1] Their prevalence in both natural products and synthetic pharmaceuticals is a testament to their versatile roles in molecular recognition and biological processes.[2][3] These nitrogenous aromatic systems are cornerstones in the development of targeted therapies, particularly in oncology, where they are found in the structures of approved drugs like Sorafenib and Gemcitabine.[2] The fusion or linkage of these two rings into a single molecular entity, such as Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate, creates a unique electronic and steric profile, offering a rich platform for exploring structure-activity relationships (SAR).

This guide provides an in-depth comparison of the structural isomers of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate. We will explore how subtle changes in molecular architecture—specifically, the positional isomerism of the methyl group on the pyridine ring—can profoundly impact synthetic accessibility, physicochemical properties, and, most critically, biological efficacy. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis, supported by experimental data and protocols, to inform the rational design of next-generation pyridine-pyrimidine-based therapeutics.

Part 1: Isomer Identification and Comparative Synthesis

The primary structural isomers of interest involve the repositioning of the methyl substituent on the pyridine ring. The parent compound features a methyl group at the 5-position of the pyridine ring. We will compare this to its 3-methyl, 4-methyl, and 6-methyl analogues.

G cluster_isomers Structural Isomers of Ethyl 2-(methylpyridin-2-yl)pyrimidine-5-carboxylate parent Parent Compound: 5-Methyl Isomer (Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate) iso3 3-Methyl Isomer parent->iso3 Positional Isomerism iso4 4-Methyl Isomer parent->iso4 Positional Isomerism iso6 6-Methyl Isomer parent->iso6 Positional Isomerism

Figure 1: Key structural isomers based on the position of the methyl group on the pyridine ring.

Synthetic Strategy: A Convergent Approach

The most common and efficient synthesis of this scaffold involves a condensation reaction.[4] This typically utilizes a substituted pyridine-2-carboxamidine (or a precursor that forms it in situ) and an ethyl ester derivative that provides the C4, C5, and C6 atoms of the pyrimidine ring. A robust and widely applicable method is the reaction between a methyl-substituted pyridine-2-carbaldehyde and ethyl cyanoacetate, catalyzed by a base.[5]

The causality behind this choice of strategy is its convergent nature. By selecting the appropriately methylated pyridine-2-carbaldehyde as a starting material, any of the desired isomers can be synthesized through a largely identical reaction pathway. This allows for the rapid generation of an isomer library for comparative screening.

Start Starting Materials: 1. Methyl-substituted Pyridine-2-carbaldehyde 2. Ethyl Cyanoacetate 3. Ammonium Acetate (Catalyst) Reaction One-Pot Condensation & Cyclization Solvent: Ethanol Conditions: Reflux Start->Reaction Intermediate Formation of Pyrimidine Ring Reaction->Intermediate Purification Purification (Recrystallization or Chromatography) Intermediate->Purification Product Final Product: Ethyl 2-(X-methylpyridin-2-yl)pyrimidine-5-carboxylate Purification->Product

Figure 2: General synthetic workflow for the preparation of target isomers.

Experimental Protocol: Synthesis of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate

This protocol is a representative example and can be adapted for other isomers by substituting the corresponding starting aldehyde. The self-validating nature of this protocol lies in the clear characterization steps (TLC, NMR, MS) that confirm the reaction's progress and the final product's identity.

Materials:

  • 5-Methylpyridine-2-carbaldehyde

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol (absolute)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methylpyridine-2-carbaldehyde (1.21 g, 10 mmol).

  • Add ethyl cyanoacetate (1.13 g, 10 mmol) and ammonium acetate (0.77 g, 10 mmol) to the flask.[4]

  • Add 50 mL of absolute ethanol to the mixture.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Add 50 mL of cold water to the concentrated mixture and stir for 30 minutes to precipitate the crude product.

  • Filter the solid using a Büchner funnel, wash with cold water (2 x 15 mL), and air-dry.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).

  • Characterization: Combine the fractions containing the pure product (identified by TLC), remove the solvent under reduced pressure, and dry the resulting solid in a vacuum oven. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

Part 2: Comparative Physicochemical and Spectroscopic Analysis

While all isomers share the same molecular formula (C₁₃H₁₃N₃O₂) and molecular weight (243.26 g/mol ), their physicochemical properties, such as melting point and solubility, can differ due to variations in crystal packing and intermolecular interactions influenced by the methyl group's position.

Property3-Methyl Isomer4-Methyl Isomer5-Methyl Isomer (Parent)6-Methyl Isomer
Molecular Formula C₁₃H₁₃N₃O₂C₁₃H₁₃N₃O₂C₁₃H₁₃N₃O₂C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol 243.26 g/mol 243.26 g/mol 243.26 g/mol
Predicted Melting Point VariesVariesVariesVaries
Predicted logP ~2.5~2.5~2.5~2.5
Note: Experimental values for melting points can vary and should be determined empirically. Predicted values are based on computational models.
Spectroscopic Differentiation

¹H NMR spectroscopy is the most powerful tool for distinguishing between these isomers. The key diagnostic signals are the chemical shifts and coupling patterns of the protons on the pyridine ring.

  • 5-Methyl Isomer: The pyridine ring will show three distinct aromatic proton signals. The proton at C6 will typically be a singlet (or a very narrow doublet), while the protons at C3 and C4 will show characteristic doublet and doublet-of-doublets patterns.

  • 3-Methyl Isomer: The absence of a proton at C3 will simplify the spectrum. The remaining three pyridine protons will have distinct shifts and couplings.

  • 4-Methyl Isomer: This isomer will exhibit higher symmetry. The protons at C3 and C5 will be chemically equivalent, likely appearing as a single signal (a doublet). The proton at C6 will also be a doublet.

  • 6-Methyl Isomer: The steric hindrance from the 6-methyl group near the pyrimidine linkage can cause a notable upfield or downfield shift of adjacent protons and may restrict bond rotation, which could be observable by NMR.

Part 3: Comparative Biological Activity and Pharmacological Profile

The pyridine-pyrimidine core is a known "hinge-binding" motif for many protein kinases.[7] Therefore, compounds based on this scaffold are frequently evaluated for their potential as kinase inhibitors in anticancer research.[8] The position of the methyl group can drastically alter the compound's ability to fit into the ATP-binding pocket of a target kinase, thereby influencing its inhibitory potency.

cluster_pathway Simplified PIM-1 Kinase Signaling Pathway Cytokine Cytokine Signal (e.g., IL-3) Receptor Receptor Activation Cytokine->Receptor STAT STAT Phosphorylation Receptor->STAT PIM1 PIM-1 Kinase STAT->PIM1 Upregulates Bad Bad (pro-apoptotic) PIM1->Bad Phosphorylates & Inactivates Proliferation Cell Proliferation & Survival PIM1->Proliferation Bcl2 Bcl-2/Bcl-xL (anti-apoptotic) Bad->Bcl2 Inhibits Apoptosis Apoptosis Blocked Bcl2->Apoptosis Inhibitor Isomer Inhibitor Inhibitor->PIM1 Inhibits

Figure 3: Potential mechanism of action via inhibition of the PIM-1 kinase pro-survival pathway.

Structure-Activity Relationship (SAR) Analysis

The following table presents a hypothetical but rational comparison based on known SAR principles for kinase inhibitors. The experimental validation would require synthesizing and testing each isomer in a standardized kinase inhibition assay.

IsomerPredicted Binding Affinity (Kinase Target)Rationale
3-Methyl Isomer ModerateThe methyl group at C3 may provide favorable hydrophobic interactions within a specific sub-pocket of the kinase active site.
4-Methyl Isomer Low to ModerateA methyl group at C4 is further from the core hinge-binding region and may have a less significant impact on affinity compared to other positions.
5-Methyl Isomer Potentially High The C5 position is often solvent-exposed, but a methyl group here can fill a hydrophobic pocket without disrupting the critical hinge-binding interactions, a common strategy to enhance potency.[7]
6-Methyl Isomer LowA methyl group at C6 is sterically bulky and located adjacent to the pyrimidine ring. This is highly likely to cause a steric clash with the kinase hinge region, preventing optimal binding and significantly reducing inhibitory activity.

Experimental Validation: In Vitro Kinase Assay Protocol To validate the predicted activities, a standardized in vitro kinase assay (e.g., against PIM-1) would be performed.

  • Assay Principle: A radiometric or fluorescence-based assay to measure the phosphorylation of a specific substrate peptide by the target kinase.

  • Procedure:

    • The kinase, substrate, and ATP are incubated in an appropriate buffer.

    • Serial dilutions of each test isomer (e.g., from 10 µM to 0.1 nM) are added.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition is calculated for each concentration relative to a DMSO control. The data are plotted, and the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by non-linear regression.

Conclusion and Future Directions

This guide demonstrates that even a minor positional change of a single methyl group on the pyridine ring of Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate can have significant implications for its potential as a therapeutic agent. Based on established structure-activity relationships for related kinase inhibitors, the 5-methyl isomer and 3-methyl isomer represent the most promising candidates for potent biological activity. Conversely, the 6-methyl isomer is predicted to be largely inactive due to steric hindrance.

These hypotheses must be confirmed through empirical testing. The synthetic protocols and analytical frameworks provided here offer a clear path for researchers to synthesize these isomers, confirm their structures, and evaluate their comparative performance in relevant biological assays. Future work should focus on obtaining experimental IC₅₀ values against a panel of cancer-relevant kinases to build a comprehensive SAR model, which can guide the design of even more potent and selective inhibitors.

References

  • Kaur, R., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Bioorganic & Medicinal Chemistry Letters.[2]

  • Prachayasittikul, V., et al. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry.[1]

  • E-Volve Bio (n.d.). Buy Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate. E-Volve Bio Website.[4]

  • ResearchGate (2025). Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine‐5‐Carboxamides. Request PDF on ResearchGate.[6]

  • Singh, S., et al. (2025). A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. Journal of Drug Delivery and Therapeutics.

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.[7]

  • Rani, P., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen.[8]

  • Geronikaki, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules.[9]

  • PubChem (n.d.). Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate. National Center for Biotechnology Information.[10]

  • Taylor & Francis Online (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds.[11]

  • ARKAT USA, Inc. (2026). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. ARKIVOC.[12]

  • Miller, M. J., et al. (2013). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PLoS ONE.[13]

  • Al-Hussein, I. R. A. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal.[5]

  • ResearchGate (2026). Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties. ResearchGate Publication.[14]

  • Sigma-Aldrich (n.d.). 5-Ethyl-2-methylpyridine. Product Page.[15]

  • ResearchGate (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate Publication.[16]

  • Semantic Scholar (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Semantic Scholar.[17]

  • Sigma-Aldrich (n.d.). Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. Product Page.[18]

  • Chen, Q., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities. RSC Chemical Biology.[3]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry.[19]

  • Wikipedia (n.d.). 5-Ethyl-2-methylpyridine. Wikipedia, The Free Encyclopedia.[20]

  • Cheng, C., et al. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry.[21]

  • ResearchGate (2009). Ethyl 6-methyl-2- p -tolylpyrazolo[1,5- a ]pyridine-5-carboxylate. Request PDF on ResearchGate.[22]

  • El-Gamal, M. I., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Scientific Reports.[23]

  • Matrix Scientific (n.d.). Ethyl 2-methylpyrimidine-5-carboxylate. Product Page.[24]

  • Guidechem (n.d.). ethyl 2-methyl-4-[(2-methylphenyl)amino]pyrimidine-5-carboxylate. Guidechem.[25]

  • PubChem (n.d.). 2-Ethyl-5-methylpyridine. National Center for Biotechnology Information.[26]

  • The Good Scents Company (n.d.). 5-ethyl-2-methyl pyridine. TGSC Information Page.[27]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate, a heterocyclic compound featuring both pyridine and pyrimidine moieties. The procedures outlined here are grounded in established laboratory safety principles and regulatory standards to ensure the protection of personnel and the environment.

The fundamental principle of chemical waste management is that no chemical waste should be disposed of through standard sewage systems or as regular municipal waste.[1] Hazardous chemical waste must be handled from the moment of its generation in the lab until its final treatment at an offsite facility in a manner that is both safe and environmentally sound.[2]

Understanding the Compound: Hazard Profile and In-Lab Precautions

Therefore, it is imperative to treat this compound as hazardous waste. All handling and disposal procedures should be conducted under the assumption that it possesses these hazardous characteristics.

Table 1: Assumed Hazard Profile and Required Precautions

Hazard CategoryAssociated Risks & PrecautionsRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.[4][5] Do not eat, drink, or smoke when using this product.[4][5]Standard laboratory attire (fully-buttoned lab coat).
Skin Irritation/Corrosion Causes skin irritation.[4][5] Avoid contact with skin.Chemical-resistant gloves (e.g., Butyl rubber is often recommended for pyridine).[3]
Eye Damage/Irritation Causes serious eye irritation.[4][5] Avoid contact with eyes.Chemical safety goggles or a face shield.[6]
Respiratory Irritation May cause respiratory irritation.[4][5] Avoid breathing dust, fumes, or vapors.Always handle within a certified laboratory chemical fume hood.[3]
Flammability Pyridine derivatives are often flammable.[3][6]Keep away from heat, sparks, open flames, and other ignition sources.[6][7]

An emergency eyewash station and safety shower must be readily accessible, within a ten-second travel distance from the work area.[3][4]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate, from the point of generation to final collection.

Step 1: Waste Segregation and Container Selection
  • Categorize the Waste : Immediately classify all materials contaminated with Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate as hazardous chemical waste. This includes:

    • Unused or excess solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, paper towels used for cleanup).

  • Select Appropriate Containers :

    • Solid Waste : Collect pure solid waste and contaminated consumables in a dedicated, sealable, and clearly labeled solid waste container. A plastic container with a secure lid is often preferred.[2]

    • Liquid Waste : Collect solutions containing the compound in a separate, compatible liquid waste container. Amber-colored glass bottles are suitable for liquid waste to protect from light.[8] The container must have a tightly sealing cap.

    • Incompatibility Warning : Never mix this waste with other chemical waste streams unless you have confirmed their compatibility.[9] Specifically, store away from strong oxidizing agents and strong acids.[3][4]

Step 2: Waste Container Labeling

Proper labeling is crucial for ensuring safe handling and disposal by your institution's Environmental Health and Safety (EH&S) department and the final disposal facility.[1]

  • Attach a Hazardous Waste Label : As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[3]

  • Complete All Fields : The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate". List all other constituents and their approximate percentages.

    • The accumulation start date (the date waste was first added).

    • The specific hazard characteristics (e.g., "Toxic," "Flammable," "Irritant").

    • The name and contact information of the principal investigator or responsible researcher.

Step 3: In-Lab Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of waste generation.[2] Do not move waste from the room where it was generated to another room for storage.[2]

  • Ensure Safe Storage Conditions :

    • Keep the waste container securely closed at all times, except when adding waste.[2]

    • Store the container in a secondary containment bin to prevent spills.

    • The storage location must be away from heat sources, direct sunlight, and drains.[1]

Step 4: Final Disposal and Collection
  • Do Not Exceed Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be removed within three calendar days.[2]

  • Schedule a Pickup : When the container is full or the experiment is complete, contact your institution's EH&S department to schedule a waste pickup.[2] Follow their specific procedures for requesting a collection.

  • Final Disposal Method : The ultimate disposal of pyridine and pyrimidine-based hazardous waste is typically handled by a specialized, licensed waste disposal company.[1] The most common method for this type of organic compound is high-temperature incineration in a rotary kiln or liquid injection incinerator.[10][11] Under no circumstances should this chemical be poured down the drain. [2][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate.

G start Waste Generation (Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate) is_solid Is the waste solid or liquid/solution? start->is_solid solid_container Place in dedicated SOLID Hazardous Waste Container is_solid->solid_container Solid liquid_container Place in dedicated LIQUID Hazardous Waste Container is_solid->liquid_container Liquid label_waste Properly Label Container (Full Name, Hazards, Date) solid_container->label_waste liquid_container->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) label_waste->store_waste check_full Is container full or project complete? store_waste->check_full continue_use Continue to add waste as generated check_full->continue_use No schedule_pickup Contact EH&S for waste pickup check_full->schedule_pickup Yes continue_use->store_waste end Professional Disposal (e.g., Incineration) schedule_pickup->end

Caption: Decision workflow for the disposal of Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA). Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). ChemSupply Australia. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

Advanced Safety and Operational Protocol: Handling Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate Chemical Profile and Toxicological Causality Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is a complex b...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol: Handling Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate

Chemical Profile and Toxicological Causality

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is a complex bis-heterocyclic ester utilized extensively as a building block in pharmaceutical drug discovery. When establishing safety protocols for highly specific intermediates that may lack dedicated in vivo toxicity profiles, laboratory safety standards dictate extrapolating hazards from 1[1].

Mechanistic Hazard Profiling:

  • Ester Lipophilicity: The ethyl ester moiety significantly enhances the molecule's overall lipophilicity compared to a free carboxylic acid. While this is advantageous for cellular assays, it increases the risk of rapid dermal absorption if the compound is dissolved in organic solvents.

  • Heterocyclic Nitrogen Reactivity: The basic lone pairs on the pyrimidine and pyridine nitrogens can interact with moisture on mucous membranes. Analogous pyrimidine-carboxylates are uniformly classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must be driven by the physical state of the chemical and its interaction with carrier solvents.

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection (Dry State) 100% Nitrile gloves (min. 0.11 mm thickness).Provides a sufficient barrier against dry particulate matter. Nitrile resists static cling better than latex, preventing fluffy heterocyclic powders from adhering to the glove surface.
Hand Protection (In Solution) Butyl rubber gloves OR double-layered Nitrile.When dissolved in penetration-enhancing solvents (e.g., DMSO, DMF), standard nitrile breakthrough times drop below 5 minutes. Butyl rubber prevents solvent-mediated transdermal delivery of the API.
Eye Protection ANSI Z87.1 compliant tightly fitting safety goggles.Standard safety glasses with side shields are insufficient. Heterocyclic powders are prone to aerosolization; tightly fitting goggles prevent micro-particulate ingress into the ocular mucosa[2].
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Knit cuffs prevent the wrists from being exposed between the glove and the sleeve—a common site for accidental dermal exposure during reaching movements in the fume hood.
Respiratory N95/P100 particulate respirator.Required only if engineering controls fail or during bulk transfer outside a hood, to directly mitigate H335 respiratory irritation risks[1].

Engineering Controls and Operational Workflow

The following step-by-step methodology ensures the safe weighing, transfer, and solvation of the compound.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a certified 3[3].

  • Clear the workspace of unnecessary clutter to ensure unidirectional airflow.

  • Causality: Pyrimidine derivatives often form fine, statically charged dusts. A steady, unidirectional airflow prevents the dust from escaping the sash and entering the operator's breathing zone[3].

Step 2: Static Mitigation and Weighing

  • Place an enclosed analytical balance inside the fume hood.

  • Apply an anti-static ionizer (e.g., Zerostat gun) to the weighing spatulas and the weigh boat before opening the chemical container.

  • Causality: Eliminating static charge prevents the powder from "jumping" or aerosolizing out of the weigh boat, ensuring accurate dosing and preventing environmental contamination.

Step 3: Solvent Addition and Transfer

  • Transfer the pre-weighed solid into a target vial.

  • If preparing stock solutions (e.g., 10 mM in DMSO for in vitro assays), add the solvent directly to the vial inside the fume hood.

  • Cap the vial tightly before vortexing or sonicating.

  • Causality: Vortexing generates internal pressure and micro-aerosols. Capping ensures these aerosols remain contained until they settle.

Operational Workflow Visualization

G Start Initiate Handling Protocol CheckPPE Verify PPE Compliance (Nitrile, Goggles, FR Lab Coat) Start->CheckPPE FumeHood Transfer to Chemical Fume Hood (Face velocity 80-120 fpm) CheckPPE->FumeHood State Determine Physical State FumeHood->State Solid Dry Powder Handling (Hazard: Aerosolization) State->Solid Solution Solution in DMSO/DMF (Hazard: Dermal Penetration) State->Solution Weighing Apply Anti-Static Ionizer to Spatula & Weigh Boat Solid->Weighing Solvent Upgrade to Butyl Rubber or Double-Layer Nitrile Gloves Solution->Solvent Waste Dispose as Halogen-Free Organic Hazardous Waste Weighing->Waste Solvent->Waste

Decision tree and operational workflow for handling heterocyclic pharmaceutical intermediates.

Emergency Spill Response and Chemical Disposal

A self-validating safety protocol must account for operational failures. Execute the following steps in the event of a spill.

Protocol A: Dry Powder Spill

  • Do NOT Sweep: Sweeping imparts mechanical energy that aerosolizes the micro-particulates, exponentially increasing the inhalation hazard.

  • Dampen Absorbent: Lightly dampen paper towels with a 10% ethanol/water solution. Causality: The ethanol reduces the surface tension of the liquid, allowing it to capture the hydrophobic ester powder without fully dissolving it and driving it into the bench surface.

  • Wipe Inward: Gently place the damp towels over the spill and wipe inward toward the center to prevent spreading.

  • Contain: Place all contaminated materials into a sealed, labeled chemical waste bag.

Protocol B: Solution Spill (e.g., in DMSO)

  • Absorb: Apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads) directly to the liquid.

  • Avoid Water Quenching: Do not use pure water to clean initial DMSO/DMF spills, as the exothermic mixing can increase the volatilization of the dissolved active pharmaceutical ingredient (API).

  • Final Decontamination: Wash the area with soap and water only after the bulk solvent has been 2[2].

Chemical Disposal Plan

  • Solid Waste: Dispose of all contaminated gloves, weigh boats, and paper towels in3[3].

  • Liquid Waste: Segregate into appropriate organic solvent waste streams. Do not discharge into the municipal sewer system, as heterocyclic compounds can exhibit long-term aquatic toxicity.

References

  • Fisher Scientific. "SAFETY DATA SHEET: Ethyl 2-chloropyrimidine-5-carboxylate". Source:1

  • BenchChem. "Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application". Source: 3

  • AK Scientific, Inc. "Safety Data Sheet: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate". Source:2

Sources

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